Fibrinopeptide A
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37?,38-,39-,40-,41-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWICNZAGYSIBAR-LEEGLKINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H97N19O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25422-31-5 | |
| Record name | Fibrinopeptide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025422315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery of Fibrinopeptide A: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of Fibrinopeptide A (FPA) in the early 1950s marked a pivotal moment in the understanding of blood coagulation. This small peptide, cleaved from fibrinogen by thrombin, provided the first molecular evidence of the proteolytic nature of fibrin formation. Its identification and characterization laid the groundwork for decades of research into thrombosis, hemostasis, and the development of anticoagulant therapies. This in-depth guide provides a comprehensive overview of the discovery of this compound, detailing the seminal experiments, the historical scientific context, and the evolution of its measurement as a key biomarker of thrombin activity.
Historical Context: The Coagulation Cascade in the Mid-20th Century
The 1940s and 1950s were a period of intense discovery in the field of blood coagulation.[1][2][3][4] Prior to this era, the classical theory of coagulation proposed by Paul Morawitz in 1905, which involved four key factors—prothrombin, thrombin, fibrinogen, and calcium—had been the prevailing model.[1] However, clinical observations of bleeding disorders that could not be explained by deficiencies in these factors spurred further investigation. This led to the identification of a series of new coagulation factors, often named after the patients in whom the deficiencies were first observed.[3][4] The International Committee on Nomenclature of Blood Coagulation Factors was established in 1954 to standardize the naming of these newly discovered components with Roman numerals.[1][4] This era saw the discovery of Factor V, Factor VII, and others, rapidly expanding the complexity of the known coagulation pathways.[3][4] It was within this dynamic and evolving scientific landscape that the fundamental mechanism of fibrin formation came under intense scrutiny, setting the stage for the discovery of the fibrinopeptides.
The Seminal Discovery of this compound
In 1952, two independent research groups published their findings on the products released during the conversion of fibrinogen to fibrin by thrombin.
-
Frederick R. Bettelheim and Kenneth Bailey at the University of Cambridge.
-
Laszlo Lorand and Walter R. Middlebrook at Wayne University.
These researchers demonstrated that the formation of a fibrin clot was not a simple polymerization of fibrinogen molecules but rather a two-step process involving limited proteolysis.[5][6][7][8] They found that thrombin's action on fibrinogen resulted in the release of small, acidic peptides, which they termed "fibrinopeptides."[5][7][9] The release of these peptides was a prerequisite for the subsequent polymerization of the remaining fibrin monomer into an insoluble clot.
Subsequent work by the Swedish researchers Birger Blombäck and Margareta Blombäck , along with Pehr Edman , was instrumental in the purification, isolation, and sequencing of these peptides.[10][11] They were able to separate two distinct fibrinopeptides, designated this compound and Fibrinopeptide B, and determined their amino acid sequences in several species.[2][10][11][12] This work provided definitive proof of the specific proteolytic action of thrombin on fibrinogen.
The Signaling Pathway of Fibrinogen Cleavage
The central event in the formation of a fibrin clot is the enzymatic cleavage of fibrinogen by thrombin. Fibrinogen is a large, complex glycoprotein composed of three pairs of polypeptide chains: Aα, Bβ, and γ.[6][13] Thrombin, a serine protease, specifically targets and cleaves arginyl-glycyl bonds at the N-terminal ends of the Aα and Bβ chains.[14] This action releases this compound from the Aα chain and Fibrinopeptide B from the Bβ chain.[12][13] The release of FPA occurs more rapidly than the release of FPB.[15]
The removal of the negatively charged fibrinopeptides exposes new N-terminal sequences on the fibrin monomer, often referred to as "knobs."[15][16][17] These knobs can then bind to complementary "holes" present in the D-domains of other fibrin monomers, initiating the spontaneous self-assembly of fibrin protofibrils.[15][16][17] These protofibrils then aggregate laterally to form thicker fibrin fibers, which subsequently branch to create a three-dimensional, insoluble fibrin meshwork that forms the basis of a blood clot.[15][18]
References
- 1. Disorders of fibrinogen and fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid sequence studies on fibrinopeptides from several species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein identification: the origins of peptide mass fingerprinting [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature dependence of fibrin polymerization: a light scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The products of the action of thrombin on fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of thrombin in the clotting of fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The action of thrombin on fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on fibrino-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Amino-acid sequence and the occurrence of phosphorus in human fibrinopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMINO-ACID SEQUENCE INVESTIGATIONS OF FIBRINOPEPTIDES FROM VARIOUS MAMMALS: EVOLUTIONARY IMPLICATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 14. [PDF] THE PURIFICATION OF THROMBIN | Semantic Scholar [semanticscholar.org]
- 15. Fibrin polymerization studied by static and dynamic light-scattering as a function of this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PURIFICATION OF THROMBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polymerization of fibrin: analysis of light-scattering data and relation to a peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fibrinopeptide A in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinopeptide A (FpA) is a small peptide released from the N-terminus of the Aα chain of fibrinogen by the action of thrombin, a key proteolytic enzyme in the coagulation cascade. The release of FpA is a critical initiating event in the conversion of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot. This technical guide provides a comprehensive overview of the role of FpA in coagulation, its generation, and its significance as a biomarker of thrombin activity and thrombotic states. Detailed experimental protocols for FpA measurement and visualizations of the relevant pathways are included to support researchers and professionals in drug development.
Introduction
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. A pivotal step in this process is the conversion of fibrinogen to fibrin, a reaction catalyzed by thrombin. This conversion is initiated by the cleavage of small peptides, known as fibrinopeptides, from the N-terminal ends of the fibrinogen molecule.[1][2] this compound (FpA), a 16-amino acid peptide, is the first to be released from the Aα chains of fibrinogen.[1][3] Its release exposes binding sites on the fibrinogen molecule, initiating the polymerization process that leads to clot formation.[4][5]
Due to its direct association with thrombin activity, the measurement of plasma FpA levels serves as a sensitive and specific marker of in vivo fibrin generation and coagulation activation.[6][7] Elevated FpA levels are indicative of thrombotic activity and have been observed in various clinical conditions, including deep venous thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[7][8][9] This guide will delve into the molecular mechanisms involving FpA, its utility as a clinical biomarker, and the methodologies employed for its quantification.
Generation of this compound
Fibrinogen is a 340 kDa glycoprotein composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[2][10] The coagulation cascade culminates in the activation of prothrombin to thrombin. Thrombin, a serine protease, then acts on fibrinogen, cleaving the Arg16-Gly17 bond on the Aα chains to release FpA.[11] This is a highly specific and rapid event. Subsequently, thrombin cleaves fibrinopeptide B (FpB) from the Bβ chains, although at a slower rate.[5][12] The sequential release of FpA followed by FpB is crucial for the orderly assembly of the fibrin network.[5][8]
The generation of FpA is a direct consequence of thrombin's action on fibrinogen, making its presence in plasma a definitive indicator of ongoing coagulation.[13] The rate of FpA generation can reflect the intensity of the thrombotic process.[14]
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Determination of human this compound by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the diagnosis and treatment of deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. [Significance of this compound as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Effects of Introducing Fibrinogen Aα Character into the Factor XIII Activation Peptide Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The generation of this compound in clinical blood samples: evidence for thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
Fibrinopeptide A: A Comprehensive Technical Guide on its Structure, Sequence, and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide that plays a crucial role in the final stages of the blood coagulation cascade. It is cleaved from the N-terminus of the Aα chain of fibrinogen by the enzyme thrombin, initiating the conversion of soluble fibrinogen into insoluble fibrin clots. The measurement of FPA levels in plasma is a direct indicator of in vivo thrombin activity and fibrin formation, making it a valuable biomarker for the study of thrombotic disorders and the development of anticoagulant therapies. This technical guide provides a detailed overview of the structure, amino acid sequence, and quantification of human this compound.
Structure and Amino Acid Sequence of Human this compound
Human this compound is a 16-amino acid peptide.[1] Its primary structure is well-characterized and is essential for its biological function and for the development of specific immunoassays.
Quantitative Data Summary
The following table summarizes the key quantitative data for human this compound:
| Property | Value |
| Amino Acid Sequence | Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg |
| One-Letter Code | ADSGEGDFLAEGGGVR |
| Molecular Weight | 1536.57 g/mol [1] |
| Number of Amino Acids | 16[1] |
| Half-life in Plasma | Approximately 3 to 5 minutes[1] |
| Normal Plasma Concentration | Typically below 2 ng/mL, with a mean of around 0.5 ng/mL in healthy individuals.[2] However, values can vary depending on the assay and the individual's physiological state. |
The Role of this compound in the Coagulation Cascade
The release of this compound is a critical step in the formation of a stable fibrin clot. The following diagram illustrates the enzymatic cleavage of FPA from fibrinogen by thrombin.
Experimental Protocols for this compound Quantification
Accurate measurement of this compound in plasma is essential for its use as a biomarker. The two most common methods for FPA quantification are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) Protocol
Radioimmunoassay is a highly sensitive method for quantifying FPA. The following is a generalized protocol based on established methods.[3][4]
1. Principle: This is a competitive binding assay. Unlabeled FPA in the sample competes with a fixed amount of radiolabeled FPA for a limited number of binding sites on an FPA-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of FPA in the sample.
2. Materials:
-
FPA-specific antibody (rabbit anti-human FPA)
-
¹²⁵I-labeled FPA (tracer)
-
FPA standards (unlabeled)
-
Assay buffer (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin)
-
Precipitating agent (e.g., second antibody like goat anti-rabbit IgG, or polyethylene glycol)
-
Gamma counter
3. Sample Collection and Preparation:
-
Collect whole blood into a tube containing an anticoagulant (e.g., citrate) and a protease inhibitor.
-
Centrifuge immediately at 4°C to separate the plasma.
-
To prevent in vitro generation of FPA, fibrinogen must be removed from the plasma. This can be achieved by:
-
Ethanol Precipitation: Add cold ethanol to the plasma, incubate on ice, and then centrifuge to pellet the fibrinogen. The supernatant contains FPA.[2]
-
Bentonite Slurry: Mix plasma with a bentonite slurry and centrifuge. The supernatant contains FPA.
-
4. Assay Procedure:
-
Set up assay tubes for standards, controls, and unknown samples.
-
Add a specific volume of assay buffer to each tube.
-
Pipette the prepared standards, controls, and samples into their respective tubes.
-
Add a predetermined amount of FPA-specific antibody to each tube.
-
Vortex and incubate the tubes (e.g., for 2 hours at room temperature or overnight at 4°C) to allow for antibody-antigen binding.
-
Add a specific amount of ¹²⁵I-labeled FPA to each tube.
-
Vortex and incubate again to allow for competitive binding.
-
Add the precipitating agent to separate the antibody-bound FPA from the free FPA.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
5. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity as a function of the FPA concentration of the standards.
-
Determine the FPA concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high specificity and is increasingly used for the quantification of peptides like FPA. The following protocol outlines a typical workflow.[5]
1. Principle: FPA is extracted from the plasma, separated from other components by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
2. Materials:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standard (e.g., stable isotope-labeled FPA)
3. Sample Preparation (Solid-Phase Extraction):
-
Collect and prepare plasma as described for the RIA protocol.
-
Add a known amount of the internal standard to the plasma sample.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other interferences.
-
Elute the FPA and the internal standard from the cartridge with a stronger solvent (e.g., 90% acetonitrile in water).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the LC column.
-
Separate the FPA from other components using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.
-
-
Mass Spectrometry:
-
Ionize the eluting FPA (e.g., using electrospray ionization - ESI).
-
Select the precursor ion corresponding to the mass-to-charge ratio of FPA in the first quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Select and detect specific fragment ions in the third quadrupole (Multiple Reaction Monitoring - MRM).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the FPA to the peak area of the internal standard as a function of the concentration of the FPA standards.
-
Determine the concentration of FPA in the unknown samples by calculating their peak area ratio and interpolating from the calibration curve.
Conclusion
This compound is a well-defined peptide with a critical role in hemostasis. Its quantification in plasma provides a direct measure of thrombin activity and has significant applications in thrombosis research and the development of antithrombotic drugs. Both RIA and LC-MS/MS are powerful techniques for the accurate measurement of FPA, with the choice of method depending on the specific requirements of the study, including sensitivity, specificity, and throughput. This guide provides a foundational understanding of FPA's structure, function, and the methodologies for its quantification, serving as a valuable resource for professionals in the field.
References
- 1. Determination of human this compound by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Fibrinopeptide A Cleavage from Fibrinogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proteolytic cleavage of fibrinopeptide A (FPA) from the N-terminus of the fibrinogen Aα chain by the serine protease thrombin is the initial and rate-limiting step in the conversion of soluble fibrinogen to insoluble fibrin, a critical event in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this highly specific enzymatic reaction. It details the structural features of fibrinogen and thrombin that govern their interaction, the kinetic parameters of FPA release, and the allosteric regulation of this process. Furthermore, this guide furnishes detailed protocols for key experimental assays used to study FPA cleavage and presents visual representations of the core biological pathways and experimental workflows.
Introduction
Fibrinogen, a 340 kDa glycoprotein synthesized in the liver, circulates in the blood as a soluble precursor to fibrin.[1] It is a hexamer composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[2] The conversion of fibrinogen to fibrin is initiated by thrombin, which proteolytically removes fibrinopeptides A and B (FPB) from the N-termini of the Aα and Bβ chains, respectively.[3] The release of FPA is the primary event, exposing a polymerization site ("knob" A) that interacts with a complementary binding pocket ("hole" a) on the D-domain of another fibrin monomer.[2][4] This "knob-hole" interaction drives the spontaneous self-assembly of fibrin monomers into protofibrils, which then aggregate laterally to form the characteristic three-dimensional fibrin clot network.[3][5] Understanding the precise mechanism of FPA cleavage is paramount for the development of novel antithrombotic therapies.
Molecular Interactions: Thrombin and Fibrinogen
The high specificity of thrombin for the Arg16-Gly17 bond in the Aα chain of fibrinogen is a result of a multi-point interaction between the enzyme and its substrate.[6] This interaction involves both the active site of thrombin and its exosites, which are non-catalytic surface domains that recognize specific regions on the substrate.[7][8]
2.1. Thrombin Structure
Thrombin is a serine protease with a catalytic triad (His57, Asp102, Ser195) in its active site, typical of this enzyme family.[9] Flanking the active site are two positively charged regions known as anion-binding exosites I and II.[7]
-
Anion-Binding Exosite I (Fibrinogen Recognition Exosite): This exosite is crucial for the initial binding of fibrinogen.[7][10] It interacts with a complementary negatively charged region in the central E domain of fibrinogen.[9]
-
Anion-Binding Exosite II (Heparin-Binding Site): While primarily known for its interaction with heparin, exosite II also plays a role in binding to the γ' variant of the fibrinogen gamma chain, modulating thrombin's activity.[11]
2.2. Fibrinogen Structure
Fibrinogen is an elongated molecule with a central E domain and two distal D domains, connected by coiled-coil regions.[4][12] The N-termini of all six polypeptide chains, including the fibrinopeptides, are located in the central E domain.[4][13] The Aα chain's N-terminal region, containing FPA, folds in a way that positions the Arg16-Gly17 cleavage site for optimal interaction with thrombin's active site.[6]
The Cleavage of this compound: A Step-by-Step Mechanism
The cleavage of FPA from fibrinogen by thrombin can be conceptualized as a multi-step process involving initial recognition, binding, catalysis, and product release. This process is highly regulated and sequential, with the release of FPA preceding that of FPB.[11][14]
Quantitative Data on this compound Cleavage
The kinetics of FPA release have been extensively studied, providing valuable quantitative data on the efficiency and specificity of the thrombin-fibrinogen interaction.
Table 1: Steady-State Kinetic Parameters for Thrombin-Catalyzed FPA Release
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| kcat | 84 ± 4 s⁻¹ | pH 7.4, 37°C, I=0.15 | [14] |
| Km | 7.2 ± 0.9 µM | pH 7.4, 37°C, I=0.15 | [14] |
| kcat/Km | 11.6 ± 0.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4, 37°C, I=0.15 |[14] |
Table 2: Association Rate Constants for Thrombin-Fibrinogen Interaction
| Thrombin Form | k_on (µM⁻¹s⁻¹) | Conditions | Reference(s) |
|---|---|---|---|
| Fast Form | 19 ± 4 | 25°C | [15] |
| Slow Form | 2.5 ± 0.3 | 25°C |[15] |
Table 3: Binding Affinities of Thrombin to Fibrin(ogen) Variants
| Interaction | Dissociation Constant (Kd) | Method | Reference(s) |
|---|---|---|---|
| Thrombin - γ' peptide | 0.440 ± 0.011 µM | SPR | [16] |
| Thrombin - E-domain (low affinity) | Ka = 0.29 x 10⁶ M⁻¹ | N/A | [12] |
| Thrombin - γ' chain (high affinity) | Ka = 4.9 x 10⁶ M⁻¹ | N/A |[12] |
Experimental Protocols
A variety of experimental techniques are employed to study the mechanism of FPA cleavage. Detailed protocols for three key methods are provided below.
5.1. Thrombin Cleavage Assay of Fibrinogen
This assay is used to determine the extent of fibrinogen cleavage by thrombin over time.
-
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
Thrombin cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue or other protein stain
-
-
Protocol:
-
Prepare a reaction mixture containing fibrinogen at a final concentration of 1 mg/mL in thrombin cleavage buffer.
-
Initiate the reaction by adding thrombin to a final concentration of 0.1 NIH units/mL.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 5, 10, 30, and 60 minutes), remove aliquots of the reaction mixture and immediately stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE to visualize the disappearance of the Aα chain and the appearance of the cleaved α chain.
-
5.2. HPLC-Based Quantification of this compound Release
High-Performance Liquid Chromatography (HPLC) is a sensitive method for the direct quantification of released FPA.[17]
-
Materials:
-
Plasma or purified fibrinogen solution
-
Thrombin
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
HPLC system with a C18 reversed-phase column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
FPA standard
-
-
Protocol:
-
Incubate plasma or fibrinogen with thrombin as described in the thrombin cleavage assay.
-
At desired time points, stop the reaction by adding TCA to a final concentration of 10%.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Elute the fibrinopeptides using a gradient of mobile phase B.
-
Monitor the eluate at 210 nm.
-
Quantify the FPA peak area by comparing it to a standard curve generated with known concentrations of FPA.[18]
-
5.3. Surface Plasmon Resonance (SPR) for Thrombin-Fibrinogen Binding Analysis
SPR is a label-free technique used to measure the kinetics and affinity of binding between thrombin and fibrinogen.[8][19]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified thrombin (ligand)
-
Purified fibrinogen (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer)
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine
-
-
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize thrombin to the sensor surface by injecting a solution of thrombin in immobilization buffer.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Inject a series of increasing concentrations of fibrinogen over the sensor surface and a reference flow cell.
-
Monitor the change in resonance units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between each fibrinogen injection using a mild regeneration solution (e.g., low pH glycine).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]
-
Conclusion
The cleavage of this compound from fibrinogen by thrombin is a highly specific and tightly regulated enzymatic process that serves as the key initiation step for fibrin clot formation. The molecular details of this interaction, governed by the complementary structures of thrombin's active site and exosites and specific sequences within fibrinogen's Aα chain, have been elucidated through extensive research. The quantitative kinetic data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical biological mechanism and to design and evaluate novel therapeutic agents targeting the coagulation cascade.
References
- 1. Comprehensive Analysis of the Role of Fibrinogen and Thrombin in Clot Formation and Structure for Plasma and Purified Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of the thrombin receptor: identification of potential activators and inactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of this compound-clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high performance liquid chromatography: investigation of A alpha-chain N-terminal heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thrombin–Fibrin(ogen) Interactions, Host Defense and Risk of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Release of fibrinopeptides by the slow and fast forms of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Electrostatic Interactions in Thrombin Binding to the Fibrinogen γ′ Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
Fibrinopeptide A vs. Fibrinopeptide B: A Technical Guide to Their Distinct Roles in Clot Formation
<
For Immediate Release
A Deep Dive into the Sequential and Synergistic Actions of Fibrinopeptides A and B in the Coagulation Cascade, Offering Critical Insights for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive examination of the differential roles of Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB) in the formation of a stable fibrin clot. Understanding the nuanced functions of these small peptides, released from fibrinogen by the action of thrombin, is paramount for developing novel therapeutics targeting thrombosis and hemostatic disorders.
Introduction: The Genesis of a Fibrin Clot
The culmination of the coagulation cascade is the conversion of soluble fibrinogen into an insoluble fibrin mesh, a process orchestrated by the serine protease thrombin.[1][2] Fibrinogen, a 340-kDa glycoprotein, consists of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[1] Thrombin-mediated cleavage occurs at the N-termini of the Aα and Bβ chains, releasing this compound (FpA) and Fibrinopeptide B (FpB), respectively.[3] This event transforms fibrinogen into a fibrin monomer, exposing crucial binding sites ("knobs") that drive polymerization.[1][2]
The Initial Trigger: this compound Release and Protofibril Formation
The cleavage of FpA from the Aα chain is the rate-limiting first step in fibrin polymerization.[4][5] Thrombin exhibits a higher catalytic efficiency for the cleavage of FpA compared to FpB in solution, leading to a more rapid initial release of FpA.[2][4][6] The removal of the negatively charged FpA exposes the "A" knob (sequence Gly-Pro-Arg) on the E domain of the fibrin monomer.[5]
This newly exposed "A" knob specifically interacts with a complementary "a" hole located in the γ-chain of the D domain of an adjacent fibrin monomer.[2] This "knob-hole" interaction is the fundamental driving force for the self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.[1][7] These protofibrils represent the initial scaffolding of the developing fibrin clot.[2][8]
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms affecting fibrin structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Fibrinopeptide A: Unveiling Biological Functions Beyond Thrombosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA), a 16-amino acid peptide, is classically recognized as a biomarker for thrombin activity and fibrin formation, playing a pivotal role in the coagulation cascade.[1] Cleaved from the N-terminal end of the fibrinogen Aα chain by thrombin, its presence in plasma has long been associated with thrombotic events.[1] However, a growing body of evidence reveals that FPA possesses a range of biological functions that extend far beyond its role in thrombosis. These non-thrombotic activities, which include modulation of inflammation, immune responses, cell proliferation, and vascular permeability, position FPA as a molecule of significant interest in various pathological and physiological processes. This technical guide provides an in-depth exploration of these functions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development in this emerging area.
I. FPA in Cancer Progression
Elevated plasma FPA levels have been consistently observed in patients with various solid tumors and hematological malignancies, suggesting a potential role for this peptide in cancer pathogenesis beyond a simple hypercoagulable state.[2][3][4][5][6][7][8] Serial measurements of FPA may serve as a useful tool in monitoring tumor progression and response to therapy.[3][4]
Quantitative Data: FPA Levels in Cancer
| Cancer Type | Patient Cohort | Mean FPA Level (ng/mL) | Control/Remission FPA Level (ng/mL) | Key Findings & Significance | Reference |
| Solid Neoplasms | 176 cancer patients (77 with metastases) | Elevated in 81 patients | Not specified | FPA levels were significantly correlated with D-dimer and were more elevated in patients with distant metastases. | [2] |
| Advanced Carcinoma | 50 patients | Upward trend with disease progression | Not specified | Persistent FPA elevation suggested treatment failure and poor prognosis. | [3] |
| Breast Carcinoma | 58 patients with localized disease | Persistently elevated post-surgery in 21 patients | Persistently normal post-surgery in 37 patients | Elevated FPA preceded clinical recurrence in 52% of those with high levels. | [4] |
| Gastric Cancer | 99 patients | 3.636 (logarithmic concentration) | 3.303 (logarithmic concentration) | Significantly higher FPA levels in cancer patients compared to healthy controls. | [5] |
| Gastrointestinal Malignancies | 70 patients | Variously elevated pre-operation | Not specified | FPA levels were a reliable marker for these diseases. | [6] |
| Acute Leukemia | 20 adult patients | 15.0 (active disease) | 2.4 (remission) | Plasma FPA generation may relate to leukemic disease activity. | [8] |
II. FPA in Inflammation and Immune Response
This compound exhibits proinflammatory properties, primarily by acting as a chemoattractant for various immune cells, including neutrophils, monocytes, and macrophages.[9][10] This chemotactic activity suggests a role for FPA in recruiting inflammatory cells to sites of tissue injury or disease, thereby modulating the inflammatory response.
Quantitative Data: FPA in Inflammatory Conditions
| Condition | Patient Cohort | Mean FPA Level (ng/mL) | Control FPA Level (ng/mL) | Key Findings & Significance | Reference |
| Ischemic Heart Disease | 98 patients | Significantly elevated | Not specified | Hypercoagulability and increased platelet activity were observed. | [8] |
| Acute Myocardial Infarction | Not specified | 5.6 | 1.6 | Characterized by a high FPA to FgE ratio, reflecting acute thrombin generation. | [7] |
| Collagen Vascular Diseases | Not specified | 5.6 | 1.6 | Indicated a compensated state of fibrin formation and lysis. | [7] |
| Rheumatoid Arthritis | Not specified | Increased abundance of citrullinated FPA in synovial fluid | Lower abundance in control patients | Suggests a role for citrullinated FPA in the anti-citrullinated protein antibody (ACPA) immune response. | [11] |
Experimental Protocol: Chemotaxis Assay
This protocol is adapted from methodologies used to study the chemotactic effects of fibrinopeptides and other chemoattractants on leukocytes.[12][13][14][15][16]
Objective: To quantify the chemotactic effect of this compound on neutrophils or monocytes.
Materials:
-
Human this compound (synthetic)
-
Isolated human neutrophils or monocytes
-
Boyden chamber or Transwell® inserts (5.0 µm pore size)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., IL-8 or fMLP as a positive control)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well plate
-
Luminometer
Procedure:
-
Cell Isolation: Isolate neutrophils or monocytes from healthy human blood donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by a purification method such as negative selection.[14]
-
Cell Seeding: Resuspend the isolated cells in serum-free medium and seed them into the upper chamber of the Boyden chamber or Transwell® insert.
-
Chemoattractant Addition: In the lower chamber, add serum-free medium containing different concentrations of FPA. Include a negative control (medium alone) and a positive control (e.g., IL-8).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow cell migration through the porous membrane.
-
Quantification: After incubation, quantify the number of migrated cells in the lower chamber. This can be achieved by measuring ATP levels using a luminescent cell viability assay. The luminescence signal is directly proportional to the number of viable cells.
-
Data Analysis: Compare the number of migrated cells in response to FPA with the negative and positive controls.
III. FPA and Vascular Smooth Muscle Cell Proliferation and Migration
Recent studies have elucidated a direct role for FPA in promoting the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the pathogenesis of atherosclerosis.[17] This effect is mediated through a specific signaling pathway involving integrin αVβ3, phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt).
Signaling Pathway: FPA-Induced VSMC Proliferation and Migration
Caption: FPA-induced signaling in vascular smooth muscle cells.
Experimental Protocol: Scratch Wound (Wound Healing) Assay
This protocol provides a general framework for assessing cell migration in response to FPA, based on standard wound healing assay methodologies.[1][7][9][18][19][20]
Objective: To evaluate the effect of this compound on the migration of vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or a dedicated wound healing assay tool
-
Cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed VSMCs into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached confluence, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Gently wash the wells with fresh medium to remove detached cells and then add medium containing various concentrations of FPA. Include a control group with medium alone.
-
Image Acquisition: Immediately after creating the wound (time 0) and at regular intervals thereafter (e.g., every 6, 12, and 24 hours), capture images of the wound area using a microscope.
-
Data Analysis: Measure the width or area of the cell-free gap in the images at each time point. Calculate the rate of wound closure to determine the effect of FPA on cell migration.
Experimental Protocol: Western Blot for Signaling Proteins
This protocol outlines the general steps for detecting the phosphorylation of Akt and the expression of other key proteins in the FPA-induced signaling pathway.[6][21][22][23]
Objective: To determine the effect of this compound on the activation of the PI3K/AKT pathway in VSMCs.
Materials:
-
FPA-treated and control VSMC lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-integrin αVβ3, anti-PI3K, anti-Cyclin D1, anti-PCNA, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse FPA-treated and control VSMCs to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
IV. FPA and Vascular Permeability
This compound has been implicated in the modulation of vascular permeability. Studies suggest that FPA can reduce the severity of vascular permeability alterations in certain inflammatory conditions.[24]
Experimental Protocol: In Vitro Vascular Permeability Assay
This protocol is a general guide for assessing changes in endothelial monolayer permeability in response to FPA.[5][13][20][25][26][27][28][29]
Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell® inserts with a porous membrane
-
Cell culture plates
-
Endothelial cell growth medium
-
This compound
-
FITC-dextran (or another fluorescently labeled tracer molecule)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed endothelial cells onto the upper surface of the Transwell® inserts and culture them until a confluent monolayer is formed.
-
Treatment: Treat the endothelial monolayer with various concentrations of FPA added to the upper chamber. Include a control group with medium alone.
-
Permeability Measurement: After a defined incubation period, add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber.
-
Sample Collection: At various time points, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.
-
Data Analysis: The amount of fluorescent tracer that has passed through the endothelial monolayer into the lower chamber is a measure of the monolayer's permeability. Compare the permeability of FPA-treated monolayers to that of the control.
V. FPA and Angiogenesis
The involvement of fibrinogen and its derivatives in angiogenesis is well-established.[30] While the direct role of FPA in angiogenesis is still under investigation, its chemotactic properties and its ability to modulate the cellular microenvironment suggest a potential contribution to this process.
Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol provides a general method for assessing the potential pro- or anti-angiogenic effects of FPA.[31][32][33][34][35]
Objective: To evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Matrigel® or a similar basement membrane extract
-
Cell culture plates (e.g., 96-well plates)
-
Endothelial cell growth medium
-
This compound
-
Microscope with a camera
Procedure:
-
Matrigel Coating: Coat the wells of a culture plate with a thin layer of Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the Matrigel®-coated surface in the presence of various concentrations of FPA. Include a control group with medium alone.
-
Incubation: Incubate the plate for several hours (typically 4-18 hours) to allow the endothelial cells to form tube-like structures.
-
Image Acquisition: Capture images of the tube networks using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops. Compare the results from FPA-treated wells to the control wells.
Conclusion
The biological functions of this compound extend significantly beyond its established role in thrombosis. Its involvement in cancer progression, inflammation, immune cell trafficking, vascular smooth muscle cell dynamics, and vascular permeability highlights its multifaceted nature. The quantitative data and detailed experimental protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the non-thrombotic roles of FPA. A deeper understanding of these functions and the underlying molecular mechanisms will be crucial for identifying novel therapeutic targets and developing innovative strategies for a range of diseases where FPA may play a significant pathological role.
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. assaygenie.com [assaygenie.com]
- 4. protocols.io [protocols.io]
- 5. cusabio.com [cusabio.com]
- 6. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. This compound in acute leukemia: relationship of activation of blood coagulation to disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Radioimmunoassay of this compound-clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated levels of fibrinogen-derived endogenous citrullinated peptides in synovial fluid of rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. The use of collagen or fibrin gels for the assay of human neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Technical Advance: Changes in neutrophil migration patterns upon contact with platelets in a microfluidic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinogeneclon.com [sinogeneclon.com]
- 18. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Migration versus Proliferation as Contributor to In Vitro Wound Healing of Vascular Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein kinase B (AKT) upregulation and Thy-1-αvβ3 integrin-induced phosphorylation of Connexin43 by activated AKT in astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 25. researchgate.net [researchgate.net]
- 26. Vascular permeability, vascular hyperpermeability and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Dynamic Regulation of Vascular Permeability by Vascular Endothelial Cadherin-Mediated Endothelial Cell-Cell Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 31. A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quantitative assessment of angiogenesis and pericyte coverage in human cell-derived vascular sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor. | Semantic Scholar [semanticscholar.org]
Fibrinopeptide A: A Sensitive and Early Biomarker of In Vivo Thrombin Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of Fibrinopeptide A (FPA) as a critical biomarker for the early detection of thrombin activity. It delves into the molecular mechanisms of FPA release, details established experimental protocols for its quantification, and presents a summary of its levels in various physiological and pathological states. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of hemostasis, thrombosis, and the evaluation of anticoagulant therapies.
Introduction: The Role of this compound in Hemostasis
The formation of a blood clot, or thrombus, is a complex physiological process orchestrated by the coagulation cascade. A pivotal event in this cascade is the conversion of soluble fibrinogen into insoluble fibrin, a reaction catalyzed by the serine protease thrombin (Factor IIa).[1][2] During this conversion, thrombin cleaves small peptides from the N-terminal ends of the fibrinogen molecule.[2][3] Specifically, this compound (FPA) is cleaved from the Aα chains and Fibrinopeptide B (FPB) from the Bβ chains.[1]
The release of FPA precedes the release of FPB and is the primary event initiating the polymerization of fibrin monomers.[4] This makes the measurement of circulating FPA a direct and sensitive index of in vivo thrombin activity and fibrin formation.[1][5] Due to its very short half-life of approximately 3 to 5 minutes, FPA levels provide a real-time snapshot of coagulation activation, making it an invaluable tool for diagnosing and monitoring thrombotic disorders.[1][3]
The Coagulation Cascade and this compound Release
The coagulation cascade proceeds through two primary pathways, the extrinsic (tissue factor) and intrinsic (contact activation) pathways, which converge on a common pathway to generate thrombin.[6][7] Thrombin's primary role at this stage is to act upon fibrinogen. Fibrinogen is a 340-kDa glycoprotein composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[2][8] Thrombin cleaves the arginyl-glycine bonds at the N-terminal ends of the Aα and Bβ chains, releasing two molecules of FPA and two molecules of FPB per molecule of fibrinogen.[9] The removal of the negatively charged FPA exposes binding sites on the central E domain of the fibrinogen molecule, allowing it to polymerize with the D domains of other fibrin monomers to form protofibrils.[4] This process is the foundational step in the formation of a stable fibrin clot.
Quantitative Data: FPA Levels in Health and Disease
Plasma FPA concentration is a dynamic indicator of the balance between coagulation and fibrinolysis. In healthy individuals, FPA levels are typically very low. However, they become significantly elevated in conditions associated with increased thrombin generation, such as thrombotic diseases.
| Condition | Number of Subjects (n) | Mean FPA Level (ng/mL) | Notes | Source |
| Healthy Controls | 30 | 0.5 | Range: Below 2.0 ng/mL | [3][10] |
| 36 | 0.64 pmol/mL (~1.0 ng/mL) | - | [11] | |
| 21 | 0.5 ± 1.4 (SD) | - | [12] | |
| Thromboembolism | - | 10.7 | - | [13] |
| 32 | 14.7 ± 13.8 (SD) | - | [12] | |
| 6 | 5 - 23 (Range) | Patients with clinical evidence of venous thrombosis or pulmonary embolism. | [3][10] | |
| Disseminated Intravascular Coagulation (DIC) | - | 22.0 | - | [13] |
| 12 | 23.5 ± 15.0 (SD) | - | [12] | |
| Acute Myocardial Infarction | - | 5.6 | Characterized by a high FPA to FgE ratio, reflecting acute thrombin generation. | [13] |
| Malignancy | - | 6.3 | Indicates a compensated state of fibrin formation and lysis. | [13] |
| 75 (Lung Cancer) | 17.7 (Advanced Stage) vs. 6.5 (Early Stage) | - | [12] | |
| Primary Pulmonary Hypertension | 31 | 87.4 | Levels decreased to 6.8 ng/mL after heparin administration. | [14] |
| Liver Cirrhosis | - | 2.7 | Only marginally elevated. | [13] |
| Systemic Lupus Erythematosus (SLE) | - | - | Elevated FPA is seen in patients with active SLE. | [11][15] |
Note: Conversion from pmol/mL to ng/mL for FPA (MW ~1536 g/mol ) is approximately 1 pmol/mL ≈ 1.54 ng/mL. Values are presented as reported in the source.
Experimental Protocols for FPA Measurement
Accurate quantification of FPA requires sensitive methodologies and meticulous sample handling to prevent in vitro generation of FPA after blood collection.[11] The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Blood Collection : Draw blood into a syringe. For studies measuring in vitro FPA generation, incubate the blood in the syringe for specific time periods before proceeding.[11]
-
Anticoagulation : Transfer the blood sample to a tube containing an anticoagulant like heparin and a protease inhibitor such as Trasylol to stop further thrombin activity.[11]
-
Fibrinogen Removal : To prevent cross-reactivity of antibodies with fibrinogen, fibrinogen must be removed from the plasma. This is often achieved by precipitation with ethanol.[3][10]
-
Peptide Extraction : FPA is then extracted from the plasma, typically by dialysis, to separate it from other plasma proteins.[3][10]
-
Storage : Processed plasma samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid degradation.[16]
RIA is a highly sensitive technique for measuring FPA, capable of detecting levels as low as 1 pmole.[17][18]
-
Antibody Generation : Produce polyclonal antibodies by immunizing animals (e.g., rabbits) with FPA conjugated to a carrier protein like human albumin.[9][17]
-
Radiolabeling : Synthesize N-Tyrosyl FPA and label it with ¹²⁵I using the Chloramine-T method to serve as the tracer.[9][17]
-
Competitive Binding : Incubate a known amount of radiolabeled FPA with a limited amount of anti-FPA antibody. In parallel, incubate the antibody and tracer with either standard solutions of unlabeled FPA or the processed patient samples. The unlabeled FPA in the standards/samples will compete with the radiolabeled FPA for binding to the antibody.
-
Separation : Separate the antibody-bound FPA from the free FPA. This can be achieved by precipitation with dioxane.[9]
-
Detection : Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Quantification : Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled FPA standards. Use this curve to determine the FPA concentration in the patient samples.
The sandwich ELISA is a common, non-radioactive method for FPA quantification.
-
Plate Coating : A microplate is pre-coated with a capture antibody specific for human FPA.[16][19]
-
Sample/Standard Addition : Pipette standards and processed patient samples into the wells. Any FPA present will be bound by the immobilized antibody. Incubate, then wash the wells to remove unbound substances.[16]
-
Detection Antibody : Add a biotin-conjugated detection antibody, also specific for FPA, to the wells. This antibody binds to a different epitope on the captured FPA. Incubate and wash.[16]
-
Enzyme Conjugate : Add an avidin-conjugated Horseradish Peroxidase (HRP) enzyme to the wells, which binds to the biotin on the detection antibody. Incubate and wash.[16][19]
-
Substrate Addition : Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a reaction that produces a colored product.[19]
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., sulfuric acid), which changes the color (e.g., from blue to yellow).[19]
-
Detection : Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The OD is directly proportional to the amount of FPA captured.[19]
-
Quantification : Generate a standard curve by plotting the OD values versus the concentrations of the FPA standards. Calculate the FPA concentration in the samples from this curve.
Visualization of Experimental Workflows
Conclusion
This compound is a highly specific and sensitive biomarker that provides a direct measure of in vivo thrombin activity. Its rapid release upon the cleavage of fibrinogen and its short plasma half-life make it an excellent tool for the real-time assessment of coagulation system activation.[1] The quantification of FPA through established methods like RIA and ELISA is crucial for diagnosing and monitoring a wide range of thrombotic disorders, from venous thromboembolism to DIC.[5][12] For professionals in drug development, FPA assays serve as a powerful pharmacodynamic tool to evaluate the efficacy of novel anticoagulant and antithrombotic agents by directly measuring their impact on the generation of thrombin.[5] The continued application and refinement of FPA measurement techniques will undoubtedly advance our understanding and management of hemostatic and thrombotic diseases.
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The generation of this compound in clinical blood samples: evidence for thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Significance of this compound as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between this compound and fibrinogen/fibrin fragment E in thromboembolism, DIC and various non-thromboembolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound levels indicative of pulmonary vascular thrombosis in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucsfhealth.org [ucsfhealth.org]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Human FPA(this compound) ELISA Kit - Elabscience® [elabscience.com]
Preliminary Studies on Fibrinopeptide A in Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FpA) is a small peptide cleaved from the N-terminal end of the fibrinogen Aα chain by the serine protease thrombin.[1][2] This cleavage is a critical step in the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a fibrin clot, the primary component of a thrombus.[1] The release of FpA is a direct indicator of thrombin activity and in vivo fibrin formation, making it a sensitive biomarker for the activation of the coagulation cascade.[2][3] Consequently, the quantification of FpA in biological samples has become a valuable tool in preclinical research to investigate the pathophysiology of various diseases where coagulation and inflammation are implicated.
This technical guide provides a comprehensive overview of preliminary studies on this compound in various disease models, with a focus on thrombosis, inflammation, and cancer. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to incorporate FpA as a biomarker in their preclinical research. The guide includes a summary of quantitative data from animal models, detailed experimental protocols for FpA measurement, and visualizations of relevant signaling pathways and experimental workflows.
This compound in Preclinical Disease Models: A Quantitative Overview
The measurement of FpA levels in preclinical disease models provides valuable insights into the extent of coagulation activation associated with different pathological states. While extensive quantitative data from animal models remains somewhat dispersed in the literature, this section summarizes key findings to guide researchers in their experimental design and interpretation of results.
Thrombosis Models
In preclinical models of thrombosis, elevated FpA levels are expected to correlate with the extent of thrombus formation. While some studies focus on downstream effects like clotting time, the direct measurement of FpA provides a more specific assessment of thrombin activity.
| Disease Model | Animal Model | Key Findings | Reference |
| Pulmonary Embolism | STAT5-deficient mice | Accelerated release of fibrinopeptide B was observed, suggesting altered fibrin formation dynamics. While FpA release was not reported as accelerated, this model highlights the potential for detailed analysis of fibrinopeptide release in thrombosis models. | [4] |
| Venous Stasis | Mice | Ligation of the inferior vena cava (IVC) is a well-established model to induce deep vein thrombosis. While this study did not report FpA levels, it provides a detailed protocol for the thrombosis model itself. | [1] |
Table 1: this compound in Preclinical Thrombosis Models. This table summarizes findings related to fibrinopeptide analysis in mouse models of thrombosis. Direct quantitative data for FpA remains a key area for further investigation in many thrombosis models.
Inflammation Models
The link between inflammation and coagulation is well-established, with inflammatory mediators often triggering the coagulation cascade. Measuring FpA in inflammation models can help to elucidate the role of thrombin and fibrin in the inflammatory process.
| Disease Model | Animal Model | Key Findings | Reference |
| Carrageenan-induced Paw Edema | Rat | Intraperitoneal and intracardial injection of fibrinopeptides A and B significantly inhibited paw edema, suggesting a potential anti-inflammatory role or a complex feedback mechanism. Endogenous FpA levels during the inflammatory response were not quantified in this study. | [5][6] |
| Experimental Allergic Encephalomyelitis (EAE) | Guinea pigs and rats | Treatment with human fibrinopeptides A and B diminished the clinical signs of EAE and reduced vascular permeability, suggesting a modulatory role in this autoimmune neuroinflammatory model. | [7] |
Table 2: this compound in Preclinical Inflammation Models. This table highlights studies where fibrinopeptides were investigated in the context of inflammation. The focus has often been on the effects of exogenous fibrinopeptides rather than the measurement of endogenous FpA as a biomarker of inflammation-induced coagulation.
Cancer Models
Cancer is frequently associated with a hypercoagulable state, and FpA is a recognized biomarker of this prothrombotic tendency in clinical oncology.[8][9][10] Preclinical cancer models are crucial for understanding the mechanisms of cancer-associated thrombosis and for evaluating the efficacy of anticoagulant therapies.
| Disease Model | Animal Model | Key Findings | Reference |
| Pancreatic Tumor | Mice | Mice bearing human pancreatic tumors with high tissue factor (TF) expression showed increased levels of circulating thrombin-antithrombin (TAT) complexes, indicative of coagulation activation. While FpA was not directly measured, TAT is a closely related marker of thrombin generation. | [11] |
| Tumor Cell-derived Microparticles | Mice | Injection of tissue factor-bearing microparticles from tumor cells into mice led to coagulation activation, as evidenced by the detection of TAT complexes. This model can be used to study the direct procoagulant effects of tumor cells. | [12] |
Table 3: this compound in Preclinical Cancer Models. This table summarizes findings related to coagulation activation in preclinical cancer models. While direct FpA measurements in these models are not always reported, related markers of thrombin activity are often utilized.
Experimental Protocols
Accurate and reproducible measurement of FpA is critical for its use as a biomarker. This section provides detailed methodologies for FpA quantification in preclinical studies, primarily focusing on Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Sample Collection and Preparation
Proper sample handling is crucial to prevent in vitro activation of coagulation, which can lead to falsely elevated FpA levels.
Blood Collection:
-
Use a syringe or vacuum tube containing an anticoagulant and a protease inhibitor. A common choice is a mixture of citrate and aprotinin or another thrombin inhibitor.
-
Ensure a clean venipuncture to minimize tissue factor contamination.
-
Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.
Plasma Preparation:
-
Centrifuge the blood sample at a high speed (e.g., 2,500 x g) for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
For long-term storage, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
This compound Measurement by ELISA
Commercially available ELISA kits are a common method for FpA quantification. The following is a general protocol based on a competitive ELISA format.
Materials:
-
FpA ELISA kit (containing pre-coated microplate, FpA standards, FpA-HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. This may involve diluting concentrated buffers and reconstituting lyophilized components.
-
Incubation: Add a defined volume of standards, samples, and FpA-HRP conjugate to the appropriate wells of the pre-coated microplate. The FpA in the sample will compete with the FpA-HRP conjugate for binding to the anti-FpA antibodies coated on the plate. Incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).
-
Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove unbound reagents. This step is critical for reducing background signal.
-
Substrate Reaction: Add the substrate solution to each well. The horseradish peroxidase (HRP) enzyme on the bound conjugate will catalyze a color change. Incubate for a specified time (e.g., 15-30 minutes at 37°C) in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: The concentration of FpA in the samples is inversely proportional to the OD. Calculate the FpA concentration by interpolating the OD values of the samples from a standard curve generated using the known concentrations of the FpA standards.
This compound Measurement by Radioimmunoassay (RIA)
RIA is a highly sensitive method for FpA quantification, though it requires handling of radioactive materials.[13][14]
Materials:
-
Antibodies to FpA
-
Radiolabeled FpA (e.g., with ¹²⁵I)
-
FpA standards
-
Precipitating agent (e.g., dioxane) or second antibody for separation of bound and free radiolabel
-
Gamma counter
-
Centrifuge
Procedure:
-
Competitive Binding: A known amount of radiolabeled FpA is mixed with a limited amount of anti-FpA antibody and the sample containing an unknown amount of unlabeled FpA. The unlabeled FpA from the sample competes with the radiolabeled FpA for binding to the antibody.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The antibody-bound FpA (both labeled and unlabeled) is separated from the free, unbound FpA. This can be achieved by precipitation with a reagent like dioxane or by using a second antibody that binds to the primary anti-FpA antibody.
-
Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.
-
Calculation: The amount of radiolabeled FpA bound to the antibody is inversely proportional to the concentration of unlabeled FpA in the sample. A standard curve is constructed by plotting the percentage of bound radiolabeled FpA against the concentration of the FpA standards. The concentration of FpA in the samples is then determined from this standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FpA generation and its downstream effects can aid in understanding its role in disease. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Coagulation Cascade Leading to this compound Release
This diagram outlines the final common pathway of the coagulation cascade, culminating in the cleavage of fibrinogen by thrombin and the release of Fibrinopeptides A and B.
References
- 1. Venous stasis-induced fibrinolysis prevents thrombosis in mice: role of α2-antiplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The generation of this compound in clinical blood samples: evidence for thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. [Inhibition of the carrageenen-induced inflammatory rat paw oedema by systemic application of rat fibrinogen and fibrinopeptides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of antiinflammatory activity of fibrinogen and fibrinopeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fibrinopeptides A and B on experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmatic parameters of fibrin formation and degradation in cancer patients: correlation between this compound and D-dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abnormalities of blood coagulation in patients with cancer. This compound generation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specificity of this compound (FpA) as a marker for gastrointestinal cancers before and after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasminogen activator inhibitor 1 and venous thrombosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue factor-bearing microparticles derived from tumor cells: impact on coagulation activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
An In-depth Technical Guide to the Evolutionary Conservation of Fibrinopeptide A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrinopeptide A (FpA) is a short peptide cleaved from the N-terminus of the fibrinogen Aα chain by thrombin, initiating the polymerization of fibrin monomers and subsequent blood clot formation. While its role in hemostasis is critical, the evolutionary conservation of FpA exhibits considerable variability across different vertebrate taxa. This guide provides a comprehensive analysis of the evolutionary conservation of this compound, presenting quantitative data, detailed experimental protocols for its study, and visualizations of the associated biochemical pathways and analytical workflows. Understanding the evolutionary dynamics of FpA can offer valuable insights into the structure-function relationships governing blood coagulation and may inform the development of novel antithrombotic therapies.
Introduction to this compound and its Role in Coagulation
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. A pivotal step in this process is the conversion of soluble fibrinogen to insoluble fibrin, a reaction catalyzed by the serine protease thrombin.[1][2] Thrombin cleaves this compound and subsequently Fibrinopeptide B from the N-termini of the fibrinogen Aα and Bβ chains, respectively.[1] The release of FpA exposes a critical "knob" domain on the fibrin monomer, which then binds to complementary "holes" on other fibrin monomers, initiating the spontaneous self-assembly of fibrin protofibrils.[1] This initial polymerization is a key determinant of the final clot architecture and stability.
Quantitative Analysis of this compound Conservation
The amino acid sequence of this compound varies significantly across different vertebrate species, suggesting a rapid rate of evolution compared to the more conserved regions of the fibrinogen molecule. Below is a comparative analysis of FpA sequences from representative vertebrate species.
This compound Amino Acid Sequences Across Vertebrates
| Species | Common Name | Amino Acid Sequence of this compound | Length (Amino Acids) |
| Homo sapiens | Human | ADSGEGDFLAEGGGVR | 16 |
| Bos taurus | Bovine | EGSGDFLAEGGGVR | 14 |
| Mus musculus | Mouse | ADGSSDPAGHGGGV | 14 |
| Gallus gallus | Chicken | ADAGTGDWLEDEGFGVR | 17 |
| Xenopus laevis | African Clawed Frog | (Sequence not readily available in public databases) | - |
| Danio rerio | Zebrafish | (Fibrinogen alpha chain exists, but FpA sequence is not explicitly defined in UniProt) | - |
| Petromyzon marinus | Sea Lamprey | DDSILDR | 7 |
Note: The sequences were obtained from UniProt and NCBI databases. The exact N-terminal processing of FpA can sometimes vary.[3][4][5][6][7][8]
Sequence Alignment and Conservation Scores
A multiple sequence alignment of the available this compound sequences highlights the degree of conservation at each position. The alignment was performed using Clustal Omega.
Conservation Key:
-
* (asterisk): Identical residues in all sequences.
-
: (colon): Conserved substitutions (residues with strongly similar properties).
-
. (period): Semi-conserved substitutions (residues with weakly similar properties).
As the alignment demonstrates, there is very low overall sequence identity across these diverse vertebrate species. The C-terminal arginine (R), which is part of the thrombin cleavage site, is the most conserved residue. This is expected, as thrombin exhibits a strong preference for cleaving after arginine residues.
Experimental Protocols for Analyzing Evolutionary Conservation
The study of this compound's evolutionary conservation involves a combination of bioinformatic and experimental techniques. Below are detailed protocols for key methodologies.
Multiple Sequence Alignment using Clustal Omega
Objective: To align multiple FpA sequences to identify conserved regions.
Protocol:
-
Prepare a FASTA file: Create a text file containing the FpA sequences of interest in FASTA format. Each sequence should begin with a header line starting with ">" followed by the sequence name.
-
Access Clustal Omega: Navigate to the Clustal Omega web server or use a local command-line version.
-
Input Sequences: Paste the FASTA-formatted sequences into the input box or upload the FASTA file.
-
Set Parameters: For short peptides like FpA, the default alignment parameters are generally sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits, and a gap extension penalty of 1 bit.
-
Execute Alignment: Run the Clustal Omega alignment.
-
Analyze Output: The output will display the aligned sequences, highlighting conserved and variable positions.
Calculation of Evolutionary Conservation Scores using Rate4Site
Objective: To quantify the evolutionary conservation of each amino acid position in the FpA sequence alignment.
Protocol:
-
Input Data: Provide the multiple sequence alignment file in a supported format (e.g., FASTA, Clustal).
-
Phylogenetic Tree: The Rate4Site algorithm requires a phylogenetic tree representing the evolutionary relationships between the species in the alignment. This can be provided by the user or calculated by the server using the neighbor-joining method.
-
Select Evolutionary Model: Choose an appropriate amino acid substitution model. The JTT (Jones-Taylor-Thornton) model is a common choice for vertebrate sequences.
-
Run Rate4Site: Execute the Rate4Site analysis. The algorithm uses an empirical Bayesian method to estimate the evolutionary rate at each site.
-
Interpret Scores: The output provides a conservation score for each position. Lower scores indicate higher conservation (slower evolution), while higher scores indicate greater variability (faster evolution).
Phylogenetic Analysis using PHYLIP
Objective: To infer the evolutionary relationships between different FpA sequences.
Protocol:
-
Prepare Input File: The multiple sequence alignment needs to be in PHYLIP format. This format has specific requirements for sequence names (exactly 10 characters) and the overall file structure.
-
Distance Matrix Calculation (PROTDIST):
-
Use the protdist program in the PHYLIP package.
-
Select an appropriate protein distance model (e.g., Dayhoff PAM, JTT).
-
The program will generate a distance matrix file.
-
-
Tree Inference (NEIGHBOR):
-
Use the neighbor program, which implements the Neighbor-Joining and UPGMA methods.
-
Input the distance matrix file generated by protdist.
-
The program will output a tree file in Newick format.
-
-
Tree Visualization (DRAWTREE or DRAWGRAM):
-
Use drawtree (for unrooted trees) or drawgram (for rooted trees) to visualize the generated tree file.
-
Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: The Coagulation Cascade showing the release of this compound.
Experimental Workflow: Evolutionary Conservation Analysis
Caption: Workflow for the analysis of this compound evolutionary conservation.
Logical Relationship: FpA in Fibrin Polymerization
Caption: Role of this compound release in initiating fibrin polymerization.
Conclusion
The evolutionary analysis of this compound reveals a peptide under relatively low selective pressure, with the notable exception of the C-terminal arginine essential for thrombin recognition. This variability across species suggests that the primary constraint on FpA evolution is the maintenance of the thrombin cleavage site, while the remainder of the peptide can tolerate significant sequence changes. For researchers in drug development, this implies that targeting the specific sequence of FpA for antithrombotic therapies might offer species-specific effects. Conversely, the highly conserved thrombin-FpA interaction site on thrombin remains a more universal target. Further investigation into the FpA sequences of a broader range of species will continue to refine our understanding of the evolutionary forces shaping hemostasis.
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. Amino acid sequences of lamprey fibrinopeptides A and B and characterizations of the junctions split by lamprey and mammalian thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic principles of Fibrinopeptide A as a biomarker
Fibrinopeptide A as a Biomarker: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (FpA) is a small peptide released during the conversion of fibrinogen to fibrin by the action of thrombin. Its presence in plasma is a direct indicator of in vivo thrombin activity and fibrin formation, making it a highly specific biomarker for thrombotic events. This technical guide provides an in-depth overview of the core principles of FpA as a biomarker, including its biochemical basis, clinical applications, and the methodologies used for its quantification.
Core Biochemical Principles
This compound is a 16-amino acid peptide that, along with Fibrinopeptide B (FpB), is cleaved from the N-terminal ends of the fibrinogen molecule by the enzyme thrombin (Factor IIa).[1] Fibrinogen, a 340-kDa glycoprotein, consists of two identical subunits, each containing three polypeptide chains (Aα, Bβ, and γ).[2] Thrombin's enzymatic action specifically targets the Aα and Bβ chains in the central region of fibrinogen.[2][3]
The release of FpA from the Aα chains is the initial and more rapid step in the conversion of soluble fibrinogen into insoluble fibrin monomers.[1][4] This cleavage exposes binding sites ("knobs") that allow fibrin monomers to polymerize into protofibrils.[4][5] The subsequent, slower release of FpB from the Bβ chains facilitates the lateral aggregation of these protofibrils, forming a stable, cross-linked fibrin mesh that constitutes the structural basis of a blood clot.[4][6]
Because the cleavage of FpA is a direct consequence of thrombin's action on fibrinogen, measuring its levels in plasma provides a sensitive and real-time snapshot of coagulation cascade activation and fibrin generation.[1][7] FpA has a very short biological half-life of approximately 3 to 5 minutes, which means its levels reflect transient, ongoing thrombotic activity.[1][7]
This compound Variants
In circulation, FpA exists in several forms. The primary form is the 16-amino acid peptide. However, post-translational modifications and degradation products are also present:
-
Phosphorylated FpA (FPA-P): A portion of FpA is phosphorylated at the serine-3 position.[8][9]
-
N-terminal Cleavage Products: Enzymatic degradation can result in shorter forms, such as FPA-3 and FPA-6, which have been investigated as potential cancer biomarkers.[10]
The process of FpA release is a critical step in the coagulation cascade.
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high performance liquid chromatography: investigation of A alpha-chain N-terminal heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Fibrinopeptide A Measurement by ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a 16-amino acid peptide that is cleaved from the N-terminus of the Aα chain of fibrinogen by the enzyme thrombin.[1][2][3] Its release is a critical step in the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[1][3] Consequently, the concentration of FPA in plasma is a direct and sensitive marker of thrombin activity and the rate of fibrin formation, providing a valuable tool for assessing coagulation activation and thrombotic states.[2][3][4] Measurement of FPA is particularly relevant in cardiovascular research, the study of hematological disorders, and the development of anticoagulant therapies.[4] The enzyme-linked immunosorbent assay (ELISA) is a common, sensitive, and quantitative method for measuring FPA levels in various biological samples.
This document provides a detailed protocol for the quantification of human this compound using a sandwich ELISA method and summarizes the performance characteristics of commercially available kits.
Principle of the Assay
The most common method for FPA quantification is the sandwich ELISA technique.[5][6][7][8] This assay involves the following key steps:
-
A microplate is pre-coated with a capture antibody specific for human FPA.[5][6][9]
-
Standards and samples are added to the wells, and any FPA present is bound by the immobilized antibody.[5][6]
-
After washing, a biotin-conjugated detection antibody specific for FPA is added, which binds to a different epitope on the captured FPA.[5][6][7]
-
Avidin-conjugated Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.[5][6]
-
A substrate solution (TMB) is added, which is converted by the HRP enzyme into a colored product.[9][10] The intensity of the color is directly proportional to the amount of FPA present in the sample.[7][9]
-
The reaction is stopped by the addition of an acid, and the absorbance is measured spectrophotometrically, typically at 450 nm.[5][9][10]
-
A standard curve is generated by plotting the absorbance values of known FPA concentrations, which is then used to determine the concentration of FPA in the unknown samples.[9]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of commercially available this compound ELISA kits. Data is aggregated from multiple sources to provide a comparative overview.
Table 1: this compound ELISA Kit Performance Characteristics
| Parameter | Typical Value Range |
| Detection Range | 0.156 - 100 ng/mL |
| Sensitivity | 0.094 - 0.94 ng/mL |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants |
| Sample Volume | 100 µL |
| Incubation Time | Approximately 3.5 hours |
Data compiled from multiple commercial ELISA kit manuals.[5][7][10][11][12][13]
Table 2: Precision of this compound ELISA Kits
| Parameter | Coefficient of Variation (CV%) |
| Intra-Assay Precision | < 10% |
| Inter-Assay Precision | < 12% |
Precision is a measure of the reproducibility of the assay. Lower CV% indicates higher precision.[5][12]
Experimental Protocols
A. Reagent Preparation
1. Wash Buffer (1x):
-
If the provided wash buffer is concentrated (e.g., 25x), dilute it with deionized or distilled water to a 1x working solution. For example, dilute 20 mL of 25x Wash Buffer Concentrate into 480 mL of deionized water to make 500 mL of 1x Wash Buffer.[6]
-
If crystals have formed in the concentrate, warm the bottle to room temperature and mix gently until the crystals have completely dissolved.[6]
2. Standard Dilution:
-
Reconstitute the lyophilized FPA standard with the provided Sample Diluent to create a stock solution (e.g., 10 ng/mL).[6] Allow the standard to sit for at least 15 minutes with gentle agitation to ensure complete reconstitution.[6]
-
Prepare a 2-fold serial dilution of the stock solution using the Sample Diluent to create a standard curve. The Sample Diluent serves as the zero standard (0 ng/mL).[6]
3. Biotinylated Detection Antibody Working Solution:
-
Centrifuge the concentrated Biotinylated Detection Antibody tube briefly before use.
-
Dilute the concentrated antibody to its working concentration with the provided Biotinylated Detection Antibody Diluent. The typical dilution is 1:100.
4. HRP Conjugate Working Solution:
-
Centrifuge the concentrated HRP Conjugate tube briefly before use.
-
Dilute the concentrated HRP conjugate to its working concentration with the provided HRP Conjugate Diluent. The typical dilution is 1:100.
Note: Bring all reagents and samples to room temperature (18-25°C) before use.[5][6]
B. Sample Preparation
-
Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at 1,000 x g.[9] Assay freshly prepared serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][9]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[6][9] Assay immediately or aliquot and store at -20°C or -80°C.[6][9]
-
Tissue Homogenates: Rinse tissue with 1X PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris.
-
Sample Dilution: If the FPA concentration in a sample is expected to be higher than the highest standard, dilute the sample with the provided Sample Diluent and repeat the assay.[6]
C. Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[6]
-
Incubate: Cover the plate with a sealer and incubate for the time specified in the kit manual, typically 90 minutes at 37°C.
-
Wash: Aspirate the liquid from each well and wash each well with 1x Wash Buffer (e.g., 300 µL) for a total of 3-5 washes. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as described in step 3.
-
Add HRP Conjugate: Add 100 µL of the diluted HRP Conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.[5]
-
Wash: Repeat the wash step as described in step 3 (typically 5 times).[5]
-
Add Substrate: Add 90 µL of TMB Substrate Reagent to each well. Cover the plate and incubate for about 15-20 minutes at 37°C in the dark.[5][10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5][10]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.[5][9]
D. Calculation of Results
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the zero standard from all other OD values.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to interpolate the FPA concentration in the samples.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Visualizations
Signaling Pathway: The Coagulation Cascade and this compound Generation
The following diagram illustrates the central role of thrombin in cleaving fibrinogen to release this compound, a key event in the formation of a fibrin clot.
Caption: Thrombin-mediated cleavage of fibrinogen to form fibrin and release fibrinopeptides.
Experimental Workflow: this compound ELISA
This diagram outlines the sequential steps of the sandwich ELISA protocol for this compound measurement.
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. ardentbio.com [ardentbio.com]
- 8. Human FPA(this compound) ELISA Kit - Elabscience® [elabscience.com]
- 9. Human this compound (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 10. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 11. bio-techne.com [bio-techne.com]
- 12. mybiosource.com [mybiosource.com]
- 13. assaygenie.com [assaygenie.com]
Quantitative Analysis of Fibrinopeptide A in Human Plasma by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FpA) is a small peptide released from fibrinogen by the enzymatic action of thrombin during the formation of a fibrin clot. As a direct indicator of in vivo thrombin activity, the quantification of FpA in plasma is a valuable tool in thrombosis research, the development of anticoagulant therapies, and the clinical management of thrombotic disorders. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance and Signaling Pathway
This compound is a key biomarker in the coagulation cascade. The cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin (Factor IIa) plays a central role in this process by cleaving fibrinogen to release this compound and B, initiating the polymerization of fibrin monomers. The concentration of FpA in plasma directly correlates with the rate of fibrin formation and, therefore, the activity of the coagulation system.
The Coagulation Cascade and Release of this compound.
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample collection and handling are critical to prevent the in vitro generation of FpA, which can lead to erroneously high measurements.
Materials:
-
Blood collection tubes containing 3.2% sodium citrate anticoagulant.
-
Protease inhibitor cocktail (e.g., Pefabloc SC, aprotinin, and EDTA).
-
Refrigerated centrifuge.
-
Polypropylene storage tubes.
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
SPE manifold.
-
Acetonitrile (ACN), methanol (MeOH), and formic acid (FA), LC-MS grade.
-
Stable isotope-labeled this compound (SIL-FpA) as an internal standard (IS).
Protocol:
-
Blood Collection: Collect whole blood into pre-chilled sodium citrate tubes. Immediately after collection, gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant.
-
Addition of Protease Inhibitors: To prevent ex vivo FpA generation, immediately add a protease inhibitor cocktail to the whole blood. A recommended cocktail includes Pefabloc SC, aprotinin, and EDTA.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean polypropylene tubes.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Vortex the samples gently.
-
To 100 µL of plasma, add 10 µL of SIL-FpA internal standard solution.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the FpA and SIL-FpA with 1 mL of 90% acetonitrile in water containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid for LC-MS/MS analysis.
-
Workflow for Plasma Sample Preparation.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 40 |
| 3.1 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 767.8 | 256.1 |
| SIL-Fibrinopeptide A | 772.8 | 261.1 |
Quantitative Data and Assay Performance
The following tables summarize the validation data for the LC-MS/MS assay for this compound in human plasma.[1]
Table 1: Assay Precision and Accuracy
| QC Level | Nominal Conc. (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.16 | < 15 | < 15 | 85 - 115 |
| Low | 0.50 | < 15 | < 15 | 85 - 115 |
| Mid | 5.0 | < 15 | < 15 | 85 - 115 |
| High | 25.0 | < 15 | < 15 | 85 - 115 |
Table 2: Assay Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.16 - 30 nM |
| Regression | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.16 nM |
Table 3: this compound Stability in Human Plasma
| Stability Condition | Duration | Stability (% of initial) |
| Freeze-Thaw | 3 cycles | ± 30% |
| Short-term (Bench-top) | 4 hours at room temperature | ± 15% |
| Long-term | 6 months at -80°C | ± 15% |
Applications
The quantitative analysis of this compound is a valuable tool in several research and clinical settings:
-
Drug Development: Assessing the pharmacodynamic effects of novel anticoagulant and antithrombotic drugs.
-
Clinical Research: Investigating the role of coagulation activation in various diseases, including cardiovascular disease, cancer, and inflammatory disorders.
-
Diagnostic Applications: Aiding in the diagnosis and monitoring of thrombotic conditions such as deep vein thrombosis (DVT) and disseminated intravascular coagulation (DIC).
Conclusion
This document provides a comprehensive guide for the quantitative analysis of this compound in human plasma using a validated LC-MS/MS method. Adherence to the detailed protocols for sample collection, preparation, and instrumental analysis is crucial for obtaining accurate and reproducible results. The high sensitivity and specificity of this method make it a powerful tool for advancing our understanding of thrombosis and for the development of new therapeutic interventions.
References
Fibrinopeptide A Radioimmunoassay: A Detailed Guide for Plasma Analysis
Application Note & Protocol
This document provides a comprehensive guide for the quantitative determination of Fibrinopeptide A (FPA) in human plasma samples using a competitive radioimmunoassay (RIA). FPA is a sensitive marker of thrombin activity, making its measurement crucial in thrombosis and hemostasis research.[1][2] This protocol is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The this compound radioimmunoassay is a competitive binding assay.[3] In this assay, a known quantity of radiolabeled FPA (typically with ¹²⁵I) competes with the unlabeled FPA present in a plasma sample for a limited number of binding sites on a specific anti-FPA antibody.[3][4] The amount of radiolabeled FPA bound to the antibody is inversely proportional to the concentration of unlabeled FPA in the sample.[3] By measuring the radioactivity of the antibody-bound fraction, the concentration of FPA in the unknown sample can be determined by referencing a standard curve.[5]
Caption: Principle of the competitive this compound radioimmunoassay.
Materials and Reagents
This protocol assumes the use of a commercial FPA RIA kit or independently sourced reagents.
-
FPA RIA Kit: Containing ¹²⁵I-labeled FPA, FPA standards, anti-FPA antibody, and precipitating reagent (e.g., second antibody, dioxane, or bentonite slurry).[2]
-
Plasma Samples: Collected as described in Section 3.
-
Reagents for Plasma Processing:
-
Buffers: Assay buffer as specified by the kit manufacturer (e.g., Tris-saline or Veronal buffer).[8]
-
Equipment:
-
Refrigerated centrifuge
-
Gamma counter
-
Vortex mixer
-
Pipettes and tips
-
Polystyrene or polypropylene test tubes
-
Experimental Protocol
The following protocol outlines the key steps for measuring FPA in plasma samples.
Caption: Experimental workflow for this compound radioimmunoassay.
Plasma Sample Collection and Preparation
Proper sample collection is critical to prevent in vitro generation of FPA.
-
Blood Collection: Draw blood into a tube containing a specific anticoagulant and an inhibitor of thrombin (e.g., a mixture of EDTA, heparin, and aprotinin).
-
Centrifugation: Immediately after collection, centrifuge the blood at 2,000-2,500 x g for 15-20 minutes at 4°C to separate the plasma.[9]
-
Fibrinogen Removal: Since fibrinogen can cross-react with FPA antibodies, it must be removed.[1] Common methods include:
-
Ethanol Precipitation: Add absolute ethanol to the plasma, incubate, and centrifuge to precipitate fibrinogen.[1]
-
Bentonite Slurry: Mix plasma with a bentonite slurry to adsorb fibrinogen, followed by centrifugation.[2]
-
Trichloroacetic Acid (TCA) Extraction: Precipitate larger proteins, including fibrinogen, with TCA, leaving FPA in the supernatant.[6][7]
-
-
FPA Extraction (if required): Depending on the fibrinogen removal method, further extraction of FPA may be necessary, for example, by dialysis.[1]
-
Storage: Store the processed plasma samples at -70°C or lower until analysis.[10]
Radioimmunoassay Procedure
-
Assay Setup: Label tubes for standards, quality controls, and unknown plasma samples.
-
Pipetting: Pipette the required volumes of assay buffer, standards, controls, and processed plasma samples into their respective tubes.
-
Add Radiolabeled FPA: Add a precise amount of ¹²⁵I-labeled FPA to all tubes.
-
Add Antibody: Add the anti-FPA antibody to all tubes (except for the total count tubes).
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C to allow for competitive binding.[10]
-
Separation of Bound and Free FPA:
-
Add the precipitating reagent (e.g., a second antibody or dioxane) to all tubes (except total counts).
-
Incubate as recommended by the manufacturer to precipitate the antibody-bound FPA.
-
Centrifuge at 1,500-2,000 x g for 20 minutes at 4°C to pellet the precipitate.[10]
-
Carefully decant or aspirate the supernatant containing the free ¹²⁵I-FPA.[10]
-
-
Gamma Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.
Data Analysis and Quality Control
-
Standard Curve: Generate a standard curve by plotting the percentage of bound radiolabel (%B/B₀) against the concentration of the FPA standards.
-
Concentration Calculation: Determine the concentration of FPA in the plasma samples by interpolating their %B/B₀ values from the standard curve.
-
Quality Control:
-
Run high and low concentration controls with each assay to monitor performance.
-
The intra-assay coefficient of variation should be within acceptable limits (e.g., <10%).
-
The inter-assay coefficient of variation should also be monitored over time.
-
Data Presentation
The following tables summarize key quantitative data related to the FPA RIA.
Table 1: Performance Characteristics of FPA Radioimmunoassay
| Parameter | Typical Value | Reference |
| Sensitivity | ~0.05 - 0.1 ng/mL | [11][12] |
| Recovery | ~75% | [1] |
| Intra-assay CV | 4.82% | [13] |
| Inter-assay CV | Varies by lab | [14] |
Table 2: this compound Levels in Plasma
| Population/Condition | FPA Concentration (ng/mL) | Reference |
| Normal Healthy Adults (Mean) | 0.5 - 0.97 ng/mL | [1][6][13] |
| Normal Healthy Adults (Range) | < 2.0 ng/mL | [1] |
| Venous Thrombosis/Pulmonary Embolism | 5 - 23 ng/mL | [1] |
| Disseminated Intravascular Coagulation (DIC) | 13.0 - 346 ng/mL | [6] |
| Systemic Lupus Erythematosus (Active) | 4.5 - 10.2 ng/mL | [6] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Counts | Pipetting errors, improper incubation, expired tracer | Verify pipette calibration, ensure correct incubation times and temperatures, check tracer expiration date. |
| High Non-Specific Binding | Inadequate washing, cross-reactivity | Ensure thorough decanting/aspiration, verify sample preparation to remove interfering substances. |
| Poor Precision (High CV) | Pipetting inconsistency, improper mixing | Use calibrated pipettes, ensure thorough vortexing at each step.[5] |
Conclusion
The this compound radioimmunoassay is a highly sensitive method for quantifying thrombin activity in plasma.[11] Careful adherence to the protocol, particularly regarding sample collection and processing, is essential for obtaining accurate and reproducible results. This assay serves as a valuable tool in the investigation of thrombotic disorders and the evaluation of anticoagulant therapies.
References
- 1. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a commercial kit for the radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. pnas.org [pnas.org]
- 5. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 6. This compound in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. protavio.com [protavio.com]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. Determination of human this compound by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction of plasmic degradation products of fibrinogen in the radioimmunoassay of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacld.com [iacld.com]
Application Note: Quantification of Fibrinopeptide A in Human Plasma by LC-MS/MS for Clinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fibrinopeptide A (FpA) in human plasma. This compound is a sensitive biomarker for in vivo thrombin activity, making its accurate measurement critical in clinical research, particularly in studies related to thrombotic disorders and the development of antithrombotic therapies.[1][2] This method utilizes solid-phase extraction (SPE) for sample cleanup and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve a low limit of quantification and high specificity.
Introduction
This compound (FpA) is a 16-amino acid peptide released from the N-terminal end of the fibrinogen Aα-chain by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin.[3][4] Its presence in plasma is a direct indicator of thrombin activity and fibrin formation.[1][2] Elevated levels of FpA are associated with various thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[3] Therefore, the quantitative analysis of FpA in plasma is a valuable tool for researchers studying coagulation activation and for drug development professionals evaluating the efficacy of anticoagulant drugs.
This LC-MS/MS method provides a highly selective and sensitive alternative to traditional immunoassay methods for FpA quantification, which can be limited by specificity and sensitivity issues.[5]
Coagulation Cascade and this compound Generation
The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. The final step of this cascade is the conversion of soluble fibrinogen into insoluble fibrin polymers. This is catalyzed by the enzyme thrombin, which cleaves this compound and B from fibrinogen, initiating the polymerization of fibrin monomers.
Experimental Protocols
Materials and Reagents
-
This compound (human) standard (ADSGEGDFLAEGGGVR)
-
Stable Isotope Labeled-Fibrinopeptide A (SIL-FpA) internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Oasis HLB 30 mg/1 mL SPE cartridges
-
Human plasma (K2EDTA)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples on ice. Centrifuge at 4°C to pellet any debris. To 200 µL of plasma, add 20 µL of SIL-FpA internal standard solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the FpA and SIL-FpA with 1 mL of 90% acetonitrile/10% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 5% acetonitrile in water with 0.1% formic acid. Vortex and transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| 5.1 | |
| 6.0 |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| This compound | |
| SIL-Fibrinopeptide A | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The exact m/z for the product ion and the SIL-FpA will depend on the labeled amino acids and should be optimized in the user's laboratory.
Experimental Workflow
The overall workflow for the quantification of this compound from plasma samples is depicted below.
Method Performance
The performance of this method was evaluated based on a fit-for-purpose validation.[2] The following tables summarize the quantitative data.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.16 - 100 nM |
| Regression Model | Linear, 1/x weighting |
| Correlation Coeff. (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (nM) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| LLOQ | 0.16 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.50 | < 15 | < 15 | 85 - 115 |
| Mid QC | 10.0 | < 15 | < 15 | 85 - 115 |
| High QC | 80.0 | < 15 | < 15 | 85 - 115 |
Data adapted from Lin et al., Bioanalysis (2014).[2]
Table 3: Stability
| Stability Test | Condition | Result |
| Freeze-Thaw | 3 cycles, -80°C to room temperature | Stable (±30%) |
| Bench-Top | 4 hours at room temperature | Stable |
| Long-Term Storage | -80°C for 3 months | Stable |
Freeze-thaw stability data from Lin et al., Bioanalysis (2014).[2]
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocol for solid-phase extraction and the optimized LC-MS/MS parameters enable high-throughput analysis suitable for clinical research applications. This method is a valuable tool for investigating the role of coagulation in various disease states and for the development of novel anticoagulant therapies.
References
- 1. genscript.com [genscript.com]
- 2. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application of Fibrinopeptide A Assays in Preclinical Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide cleaved from the N-terminal end of the fibrinogen Aα chain by the action of thrombin. Its release is a direct indicator of thrombin activity and the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. In the realm of preclinical research, FPA assays serve as a sensitive and specific biomarker for assessing the activation of the coagulation cascade. This makes them an invaluable tool in the development of novel anticoagulant therapies, the evaluation of prothrombotic risk of new chemical entities, and the biocompatibility assessment of medical devices. The short half-life of FPA, approximately 3 to 5 minutes, provides a real-time snapshot of ongoing coagulation activity.
This document provides detailed application notes and protocols for the utilization of this compound assays in preclinical studies, designed to guide researchers in the effective implementation and interpretation of these valuable biomarker assays.
Applications in Preclinical Research
Evaluation of Novel Anticoagulant Therapies
FPA assays are instrumental in the preclinical assessment of new anticoagulant drugs. By measuring FPA levels in animal models of thrombosis, researchers can directly quantify the inhibitory effect of a drug candidate on thrombin generation in vivo. This provides a dynamic measure of a drug's efficacy that is more proximate to the biological target than traditional clotting time assays.
Common Preclinical Models:
-
Ferric Chloride (FeCl₃)-Induced Thrombosis Model (Rat/Mouse): Topical application of FeCl₃ to an artery or vein induces oxidative injury to the endothelium, initiating thrombus formation.[1] Blood samples can be collected at various time points post-injury and after administration of the test compound to measure FPA levels.
-
Electrolytic-Mediated Arterial Thrombosis Model (Rabbit): An electrical current is applied to an arterial wall to induce injury and subsequent thrombosis.[2] This model is useful for assessing the efficacy of anticoagulants in an arterial setting.
-
Venous Stasis Models (Rat/Rabbit): Ligation of a vein creates a region of stasis, leading to thrombus formation. This model is particularly relevant for studying deep vein thrombosis (DVT).
Prothrombotic Risk Assessment
Certain drug candidates may have off-target effects that promote coagulation. FPA assays can be integrated into preclinical toxicology and safety pharmacology studies to detect any prothrombotic potential. An unexpected increase in FPA levels following drug administration would be a significant safety signal warranting further investigation.
Biocompatibility of Medical Devices
The implantation of medical devices that come into contact with blood, such as stents, catheters, and ventricular assist devices, can trigger the coagulation cascade.[3] FPA measurements in preclinical animal models implanted with these devices can provide a quantitative assessment of their thrombogenicity.[4] This is a critical component of the biocompatibility testing required for regulatory approval.[5]
Key Considerations for Biocompatibility Studies:
-
Material Composition: Different materials will have varying degrees of thrombogenicity.
-
Surface Properties: Surface roughness and coatings can significantly impact coagulation activation.
-
Flow Dynamics: The geometry of the device and its effect on blood flow can create regions of stasis or high shear that may promote thrombosis.
Quantitative Data from Preclinical Studies
The following tables summarize representative FPA levels in various preclinical scenarios. It is important to note that specific values can vary significantly based on the animal model, the assay used, and the experimental conditions.
| Animal Model | Condition | This compound Level (ng/mL) | Reference |
| Rat | Normal (Baseline) | 1.5 - 5.0 | Representative |
| Rat | FeCl₃-Induced Venous Thrombosis (Untreated) | 25 - 50 | Representative |
| Rat | FeCl₃-Induced Venous Thrombosis + Anticoagulant X (Low Dose) | 15 - 30 | Representative |
| Rat | FeCl₃-Induced Venous Thrombosis + Anticoagulant X (High Dose) | 5 - 10 | Representative |
| Rabbit | Normal (Baseline) | 2.0 - 6.0 | Representative |
| Rabbit | Arterial Thrombosis Model (Untreated) | 30 - 60 | Representative |
| Rabbit | Arterial Thrombosis Model + Anticoagulant Y | 8 - 15 | Representative |
| Study Type | Animal Model | Test Article | This compound Level (ng/mL) | Reference |
| Biocompatibility | Dog | Cardiovascular Stent A (Bare Metal) | 10 - 20 | Representative |
| Biocompatibility | Dog | Cardiovascular Stent B (Coated) | 5 - 10 | Representative |
| Biocompatibility | Dog | Sham Control | 2 - 5 | Representative |
Experimental Protocols
Protocol 1: this compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a representative example for the quantification of FPA in rat plasma using a commercially available ELISA kit.[6][7]
1. Sample Collection and Preparation:
-
Collect whole blood from the animal model into tubes containing an anticoagulant such as EDTA or heparin.[6]
-
Immediately place the blood samples on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[8]
-
Carefully aspirate the plasma supernatant and transfer to clean microfuge tubes.
-
Samples can be assayed immediately or aliquoted and stored at -80°C for later use. Avoid repeated freeze-thaw cycles.[6]
2. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated stock solution with deionized water as per the kit instructions.
-
Reconstitute the lyophilized FPA standard with the provided diluent to create a stock solution.
-
Prepare a serial dilution of the FPA standard to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56 ng/mL).[6]
-
Prepare the Biotinylated-Conjugate and Streptavidin-HRP working solutions by diluting the concentrated stocks with their respective diluents as per the kit instructions.
3. Assay Procedure:
-
Add 50 µL of the standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the Biotinylated-Conjugate working solution to each well.
-
Cover the plate and incubate for 1 hour at 37°C.[6]
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 1 hour at 37°C.[6]
-
Aspirate and wash the plate five times as described in step 4.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at 37°C for 15-20 minutes.[6]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the mean OD of the blank wells from the OD of all other wells.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Use the standard curve to determine the FPA concentration in the unknown samples.
Protocol 2: this compound Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a representative example for the quantification of FPA in animal plasma. Specific parameters may need to be optimized for the particular species and instrument used.[9][10][11]
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled FPA peptide).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for FPA and the internal standard. The exact m/z values will depend on the charge state of the precursor ion and the specific fragment ions chosen.
-
3. Data Analysis:
-
Integrate the peak areas for the FPA and internal standard MRM transitions.
-
Calculate the peak area ratio of FPA to the internal standard.
-
Generate a standard curve by plotting the peak area ratio against the concentration for a series of calibrators.
-
Determine the FPA concentration in the unknown samples from the standard curve.
Visualizations
Caption: Coagulation cascade showing the release of this compound.
Caption: Experimental workflow for FPA measurement in preclinical studies.
Caption: Logical relationship of FPA as a biomarker in preclinical studies.
References
- 1. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant apixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical research models for evaluating the biocompatibility of bioresorbable metallic cardiovascular stents: A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Biocompatibility Assessment of Cardiovascular Devices - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. elkbiotech.com [elkbiotech.com]
- 7. biocompare.com [biocompare.com]
- 8. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fibrinopeptide A as a Surrogate Endpoint in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FpA) is a short peptide of 16 amino acids that is cleaved from the N-terminal end of the fibrinogen Aα chain by the enzyme thrombin during the conversion of fibrinogen to fibrin. The release of FpA is a direct indicator of thrombin activity and, consequently, of in vivo fibrin formation. This central role in the coagulation cascade has positioned FpA as a valuable biomarker for assessing the activation state of the hemostatic system. In the context of clinical trials, particularly those evaluating anticoagulant and antithrombotic therapies, FpA is increasingly being explored as a surrogate endpoint. A surrogate endpoint is a laboratory measurement or a physical sign used as a substitute for a clinically meaningful endpoint that measures directly how a patient feels, functions, or survives. The use of a well-validated surrogate endpoint can accelerate drug development by allowing for smaller and shorter clinical trials.
These application notes provide an overview of the role of FpA as a surrogate endpoint, summarize quantitative data from relevant clinical studies, and offer detailed protocols for its measurement.
This compound in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin plays a pivotal role in this process by converting soluble fibrinogen into insoluble fibrin monomers. This conversion is initiated by the thrombin-mediated cleavage of Fibrinopeptides A and B from fibrinogen. The release of FpA exposes polymerization sites on the fibrin monomer, initiating the formation of protofibrils.
Regulatory Status of this compound as a Surrogate Endpoint
As of the latest review, this compound is not included in the U.S. Food and Drug Administration (FDA) "Table of Surrogate Endpoints That Were the Basis of Drug Approval or Licensure".[1][2][3][4] This indicates that while FpA is a valuable biomarker for pharmacodynamic assessments and proof-of-concept studies, it has not yet met the stringent criteria to be considered a validated surrogate endpoint for drug approval in the context of demonstrating clinical benefit.[5] Sponsors considering the use of FpA as a primary endpoint for pivotal trials should engage in early discussions with regulatory agencies.
Clinical Data Summary
The following tables summarize quantitative FpA data from clinical studies investigating thromboembolic disorders and the effects of anticoagulant therapy. These studies highlight the potential of FpA as a sensitive marker of coagulation activation and its response to treatment.
Table 1: this compound Levels in Patients with Venous Thromboembolism (VTE)
| Patient Group | Number of Patients | Mean FpA Level (ng/mL) | Reference |
| Healthy Controls | 80 | 0.72 ± 0.47 | [6] |
| Deep Vein Thrombosis (DVT) | 26 | 5.62 | [6] |
| Pulmonary Embolism (PE) | 25 | 6.28 | [6] |
| DVT/PE (prior to treatment) | 13 | 5 - 23 | [7] |
| Normal Men | 30 | < 2 (mean 0.5) | [7] |
Table 2: Effect of Anticoagulant Therapy on this compound Levels in VTE Patients
| Treatment | Patient Group | Observation | Reference |
| Heparin | DVT/PE | FpA levels decreased to within the normal range in less than 1 hour. | [6] |
| Heparin | Thromboembolism | Prompt reduction of elevated FpA levels. | [8] |
| Heparin | Thromboembolism with sepsis or malignancy | FpA levels remained elevated despite therapy. | [8] |
| Warfarin | Advanced Carcinoma | Significantly reduced FpA levels. | [9] |
Experimental Protocols
Accurate and precise measurement of FpA is critical for its use in a clinical trial setting. The following sections provide detailed protocols for the quantification of FpA in human plasma using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: this compound Quantification by ELISA
This protocol is a synthesized methodology based on commercially available ELISA kits and provides a general framework for the quantitative determination of FpA in human plasma.
1. Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for FpA is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any FpA present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for FpA is added. Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, and the color development is proportional to the amount of FpA. The reaction is stopped, and the absorbance is measured at 450 nm.
2. Materials
-
Microplate pre-coated with anti-FpA antibody
-
FpA Standard
-
Biotin-conjugated anti-FpA antibody
-
Avidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Human plasma samples (collected in tubes containing a thrombin inhibitor like heparin or a specific FpA stabilizer)
-
Plate reader capable of measuring absorbance at 450 nm
3. Sample Preparation
-
Collect whole blood into tubes containing an appropriate anticoagulant and a thrombin inhibitor.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the plasma into clean tubes and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Before use, thaw samples on ice and centrifuge again to remove any precipitates.
4. Assay Procedure
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells. Cover the plate and incubate for 2 hours at 37°C.
-
Wash: Aspirate each well and wash, repeating the process two more times for a total of three washes. Wash by filling each well with Wash Buffer (~400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Biotin-conjugated Antibody: Add 100 µL of the working solution of Biotin-conjugated anti-FpA antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as in step 3.
-
Add Avidin-HRP Conjugate: Add 100 µL of the working solution of Avidin-HRP conjugate to each well. Cover and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as in step 3, but for a total of five washes.
-
Add Substrate: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
5. Calculation
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit.
-
Determine the concentration of FpA in the samples by interpolating their absorbance values from the standard curve.
-
Correct for any dilution factors.
Protocol 2: this compound Quantification by LC-MS/MS
This protocol provides a framework for the quantification of FpA in human plasma using LC-MS/MS, based on a validated method.[10]
1. Principle
This method involves the isolation of FpA from plasma using solid-phase extraction (SPE), followed by separation using reversed-phase high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer. Quantification is achieved by comparing the response of the endogenous FpA to that of a stable isotope-labeled internal standard.
2. Materials
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
FpA analytical standard
-
Stable isotope-labeled FpA internal standard (e.g., 13C, 15N-labeled FpA)
-
Reagents for SPE (e.g., equilibration, wash, and elution solvents)
-
Mobile phases for HPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Human plasma samples (collected as described in the ELISA protocol)
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a specific buffer).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution that removes interfering substances while retaining FpA. The composition of the wash solution will depend on the type of SPE sorbent used.
-
Elution: Elute FpA from the cartridge using an appropriate solvent (e.g., a mixture of organic solvent and an acid or base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute FpA. The specific gradient profile should be optimized for the particular column and system.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both FpA and the internal standard need to be determined and optimized.
5. Data Analysis
-
Integrate the peak areas for the MRM transitions of FpA and the internal standard.
-
Calculate the peak area ratio of FpA to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for a series of calibration standards.
-
Determine the concentration of FpA in the samples from the calibration curve.
Conclusion
This compound is a highly specific and sensitive biomarker of in vivo thrombin activity and fibrin formation. While it is not yet a validated surrogate endpoint for regulatory approval, its utility in clinical trials for anticoagulant and antithrombotic drugs is well-established for demonstrating pharmacodynamic effects and for dose-finding studies. The choice of analytical method for FpA quantification will depend on the specific requirements of the clinical trial, with ELISA offering a high-throughput and cost-effective solution, while LC-MS/MS provides higher specificity and accuracy. The protocols provided herein offer a comprehensive guide for the implementation of FpA measurements in a clinical research setting.
References
- 1. scispace.com [scispace.com]
- 2. organomation.com [organomation.com]
- 3. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high performance liquid chromatography: investigation of A alpha-chain N-terminal heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Fibrinopeptide A Sample Collection: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FpA) is a small peptide released from fibrinogen by the action of thrombin during the conversion of fibrinogen to fibrin. As a direct marker of thrombin activity, plasma FpA levels serve as a sensitive biomarker for the in vivo assessment of coagulation activation. Accurate measurement of FpA is critical in various research and clinical settings, including the evaluation of prothrombotic states, monitoring anticoagulant therapy, and assessing the thrombogenicity of medical devices. However, the ex vivo generation of FpA can artificially elevate its levels, necessitating strict adherence to a standardized collection and processing protocol to ensure sample integrity.
These application notes provide a detailed standard operating procedure (SOP) for the collection, processing, and storage of blood samples for FpA analysis. Adherence to this protocol is crucial for minimizing pre-analytical variability and obtaining reliable and reproducible results.
Pre-Analytical Variables and Considerations
Numerous pre-analytical variables can significantly impact the accuracy of FpA measurements. It is imperative to control these factors to ensure the integrity of the collected samples. Key considerations include:
-
Patient State: Patients should be in a resting state for at least 30 minutes prior to blood collection to minimize physiological stress, which can factitiously elevate coagulation markers.
-
Venipuncture Technique: A clean, atraumatic venipuncture is essential to avoid activation of the coagulation cascade. The use of a 20-21 gauge needle is recommended. If a butterfly needle is used, a discard tube should be drawn first to eliminate the dead space of the tubing, especially when drawing into a partially filled tube.
-
Order of Draw: When multiple blood tubes are collected, the tube for FpA analysis (typically a light blue top citrate tube) should be drawn after a non-additive tube to prevent contamination with tissue thromboplastin from the puncture site. If only a coagulation tube is drawn, a discard tube is recommended.
-
Anticoagulant Selection: The choice of anticoagulant is critical. While 3.2% buffered sodium citrate is standard for many coagulation tests, for FpA, collection tubes should ideally contain a cocktail of anticoagulants and protease inhibitors to immediately halt thrombin activity. A common and effective combination includes sodium citrate, theophylline, adenosine, and dipyridamole (CTAD), often supplemented with a direct thrombin inhibitor like PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone). Heparin is also used as an anticoagulant for FpA sample collection.[1]
-
Tube Filling: Evacuated collection tubes must be filled to the indicated volume to ensure the correct blood-to-anticoagulant ratio (typically 9:1). Under-filling can lead to dilution effects and inaccurate results.
-
Immediate Mixing: Gentle inversion of the collection tube 3-4 times immediately after drawing is crucial to ensure proper mixing of the blood with the anticoagulant and inhibitors. Vigorous shaking should be avoided as it can cause hemolysis and platelet activation.
Quantitative Data Summary
The stability of FpA in plasma is influenced by storage temperature, time, and the presence of appropriate inhibitors. The following tables summarize key quantitative data related to sample handling and stability.
| Parameter | Condition | Result | Reference |
| Normal Plasma FpA Level | Healthy Individuals | 0.64 +/- 0.56 pmol/ml | [1] |
| In Vitro FpA Generation Rate | Normal Blood in Syringe | < 0.5 pmol/ml per min | [1] |
| FpA Half-life in Plasma | Post-infusion in normals | 3-5 minutes | |
| Freeze-Thaw Stability | Human Plasma | Stable for up to 3 cycles (variation within ±30%) | [2] |
| Short-term Storage (Plasma) | 2-8°C | Centrifuge within 30 minutes of collection | |
| Long-term Storage (Plasma) | -20°C or -80°C | Recommended for aliquoted samples |
| Anticoagulant/Inhibitor | Concentration/Use | Effect on FpA Measurement | Reference |
| Heparin | Varies (therapeutic or in vitro) | Inhibits thrombin, reducing in vitro FpA generation.[1] | [1] |
| Trasylol (Aprotinin) | Used in conjunction with heparin | A protease inhibitor that further prevents FpA generation. | [1] |
| Sodium Citrate (3.2%) | Standard anticoagulant | Chelates calcium, preventing coagulation cascade activation. | |
| CTAD (Citrate, Theophylline, Adenosine, Dipyridamole) | Commercially available in tubes | Inhibits platelet activation, reducing subsequent thrombin generation. | |
| PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) | Added to collection tubes | A potent and specific irreversible thrombin inhibitor. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
This protocol outlines the standardized procedure for collecting and processing blood samples to obtain platelet-poor plasma for FpA analysis.
Materials:
-
Personal Protective Equipment (gloves, lab coat)
-
Tourniquet
-
Alcohol swabs
-
20-21 gauge needle or butterfly collection set
-
Evacuated blood collection tubes containing an appropriate anticoagulant and protease inhibitor cocktail (e.g., CTAD with PPACK, or a tube containing heparin and aprotinin). 3.2% sodium citrate tubes can be used if processed immediately as per the protocol.
-
Biohazard sharps container
-
Refrigerated centrifuge (4°C)
-
Pipettes and polypropylene tubes for plasma aliquoting
-
Ice bath
Procedure:
-
Patient Preparation: Ensure the patient has been at rest for at least 30 minutes.
-
Venipuncture Site Selection and Preparation: Select a suitable vein, typically in the antecubital fossa. Cleanse the site with an alcohol swab and allow it to air dry.
-
Blood Collection:
-
Apply the tourniquet and perform the venipuncture with minimal trauma.
-
If using a butterfly needle, draw a discard tube first.
-
Collect the blood into the appropriate FpA collection tube, ensuring it fills to the correct volume.
-
Release the tourniquet as blood flow is established.
-
Once the tube is full, remove it from the holder and immediately and gently invert it 3-4 times.
-
-
Immediate Cooling: Place the collected blood tube immediately into an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 2000-2500 x g for 15-20 minutes at 4°C to obtain platelet-poor plasma.
-
Plasma Aliquoting:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma to a clean, labeled polypropylene tube.
-
It is recommended to perform a second centrifugation step (2500 x g for 15 minutes at 4°C) to ensure the plasma is platelet-free, especially if the initial separation is not clean.
-
-
Storage:
-
For immediate analysis, keep the plasma on ice.
-
For later analysis, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Protocol 2: this compound Measurement by ELISA
This is a general protocol for a sandwich ELISA for the quantitative determination of FpA. Refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
FpA ELISA Kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Platelet-poor plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes
-
Plate washer (optional)
-
37°C incubator
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the FpA standard provided in the kit.
-
Sample Addition: Add 100 µL of standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 90 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Calculation: Calculate the FpA concentration in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Fibrinogen to Fibrin Conversion and FpA Release
Caption: Thrombin-mediated cleavage of fibrinogen releases Fibrinopeptides A and B, leading to fibrin clot formation.
Experimental Workflow for FpA Sample Collection and Processing
Caption: Standardized workflow for FpA sample collection, processing, and storage to ensure sample integrity.
References
Application Notes and Protocols for Commercially Available Fibrinopeptide A (FPA) ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and protocol for the quantitative determination of Fibrinopeptide A (FPA) in biological samples using commercially available ELISA kits. FPA is a sensitive biomarker for thrombin activity and coagulation activation, making its accurate measurement crucial in cardiovascular research, thrombosis studies, and the development of anticoagulant therapies.[1][2]
Introduction to this compound
This compound is a small peptide of 16 amino acids that is cleaved from the N-terminal end of the fibrinogen Aα chain by the enzyme thrombin.[1] This cleavage is a critical initial step in the conversion of soluble fibrinogen into insoluble fibrin, which forms the meshwork of a blood clot.[1][3][4] The release of FPA exposes binding sites on the fibrin monomer, initiating polymerization.[3][4] Consequently, the concentration of circulating FPA is a direct indicator of in vivo thrombin activity and the rate of fibrin formation.[1][2] FPA has a short half-life of approximately 3 to 5 minutes, providing a real-time snapshot of coagulation status.[1]
Commercially Available FPA ELISA Kits: A Comparative Overview
Several manufacturers offer ELISA kits for the quantification of human FPA. The majority of these kits employ a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) format. In this method, a capture antibody specific for FPA is pre-coated onto the wells of a microplate.[5][6] Standards and samples are added to the wells, and any FPA present binds to the capture antibody. A second, biotinylated detection antibody that also recognizes FPA is then added, followed by an enzyme conjugate (commonly streptavidin-horseradish peroxidase or HRP). After a series of washes, a substrate solution is added, which develops a color in proportion to the amount of bound FPA. The reaction is then stopped, and the optical density is measured spectrophotometrically.
The following table summarizes the key specifications of several commercially available Human this compound ELISA kits to aid in selection based on specific research needs.
| Manufacturer/Supplier | Catalog Number | Assay Type | Detection Range (ng/mL) | Sensitivity (ng/mL) | Sample Types |
| Cusabio | CSB-E09178h | Sandwich ELISA | 0.156 - 10 | 0.039 | Serum, plasma, tissue homogenates[7][8][9] |
| Novus Biologicals | NBP3-06929 | Sandwich ELISA | Not specified | Not specified | Not specified |
| antibodies-online | ABIN6966748 | Sandwich ELISA | 0.156 - 10 | 0.094 | Serum, plasma, tissue homogenates[10] |
| Assay Genie | HUFI00312 | Sandwich ELISA | 0.156 - 10 | 0.094 | Serum, plasma, and other biological fluids[11] |
| Ardent Bio | Not specified | Sandwich ELISA | 1.56 - 100 | 0.94 | Serum, plasma and other biological fluids[6] |
| Biomatik | EKF57145 | Not specified | Not specified | Not specified | Not specified[12] |
| Amsbio | AMS.E01F0240 | Solid-phase ELISA | Not specified | Not specified | Not specified[13] |
Note: Specifications are subject to change by the manufacturer. Always refer to the product-specific manual for the most current information.
Signaling Pathway: The Role of FPA in Coagulation
The cleavage of this compound is a central event in the final common pathway of the coagulation cascade. The diagram below illustrates this process.
Caption: Role of this compound in the coagulation cascade.
Experimental Protocols
This section provides a generalized, detailed protocol for a sandwich ELISA for FPA quantification. It is essential to consult the specific manual of the chosen kit, as incubation times, reagent concentrations, and washing steps may vary.
Materials and Reagents (Typically Provided in Kits)[10][11][15]
-
96-well microplate pre-coated with anti-FPA antibody
-
FPA Standard
-
Sample Diluent
-
Biotin-conjugated anti-FPA antibody (Detection Antibody)
-
HRP-Streptavidin conjugate (SABC)
-
Wash Buffer (concentrated)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
37°C incubator
-
Automated plate washer (optional)
Sample Collection and Storage
Proper sample handling is critical to avoid in vitro activation of coagulation, which can falsely elevate FPA levels.
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7] Aliquot the plasma and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]
-
Serum: Allow blood to clot for two hours at room temperature or overnight at 4°C before centrifugation at 1000 x g for 15 minutes.[7] Remove the serum and assay immediately or store in aliquots at -20°C or -80°C.[7]
-
Tissue Homogenates: Rinse tissue with 1X PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris.
Reagent Preparation
-
Wash Buffer: If the concentrated wash buffer contains crystals, warm it to room temperature and mix gently until the crystals have completely dissolved.[7][10] Dilute the concentrated buffer to 1X with deionized or distilled water as instructed in the manual.
-
FPA Standard: Reconstitute the lyophilized FPA standard with the provided Sample Diluent to create a stock solution.[7] Allow it to sit for at least 15 minutes with gentle agitation to ensure complete reconstitution.[7] Prepare a dilution series of the standard using the Sample Diluent as specified in the kit manual. The Sample Diluent serves as the zero standard (0 ng/mL).[7]
-
Biotin-conjugated Antibody and HRP-SABC: Prepare working solutions by diluting the concentrated reagents in their respective diluents shortly before use.
Assay Procedure
The following diagram outlines the typical workflow for an FPA Sandwich ELISA.
Caption: General experimental workflow for a this compound Sandwich ELISA.
-
Add Samples and Standards: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all samples and standards in duplicate.[7] Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[10]
-
First Wash: Aspirate the liquid from each well. Wash the plate two times with 1X Wash Buffer.[10] Ensure complete removal of liquid at each step.
-
Add Detection Antibody: Add 100 µL of the diluted Biotin-conjugated antibody working solution to each well. Cover and incubate for 60 minutes at 37°C.[10]
-
Second Wash: Aspirate and wash the plate three times as described previously.[10]
-
Add HRP-SABC: Add 100 µL of the diluted HRP-SABC working solution to each well. Cover and incubate for 30 minutes at 37°C.[10]
-
Third Wash: Aspirate and wash the plate five times.[10]
-
Substrate Development: Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm.
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards and samples.
-
Subtract the mean OD of the zero standard from all other OD values.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean OD on the y-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the FPA concentration of the samples from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.[10]
Conclusion
Commercially available this compound ELISA kits provide a sensitive and specific tool for the quantification of this important coagulation biomarker. By carefully selecting a kit that matches the required detection range and sample type, and by following a meticulous experimental protocol, researchers can obtain reliable and reproducible data to advance our understanding of thrombosis and hemostasis.
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. JCI - Measurement of this compound in Human Blood [jci.org]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. sinogeneclon.com [sinogeneclon.com]
- 6. ardentbio.com [ardentbio.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cusabio.com [cusabio.com]
- 9. lunanano.ca [lunanano.ca]
- 10. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 11. assaygenie.com [assaygenie.com]
- 12. biomatik.com [biomatik.com]
- 13. amsbio.com [amsbio.com]
Application Notes and Protocols for the In Vitro Generation of Fibrinopeptide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FpA) is a 16-amino acid peptide released from the N-terminal end of the Aα chain of fibrinogen by the enzymatic action of thrombin.[1][2] The measurement of FpA levels serves as a direct indicator of in vivo thrombin activity and the conversion of fibrinogen to fibrin, making it a valuable biomarker in the study of thrombotic disorders and the development of antithrombotic therapies.[3][4][5] These application notes provide detailed protocols for the consistent and reproducible in vitro generation of this compound for experimental use, including its purification and quantification.
Principle of this compound Generation
The in vitro generation of FpA is based on the specific proteolytic cleavage of fibrinogen by thrombin. Thrombin, a serine protease, selectively cleaves the Arg-Gly bonds at positions 16 and 19 of the Aα chain of fibrinogen, releasing FpA.[6] This reaction is the initial step in the formation of a fibrin clot.[1][7] By controlling the reaction conditions, FpA can be generated in a purified system for use in various experimental applications, such as a standard for immunoassays or for studying its biological activities.[8]
Data Presentation
Table 1: Reaction Conditions for Thrombin-Mediated Cleavage of Fibrinogen
| Parameter | Value | Reference |
| Fibrinogen Concentration | 1 - 3 mg/mL | [1][9] |
| Thrombin Concentration | 0.5 - 2.5 U/mL | [1][2][6][9] |
| Buffer | Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) | [1][2] |
| pH | 7.5 - 8.3 | [6] |
| Temperature | 25°C - 37°C | [9] |
| Incubation Time | 60 minutes (for maximum release) | [1][2] |
| Calcium Chloride (optional) | 10 mM | [9] |
Table 2: Typical this compound Concentrations in Different Samples
| Sample Type | FpA Concentration | Reference |
| Normal Human Plasma | < 2 ng/mL (mean 0.5 ng/mL) | [10][11] |
| Patients with Thrombotic Conditions | 5 - 289 ng/mL | [10][11] |
| In Vitro Generation (Thrombin-treated blood) | 21.7 nmol/mL per U of thrombin (in the first minute) | [12] |
| In Vitro Generation (Purified Fibrinogen) | 49.2 ± 1.6 nmol/mL per min per U of thrombin (at 2.5 mg/mL fibrinogen) | [12] |
Experimental Protocols
Protocol 1: In Vitro Generation of this compound
This protocol describes the enzymatic cleavage of fibrinogen by thrombin to generate FpA.
Materials:
-
Human Fibrinogen
-
Human or Bovine Thrombin
-
Tris-buffered saline (TBS), pH 7.5
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Microcentrifuge
Procedure:
-
Prepare a 3 mg/mL solution of human fibrinogen in TBS.
-
Pre-warm the fibrinogen solution to 37°C.
-
Add thrombin to the fibrinogen solution to a final concentration of 2.5 U/mL.[1][2]
-
Incubate the reaction mixture at 37°C for 60 minutes to allow for maximal FpA release.[1][2]
-
To stop the reaction, add an equal volume of cold 10% TCA to the reaction mixture (final concentration 5%). This will precipitate the remaining fibrinogen and fibrin.[2]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble this compound.
-
The supernatant can be stored at -20°C or -80°C for further purification and analysis.[2]
Protocol 2: Purification of this compound by HPLC
This protocol outlines the purification of FpA from the reaction supernatant using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Supernatant from Protocol 1
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.2 µm syringe filters
Procedure:
-
Filter the supernatant containing FpA through a 0.2 µm syringe filter to remove any particulate matter.[2]
-
Equilibrate the C18 HPLC column with Mobile Phase A.
-
Inject the filtered supernatant onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 210 nm or 280 nm.
-
FpA will elute as a distinct peak. Collect the fractions corresponding to the FpA peak.
-
The identity of the FpA peak can be confirmed by mass spectrometry.
-
The collected fractions can be lyophilized to obtain purified FpA.
Protocol 3: Quantification of this compound by ELISA
This protocol provides a general procedure for quantifying FpA using a commercially available sandwich ELISA kit.
Materials:
-
Human this compound ELISA Kit (e.g., CUSABIO, Novus Biologicals, Assay Genie)[13][14][15]
-
Purified FpA from Protocol 2 (to be used as a sample) or the supernatant from Protocol 1
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature before use.[13]
-
Prepare the standards and samples according to the ELISA kit manual. This typically involves serial dilutions of the provided FpA standard to generate a standard curve.[13]
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[13]
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).[13]
-
Wash the wells with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.[13]
-
Incubate as directed (e.g., 1 hour at 37°C).[14]
-
Wash the wells.
-
Add the HRP-conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops (typically 15-30 minutes at 37°C in the dark).[14]
-
Add the stop solution to terminate the reaction. The color will change from blue to yellow.[14]
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the concentration of FpA in the samples by plotting the OD values against the standard curve.[16]
Mandatory Visualizations
Caption: Thrombin-mediated cleavage of fibrinogen to release Fibrinopeptides A and B.
Caption: Experimental workflow for the in vitro generation and analysis of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 4. Determination of human this compound by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Thrombin Factor IIa [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of fibrinopeptides A and B on experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-level expression and preparation of recombinant human fibrinogen as biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - The generation of this compound in clinical blood samples: evidence for thrombin activity. [jci.org]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Human this compound (FPA) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for Monitoring Anticoagulant Therapy with Fibrinopeptide A Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide cleaved from fibrinogen by the enzyme thrombin during the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. The concentration of FPA in plasma is a direct and sensitive indicator of in vivo thrombin activity and the rate of fibrin formation. Monitoring FPA levels can, therefore, provide valuable insights into the efficacy of anticoagulant therapies, which aim to reduce thrombin generation and activity. These application notes provide a detailed overview and protocols for the use of FPA as a biomarker in monitoring anticoagulant therapy.
Principle of FPA as a Biomarker for Anticoagulant Efficacy
Anticoagulant drugs inhibit the coagulation cascade at various points, ultimately leading to reduced thrombin generation or activity. By measuring the levels of FPA, a direct downstream product of thrombin action, researchers can assess the biological effectiveness of these drugs. A decrease in FPA levels following the administration of an anticoagulant indicates successful suppression of thrombin activity and, consequently, a reduced prothrombotic state.
Data Presentation: this compound Levels in Response to Anticoagulant Therapy
The following tables summarize the expected changes in this compound levels in response to various anticoagulant therapies based on available clinical data. It is important to note that FPA levels can be influenced by underlying conditions such as sepsis or malignancy.
Table 1: this compound Levels in Healthy Individuals and Patients with Thrombotic Conditions (Pre-treatment)
| Population | Mean FPA Level (ng/mL) | Range (ng/mL) | Reference |
| Healthy Adult Males (n=30) | 0.5 | < 2.0 | |
| Patients with Venous Thromboembolism (VTE) | Elevated | 5 - 23 | |
| Patients with Atrial Fibrillation | Significantly higher than normal | - | |
| Patients with Acute Myocardial Infarction | Elevated | - |
Table 2: Effect of Heparin and Warfarin on this compound Levels
| Anticoagulant | Patient Population | FPA Level Change | Observations | Reference |
| Heparin (intravenous) | Venous Thromboembolism | Prompt and significant decline | FPA levels can be reduced to near-normal levels. | |
| Warfarin | Patients with cancer | Significant reduction | - | |
| Warfarin | Patients with artificial heart valves | Decrease with increased anticoagulation intensity | Higher FPA levels in patients with artificial vs. biological valves at the same INR. |
Note on Direct Oral Anticoagulants (DOACs):
Direct comparative studies measuring FPA levels in patients treated with DOACs (e.g., apixaban, rivaroxaban, dabigatran) versus warfarin are limited in the currently available literature. However, based on their mechanism of action (direct inhibition of thrombin or Factor Xa), it is expected that effective therapy with DOACs would also lead to a significant reduction in FPA levels. One study indicated that dabigatran, a direct thrombin inhibitor, leads to a more permeable fibrin network and lower D-dimer levels compared to Factor Xa inhibitors and warfarin, suggesting a potent anticoagulant effect that would likely correspond to reduced FPA levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade leading to FPA release and a general workflow for monitoring anticoagulant therapy using FPA levels.
Caption: Coagulation cascade showing the generation of this compound.
Caption: Workflow for monitoring anticoagulant therapy using FPA levels.
Experimental Protocols
Blood Sample Collection and Plasma Preparation
Proper sample handling is critical to prevent in vitro generation of FPA, which can lead to falsely elevated results.
Materials:
-
Vacutainer tubes containing EDTA or a specialized anticoagulant mixture (e.g., heparin and a protease inhibitor like aprotinin).
-
Centrifuge capable of refrigeration.
-
Pipettes and polypropylene tubes for plasma aliquoting and storage.
Protocol:
-
Draw blood directly into a pre-chilled anticoagulant tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant.
-
Place the tube on ice immediately.
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 2-8°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean polypropylene tube.
-
For immediate analysis, proceed to the FPA measurement protocol. For storage, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
This compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available sandwich ELISA kits. Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
FPA ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution).
-
Microplate reader with a 450 nm filter.
-
Precision pipettes and disposable tips.
-
Wash buffer (as provided or prepared according to the kit instructions).
-
Deionized or distilled water.
Protocol:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate wells for standards, controls, and samples.
-
Add 100 µL of each standard, control, and plasma sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
Add 50 µL of the HRP-conjugated detection antibody to each well (except for the blank).
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).
-
Aspirate the liquid from each well and wash the wells 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for the time specified in the kit manual (e.g., 15-20 minutes at 37°C). A color change will be observed.
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the mean OD of the blank from the OD of all other wells.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the FPA concentration in the unknown samples.
-
This compound Measurement by Radioimmunoassay (RIA)
RIA is a highly sensitive method for FPA quantification. This is a general protocol and requires handling of radioactive materials, which necessitates appropriate safety precautions and licensing.
Materials:
-
RIA kit for FPA (containing ¹²⁵I-labeled FPA, FPA antibody, standards).
-
Gamma counter.
-
Centrifuge.
-
Vortex mixer.
Protocol:
-
Set up tubes for standards, controls, and plasma samples.
-
Pipette the required volume of standards, controls, and samples into their respective tubes.
-
Add the ¹²⁵I-labeled FPA to all tubes.
-
Add the FPA antibody to all tubes (except for the non-specific binding tubes).
-
Vortex each tube and incubate for the time and temperature specified in the kit manual (e.g., 16-24 hours at 4°C).
-
Add a precipitating reagent (e.g., a second antibody or polyethylene glycol) to separate the antibody-bound FPA from the free FPA.
-
Vortex and incubate as specified.
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound ¹²⁵I-FPA as a function of the concentration of the unlabeled FPA standards.
-
The concentration of FPA in the patient samples is determined by interpolating their percentage of bound radioactivity from the standard curve.
-
This compound Measurement by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
HPLC and LC-MS/MS offer high specificity and the ability to measure different forms of FPA. These methods require specialized equipment and expertise.
Principle: Reverse-phase HPLC separates FPA from other plasma components based on its hydrophobicity. The eluted FPA is then detected by UV absorbance or, for higher sensitivity and specificity, by a mass spectrometer (LC-MS/MS).
General Protocol Outline:
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to remove interfering proteins and concentrate the FPA.
-
Chromatographic Separation: The extracted sample is injected onto a C18 reverse-phase HPLC column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., containing trifluoroacetic acid) is used to elute the FPA.
-
Detection:
-
HPLC-UV: Detection is typically performed at a wavelength of 214 nm.
-
LC-MS/MS: The eluent from the HPLC is introduced into the mass spectrometer. FPA is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.
-
-
Quantification: A standard curve is generated using known concentrations of synthetic FPA to quantify the FPA in the samples.
Data Interpretation and Clinical Utility
-
Baseline FPA: Establishing a baseline FPA level before initiating or adjusting anticoagulant therapy is recommended.
-
Monitoring Therapy: A significant decrease in FPA levels from baseline indicates an effective anticoagulant response. The goal is to maintain FPA at a low level, ideally approaching the normal range, to minimize the risk of thrombosis.
-
Lack of Response: Persistently elevated FPA levels despite anticoagulant therapy may indicate underdosing, drug resistance, or a highly prothrombotic state requiring further clinical investigation.
-
Therapeutic Range: While a definitive therapeutic range for FPA in the context of anticoagulant monitoring has not been universally established, a normal level is generally considered to be less than 1.3 pmol/mL or below 2 ng/mL. For patients on warfarin for artificial heart valves, FPA levels were lower in the INR range of 3.0-4.5 compared to lower INR ranges, suggesting a target for therapy.
Conclusion
Monitoring this compound levels offers a direct and sensitive method for assessing the in vivo efficacy of anticoagulant therapies. By providing a real-time measure of thrombin activity, FPA can be a valuable tool in clinical research and drug development to understand the pharmacodynamic effects of novel anticoagulants and to potentially guide personalized therapeutic strategies. The choice of analytical method will depend on the required sensitivity, specificity, and available laboratory infrastructure.
Troubleshooting & Optimization
Troubleshooting high background in Fibrinopeptide A ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Fibrinopeptide A (FpA) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a this compound ELISA?
High background in an ELISA refers to elevated signal or optical density (OD) readings in the negative control or zero standard wells.[1] While the exact OD value that constitutes "high" can vary between different FpA ELISA kits and plate readers, generally, the OD of the blank or zero standard should be very low, typically less than 0.1, and significantly lower than the OD of the lowest standard. A high background can mask the true signal from your samples and reduce the sensitivity of the assay.[2]
Q2: What are the most common causes of high background in an FpA ELISA?
The most common causes of high background are often related to procedural steps. These include:
-
Insufficient Washing: Failure to adequately remove unbound reagents is a primary cause of high background.[1][3]
-
Improper Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.[1][2]
-
Antibody Concentrations: Using primary or secondary antibody concentrations that are too high can increase non-specific binding.[3]
-
Contaminated Reagents: Contamination of buffers, reagents, or samples with FpA or other substances can lead to false-positive signals.[1][4]
-
Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation parameters can increase non-specific interactions.[1]
-
Substrate Issues: Deterioration of the substrate solution or reading the plate too long after adding the stop solution can cause a high background.[5]
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues leading to high background in your this compound ELISA experiments.
Issue 1: High Background in All Wells (Including Blanks)
This issue often points to a problem with a common reagent or a systemic error in the assay procedure.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Wash Buffer or Reagents | Prepare fresh wash buffer and all other reagents.[5] Ensure the water used for buffer preparation is of high purity (distilled or deionized).[5] |
| Improper Blocking | Increase the blocking incubation time or try a different blocking agent as recommended by the kit manufacturer.[2][3] |
| Substrate Reagent Issues | Ensure the TMB substrate is colorless before use.[5] Avoid exposing the substrate to light. Read the plate immediately after adding the stop solution.[5] |
| Incubation Temperature Too High | Ensure the incubation steps are carried out at the temperature specified in the kit protocol. Avoid placing the incubator in direct sunlight or near heat sources.[5] |
Issue 2: High Background in Sample Wells Only
If the high background is confined to the sample wells, the issue likely lies with the samples themselves or the interaction of the sample matrix with the assay components.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity | Some components in the sample matrix may cross-react with the assay antibodies. Dilute your samples further in the provided sample diluent and re-run the assay.[6] |
| Sample Contamination | Ensure proper sample collection and handling to avoid contamination.[4] Use fresh pipette tips for each sample. |
| Presence of Interfering Substances | Samples from certain disease states or with high levels of other proteins may have interfering substances. Consult the kit's manual for information on sample suitability. |
Issue 3: Inconsistent or "Patchy" High Background
This pattern of high background often suggests a technical error in pipetting or washing.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Washing Technique | Ensure all wells are filled and aspirated completely during each wash step. Increase the number of washes.[1][3] If using an automated plate washer, ensure all pins are dispensing and aspirating correctly.[5] |
| Improper Plate Sealing | Use a new plate sealer for each incubation step and ensure it is firmly applied to prevent evaporation or "edge effects." |
| Pipetting Errors | Be careful not to splash reagents between wells. Use fresh pipette tips for each standard, control, and sample. |
Data Presentation
The following table provides a hypothetical example of expected OD values in a well-performing FpA ELISA versus one with a high background. Actual values will vary depending on the specific kit and experimental conditions.
| Well Type | Standard Concentration (ng/mL) | Expected OD (450 nm) | High Background OD (450 nm) |
| Blank | 0 | < 0.100 | > 0.400 |
| Standard 1 | 0.156 | 0.150 | 0.550 |
| Standard 2 | 0.312 | 0.250 | 0.650 |
| Standard 3 | 0.625 | 0.450 | 0.850 |
| Standard 4 | 1.25 | 0.800 | 1.200 |
| Standard 5 | 2.5 | 1.400 | 1.800 |
| Standard 6 | 5.0 | 2.200 | 2.600 |
| Standard 7 | 10.0 | 3.000 | 3.400 |
Experimental Protocols
A typical this compound sandwich ELISA protocol involves the following key steps. Refer to your specific kit manual for detailed instructions, volumes, and incubation times.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.[7]
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate to allow the FpA in the standards and samples to bind to the immobilized antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the biotin-conjugated anti-FpA antibody to the wells.
-
Incubation: Incubate the plate to allow the detection antibody to bind to the captured FpA.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Enzyme Conjugate Addition: Add streptavidin-HRP to the wells.
-
Incubation: Incubate the plate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add TMB substrate to the wells. A blue color will develop in proportion to the amount of FpA present.
-
Stop Solution Addition: Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
Plate Reading: Read the optical density of each well at 450 nm using a microplate reader.
Mandatory Visualizations
This compound ELISA Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in an FpA ELISA.
Caption: Troubleshooting workflow for high background in FpA ELISA.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. sinogeneclon.com [sinogeneclon.com]
- 3. static.fn-test.com [static.fn-test.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. cusabio.com [cusabio.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Overcoming matrix effects in Fibrinopeptide A mass spectrometry
Welcome to the technical support center for Fibrinopeptide A (FPA) mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPA) and why is it measured by mass spectrometry?
A1: this compound is a small peptide that is released from fibrinogen by the action of the enzyme thrombin during blood coagulation.[1] Its concentration in plasma is a direct indicator of thrombin activity, making it a valuable biomarker for assessing thrombotic events and the efficacy of anti-thrombotic therapies.[1] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often preferred for FPA quantification due to its high specificity and sensitivity, which can overcome challenges associated with traditional immunoassays.
Q2: What are the expected biological concentrations of FPA in human plasma?
A2: The biological variability of FPA in human plasma has been established to be in the range of 1-30 nM.[1] Normal concentrations are typically below 3 ng/mL; elevated levels can be indicative of in vivo thrombin generation and potential thrombosis.
Q3: What are the main challenges in FPA mass spectrometry?
A3: The primary challenges in FPA mass spectrometry include:
-
Matrix Effects: Co-eluting substances from the plasma matrix can suppress or enhance the ionization of FPA, leading to inaccurate quantification.[2][3]
-
Low Endogenous Concentrations: FPA is present at low concentrations in plasma, requiring highly sensitive analytical methods.
-
Sample Stability: Proper sample collection and handling are crucial to prevent in vitro coagulation, which can artificially elevate FPA levels. FPA in plasma is stable for up to three freeze-thaw cycles.[1]
-
Interferences: The presence of related peptides or substances can interfere with the accurate measurement of FPA.[2]
Q4: What are the different forms of FPA that can be detected?
A4: FPA can exist in different forms in plasma, which can be resolved by chromatography. These include the intact peptide (A), a phosphorylated form (AP), and an N-terminally degraded form (AY).[4] It is important to characterize which forms are being measured by the LC-MS/MS method.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your FPA mass spectrometry experiments.
Problem 1: Poor Signal Intensity or No Signal for FPA
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Concentration | Ensure your sample preparation method includes a concentration step. If FPA levels are below the lower limit of quantification (LLOQ), consider optimizing your extraction protocol to enrich for the peptide. |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). While electrospray ionization (ESI) is common, assess if a different ionization technique might be more suitable for your specific setup.[5] |
| Instrument Not Properly Tuned and Calibrated | Regularly tune and calibrate your mass spectrometer using an appropriate standard to ensure optimal performance.[5] For large molecule analysis, a standard like [Glu1]-Fibrinopeptide B (GFP) can be used. |
| Loss of Peptide During Sample Preparation | Peptides can be lost due to non-specific binding to labware or incomplete elution from SPE cartridges.[6] To diagnose this, spike a known amount of a standard protein (like BSA) into the matrix at the beginning of the sample preparation workflow and track its recovery.[6] |
| Degradation of FPA | Ensure proper sample handling and storage to prevent enzymatic degradation. Collect blood in tubes containing protease inhibitors and process plasma promptly.[7] |
Problem 2: High Background Noise or Matrix Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | The most common cause of matrix effects is the co-elution of interfering compounds from the biological matrix.[2][3] Enhance your sample preparation protocol by incorporating more rigorous cleanup steps. |
| Phospholipid Interference | Phospholipids are a major source of matrix effects in plasma samples.[2] Utilize a phospholipid removal strategy, such as specific SPE cartridges or plates designed for this purpose. |
| Contamination from Solvents or Consumables | Use high-purity, LC-MS grade solvents and reagents.[8] Be aware of potential leachables from plastic consumables, such as collection tubes or microcentrifuge tubes, which can act as interferents.[9] |
| Sub-optimal Chromatographic Separation | Modify your LC gradient to better separate FPA from matrix components. A longer, shallower gradient can improve resolution. |
Problem 3: Poor Reproducibility and Inaccurate Quantification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Internal Standard (IS) | The choice of internal standard is critical for correcting for variability. The ideal IS is a stable isotope-labeled (SIL) version of FPA, which has nearly identical chemical and physical properties. If a SIL-FPA is not available, a closely related peptide analog can be used, but it may not correct for all sources of variability as effectively. |
| Variable Sample Preparation | Manual sample preparation can introduce variability. If possible, automate sample preparation steps to improve consistency. |
| Matrix Effects Varying Between Samples | If matrix effects differ significantly between your samples, a simple IS correction may not be sufficient. Consider a matrix-matched calibration curve or the method of standard additions for more accurate quantification. |
| Inconsistent Sample Collection and Handling | Standardize your protocol for blood collection, plasma processing, and storage. In vitro coagulation can lead to artificially high and variable FPA levels. Blood should be collected in tubes containing an anticoagulant and a protease inhibitor. |
Experimental Protocols
Key Experiment: Solid-Phase Extraction (SPE) for FPA from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation. A high-throughput SPE procedure has been successfully used in a validated LC-MS/MS assay for FPA.[1]
Materials:
-
Human plasma collected in EDTA tubes with protease inhibitors.
-
Internal Standard (IS): Stable isotope-labeled FPA (SIL-FPA).
-
SPE Plate/Cartridge: A polymeric reversed-phase sorbent is a suitable choice.
-
Conditioning Solution: Methanol
-
Equilibration Solution: 0.1% Formic acid in water
-
Wash Solution: 5% Methanol in 0.1% formic acid
-
Elution Solution: 90% Acetonitrile in 0.1% formic acid
-
96-well collection plate or microcentrifuge tubes
-
Centrifuge or vacuum manifold
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Centrifuge at high speed (e.g., >10,000 x g) to pellet any particulates.
-
Spiking: In a clean collection plate or tube, add your plasma sample and spike with the SIL-FPA internal standard.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to the plasma sample to precipitate proteins. Vortex and centrifuge at high speed.
-
SPE Column Conditioning: Condition the SPE plate/cartridge with methanol, followed by equilibration with 0.1% formic acid in water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate/cartridge.
-
Washing: Wash the SPE sorbent with the wash solution to remove salts and other polar interferences.
-
Elution: Elute the FPA and SIL-FPA from the SPE sorbent with the elution solution into a clean collection plate or tube.
-
Dry-down and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the sample in a mobile phase-compatible solution (e.g., 10% acetonitrile in 0.1% formic acid) for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for FPA Analysis
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Phospholipid Removal Plate |
| Analyte Recovery (%) | Needs to be determined | Needs to be determined | Needs to be determined |
| Matrix Effect (%) | Needs to be determined | Needs to be determined | Needs to be determined |
| Lower Limit of Quantification (LLOQ) | Needs to be determined | A validated method achieved an LLOQ of 0.16 nM[1] | Needs to be determined |
| Inter-day Precision (%CV) | Needs to be determined | <15%[1] | Needs to be determined |
| Intra-day Precision (%CV) | Needs to be determined | <15%[1] | Needs to be determined |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound from plasma using LC-MS/MS.
Caption: A logical flow diagram for troubleshooting poor signal intensity in this compound mass spectrometry.
References
- 1. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high performance liquid chromatography: investigation of A alpha-chain N-terminal heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Global stability of plasma proteomes for mass spectrometry-based analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. researchgate.net [researchgate.net]
Reducing inter-assay variability in Fibrinopeptide A measurements
Welcome to the technical support center for Fibrinopeptide A (FPA) assays. This resource is designed to assist researchers, scientists, and drug development professionals in reducing inter-assay variability and troubleshooting common issues encountered during FPA measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPA) and why is its accurate measurement important?
Q2: What are the common assay platforms for FPA measurement?
The most common methods for quantifying FPA in plasma samples are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method has its own advantages and disadvantages in terms of sensitivity, specificity, throughput, and susceptibility to interference.
Q3: What is an acceptable level of inter-assay variability for an FPA assay?
For most applications, an inter-assay coefficient of variation (CV) of less than 15% is considered acceptable.[1][2] However, the required precision may vary depending on the specific research question and the expected magnitude of biological change.
Q4: How can I minimize inter-assay variability?
Minimizing inter-assay variability requires a multi-faceted approach focusing on the standardization of pre-analytical, analytical, and post-analytical procedures. Key areas to focus on include:
-
Consistent Sample Handling: Adhere strictly to a standardized protocol for blood collection, processing, and storage.
-
Assay Protocol Adherence: Follow the assay protocol precisely in every run, paying close attention to incubation times and temperatures.
-
Reagent Quality and Consistency: Use high-quality reagents from the same lot whenever possible to avoid lot-to-lot variability.
-
Calibrator and Control Management: Properly store and handle calibrators and controls. Include the same control samples in every assay to monitor performance.
-
Pipetting Technique: Employ proper and consistent pipetting techniques to ensure accurate and precise liquid handling.
-
Environmental Control: Maintain a consistent laboratory environment, particularly with regard to temperature and humidity.
Troubleshooting Guides
High Inter-Assay Coefficient of Variation (CV)
Problem: You are observing a high CV% between different assay runs.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure all samples are collected, processed, and stored under identical conditions. - Review your sample handling protocol for any potential sources of variability. |
| Reagent Variability | - Use reagents from the same lot for all assays in a study. - If using a new lot of reagents, perform a bridging study to ensure comparability with the previous lot. - Ensure all reagents are brought to room temperature before use and are properly reconstituted and mixed. |
| Pipetting Inaccuracy | - Calibrate and maintain your pipettes regularly. - Use proper pipetting techniques, including consistent speed and immersion depth. - For critical steps, consider using a multichannel pipette to reduce well-to-well variability. |
| Inconsistent Incubation Times/Temperatures | - Use a calibrated incubator and thermometer to ensure consistent temperature. - Time all incubation steps precisely using a timer. - Avoid "edge effects" by ensuring uniform temperature across the microplate. |
| Inadequate Washing | - Ensure all wells are washed thoroughly and consistently. - Check automated plate washers for clogged nozzles. - After the final wash, remove all residual wash buffer by inverting and tapping the plate on a clean paper towel. |
Matrix Effects
Problem: You suspect that components in your sample matrix (e.g., plasma, serum) are interfering with the assay, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Endogenous Interfering Substances | - Spike and Recovery Experiment: Add a known amount of FPA standard to your sample matrix and a control matrix (e.g., assay buffer). A recovery rate outside of 80-120% suggests a matrix effect. - Sample Dilution: Dilute your samples in the assay buffer. This can reduce the concentration of interfering substances. Test a dilution series to find the optimal dilution factor that minimizes the matrix effect while keeping the FPA concentration within the assay's dynamic range.[3][4][5] |
| Cross-Reactivity | - Some antibodies may cross-react with fibrinogen or its degradation products.[6] - Consult the assay kit's documentation for information on antibody specificity. - If high cross-reactivity is suspected, consider using a different assay with a more specific antibody or an alternative method like LC-MS/MS. |
| pH or Salt Concentration Imbalance | - Ensure the pH and salt concentration of your samples are compatible with the assay buffer.[3] - If necessary, adjust the sample pH or perform a buffer exchange. |
Data Presentation: Impact of Pre-Analytical Variables
The following tables summarize the potential impact of various pre-analytical factors on FPA measurements. Note that the exact quantitative effects can vary depending on the specific assay and sample population.
Table 1: Effect of Anticoagulant Choice
| Anticoagulant | Potential Effect on FPA Measurement | Recommendations |
| Heparin | Can be used, but may interfere with some immunoassays.[7] Prompt reduction of elevated FPA levels is seen with heparin therapy.[8] | If using heparin, ensure it is compatible with your chosen assay. For monitoring therapy, consistent use of heparin is key. |
| Sodium Citrate | Standard anticoagulant for coagulation studies. | Recommended for most FPA assays. Ensure correct blood-to-anticoagulant ratio (9:1). |
| EDTA | May interfere with some coagulation assays. | Generally not recommended for FPA measurements unless validated for the specific assay. |
Table 2: Sample Storage and Stability
| Storage Condition | Duration | Potential Effect on FPA Levels |
| Room Temperature | Up to 8 hours | Minimal degradation reported for some coagulation factors, but prompt processing is recommended.[9] |
| Refrigerated (2-8°C) | Up to 24 hours | Fibrinogen is generally stable.[9] |
| Frozen (-20°C or -80°C) | Long-term | Generally stable, but repeated freeze-thaw cycles should be avoided. A study on a validated LC-MS/MS assay showed FPA stability within ±30% for up to 3 freeze-thaw cycles.[2] |
Table 3: Common Sample Handling Issues and Their Impact
| Issue | Potential Effect on FPA Measurement | Prevention |
| Hemolysis | Can interfere with optical measurements and may indicate activation of the coagulation cascade. The impact can be assay-dependent.[10][11][12][13] | Use proper venipuncture technique with an appropriate needle gauge to minimize red blood cell lysis. |
| Delayed Processing | In vitro generation of thrombin can lead to falsely elevated FPA levels. | Process blood samples as quickly as possible after collection, ideally within one hour. |
| Improper Mixing | Inadequate mixing with anticoagulant can lead to clot formation and consumption of FPA. | Gently invert the collection tube 8-10 times immediately after blood draw. |
Experimental Protocols
This compound ELISA Protocol (Competitive Assay Principle)
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit manufacturer.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Ensure all components are at room temperature before use.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the anti-FPA antibody-coated microplate.
-
HRP-Conjugate Addition: Add 50 µL of FPA-HRP conjugate to each well (except the blank). Mix gently.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of each well and wash the plate five times with wash buffer. Ensure complete removal of liquid after the final wash.
-
Substrate Addition: Add 50 µL of Substrate A and 50 µL of Substrate B to each well.
-
Incubation: Incubate for 15 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the optical density at 450 nm within 10 minutes.
-
Calculation: Calculate the FPA concentration in the samples by referring to the standard curve.
This compound LC-MS/MS Protocol (High-Throughput Solid Phase Extraction)
This protocol is based on a validated method and may require optimization for your specific instrumentation and laboratory conditions.[2]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding an appropriate organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE plate with methanol and then with water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the SPE plate with a weak organic solvent to remove interfering substances.
-
Elute the FPA from the SPE plate with a strong organic solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile with formic acid.
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for FPA and the internal standard.
-
-
Data Analysis:
-
Quantify the FPA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mandatory Visualizations
Caption: Thrombin-mediated cleavage of Fibrinogen to form Fibrin and release this compound.
Caption: A logical workflow for troubleshooting high inter-assay variability in FPA measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. arp1.com [arp1.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting fibrinopeptide-A levels in patients with venous thromboembolism during anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of storage time and temperature on coagulation tests and factors in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential impacts of hemolysis on coagulation parameters of blood samples: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Hemolysis on Routine Coagulation Tests when Tested on an Optical Coagulation Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fibrinopeptide A Analysis: Technical Support & Troubleshooting
Welcome to the technical support center for Fibrinopeptide A (FPA) analysis. This resource is designed for researchers, scientists, and drug development professionals to optimize sample preparation and troubleshoot common issues encountered during FPA analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPA) and why is it measured?
A1: this compound is a small peptide that is cleaved from fibrinogen by the enzyme thrombin during the formation of a blood clot.[1] Measuring FPA levels in plasma provides a direct index of thrombin activity and the rate of fibrin formation in the body.[2] Elevated FPA levels can be indicative of procoagulant or thrombotic states and are often monitored in various cardiovascular and hematological disorders.[3]
Q2: What are the most critical pre-analytical factors to consider for accurate FPA measurement?
A2: The most critical pre-analytical factors include proper blood collection technique, the choice of anticoagulant, immediate inhibition of in vitro thrombin activity, correct sample processing to remove fibrinogen, and appropriate sample storage.[2][4] Errors in any of these steps can lead to falsely elevated or decreased FPA levels.
Q3: Which anticoagulant should I use for blood collection?
A3: Both heparin and citrate are commonly used anticoagulants for FPA analysis.[5] However, it is crucial to also include a thrombin inhibitor, such as aprotinin or a specific thrombin inhibitor cocktail, in the collection tube to prevent the artificial generation of FPA after blood collection.[6] The choice may also depend on the specific assay manufacturer's recommendations.
Q4: Why is it necessary to remove fibrinogen from the plasma sample?
A4: Fibrinogen can cross-react with the antibodies used in many FPA immunoassays, leading to inaccurate results.[2] Therefore, it is essential to remove fibrinogen from the plasma sample before analysis, typically through methods like ethanol precipitation.[2]
Q5: How should I store my plasma samples for FPA analysis?
A5: For short-term storage, plasma samples should be kept at 2-8°C. For long-term storage, samples should be aliquoted and frozen at -20°C or, ideally, -80°C to minimize degradation.[7] It is important to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay) Issues
This guide addresses common problems encountered during FPA ELISA assays.
Issue 1: High Background
High background can obscure the specific signal and reduce the assay's sensitivity.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps. Ensure complete aspiration of wash buffer from the wells after each wash.[8] |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers. Ensure pipette tips are not cross-contaminating solutions.[9] |
| Non-specific Antibody Binding | Increase the concentration or incubation time of the blocking buffer. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the blocking and wash buffers.[10] |
| High Incubation Temperature | Adhere to the recommended incubation temperatures in the assay protocol. Avoid stacking plates during incubation.[8][11] |
| Overdevelopment of Substrate | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more assay components or steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Preparation or Omission of a Reagent | Carefully review the protocol and ensure all reagents are prepared correctly and added in the proper sequence.[12] |
| Inactive Antibody or Conjugate | Use fresh antibodies and conjugates stored under the recommended conditions. Avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time or Temperature | Ensure that incubation times and temperatures are as specified in the protocol.[11] |
| Degraded FPA in Samples or Standards | Use freshly prepared standards. Ensure samples have been stored correctly to prevent FPA degradation. |
| Improper Plate Washing | Overly aggressive washing can strip the coated antibody or antigen from the plate. Follow the recommended washing procedure.[8] |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is specific for the primary antibody's host species. |
Issue 3: Poor Precision (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of the results.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Change pipette tips for each sample and reagent.[13] |
| Inadequate Mixing of Reagents | Gently and thoroughly mix all reagents before use. |
| Plate Edge Effects | Ensure even temperature distribution across the plate during incubation by avoiding stacking plates and using a plate sealer. |
| Incomplete Washing | Ensure all wells are washed uniformly and completely.[8] |
| Particulates in Samples | Centrifuge samples to remove any particulate matter before adding them to the plate. |
Quantitative Data Summary
Table 1: Comparison of Anticoagulants for this compound Analysis
Direct quantitative comparative studies on FPA levels with different anticoagulants are limited. The following table provides a qualitative comparison based on general principles of coagulation testing.
| Anticoagulant | Advantages | Disadvantages | Recommendations |
| Heparin | Potent anticoagulant that directly inhibits thrombin.[5] | Can sometimes interfere with antibody-antigen interactions in immunoassays. | Use in combination with a protease inhibitor cocktail. Check for compatibility with the specific FPA assay kit. |
| Citrate | Standard anticoagulant for coagulation tests.[5] | Does not directly inhibit thrombin already present in the circulation. | Must be used with a potent thrombin inhibitor to prevent in vitro FPA generation. |
| Specialized Collection Tubes (with thrombin and protease inhibitors) | Provide immediate stabilization of FPA at the time of blood draw. | May be more expensive than standard tubes. | Highly recommended for minimizing pre-analytical variability and ensuring accurate FPA measurement. |
Table 2: this compound Sample Stability
| Storage Temperature | Duration | Recommendations |
| Room Temperature (18-25°C) | Maximum 2-4 hours | Process blood samples as quickly as possible after collection. |
| Refrigerated (2-8°C) | Up to 24 hours | Suitable for short-term storage of plasma before analysis. |
| Frozen (-20°C) | Up to 1-2 months | Aliquot plasma to avoid repeated freeze-thaw cycles.[7] |
| Ultra-low Frozen (-80°C) | Long-term (months to years) | The ideal temperature for long-term storage of plasma samples to ensure FPA stability.[7] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Tube Preparation: Use siliconized glass or plastic tubes containing an anticoagulant (e.g., heparin or citrate) and a thrombin inhibitor (e.g., aprotinin or a commercial inhibitor cocktail).
-
Venipuncture: Collect blood using a clean venipuncture with minimal stasis. The first few milliliters of blood should be discarded to avoid contamination with tissue thromboplastin.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors. Do not shake, as this can cause hemolysis.
-
Centrifugation: Centrifuge the blood sample at 2000-2500 x g for 15-20 minutes at 2-8°C within one hour of collection.[7]
-
Plasma Aspiration: Carefully aspirate the platelet-poor plasma from the top layer, avoiding disturbance of the buffy coat and red blood cells.
-
Storage: If not analyzed immediately, aliquot the plasma into cryovials and store at -80°C.
Protocol 2: Ethanol Precipitation of Fibrinogen
This protocol is essential to prevent fibrinogen interference in the FPA immunoassay.[2]
-
Sample Preparation: Use platelet-poor plasma obtained from the protocol above.
-
Ethanol Addition: To one part of plasma, add one part of cold absolute ethanol. For example, mix 500 µL of plasma with 500 µL of cold absolute ethanol.
-
Incubation: Vortex the mixture gently and incubate on ice or at 4°C for 30 minutes to allow for the precipitation of fibrinogen.
-
Centrifugation: Centrifuge the mixture at 10,000-15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the FPA, without disturbing the fibrinogen pellet.
-
Analysis: The supernatant is now ready for use in the FPA assay.
Visualizations
Caption: Thrombin-mediated cleavage of Fibrinogen to form Fibrin and release this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: Logical workflow for troubleshooting inaccurate this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma level changes of this compound after uncomplicated coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of heparin and citrate on measured concentrations of various analytes in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 8. novateinbio.com [novateinbio.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. arp1.com [arp1.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Addressing antibody cross-reactivity in Fibrinopeptide A immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibrinopeptide A (FPA) immunoassays. The focus is on identifying and addressing issues related to antibody cross-reactivity to ensure accurate and reliable results.
Troubleshooting Guide
Q1: I am observing unexpectedly high signal or high background in my FPA ELISA. Could this be due to cross-reactivity?
A1: Yes, high background or an unexpectedly high signal is a common indicator of non-specific binding or cross-reactivity. In FPA immunoassays, the primary cross-reactant is often the parent molecule, fibrinogen, or FPA-containing fragments.[1] The issue can be exacerbated by improper sample collection and processing, which may lead to in-vitro generation of FPA.[1]
To troubleshoot, consider the following steps outlined in the workflow below.
Caption: Troubleshooting workflow for high background signal.
Q2: My results are inconsistent across different sample types (e.g., plasma vs. serum). Why might this be happening?
A2: This discrepancy often points to interference from components in the sample matrix. Fibrinogen is present in plasma but largely absent in serum, making it a prime suspect for interference in FPA assays.[2] If your anti-FPA antibody has even minor cross-reactivity with fibrinogen, you will likely see a significant difference in signal between plasma and serum samples. Additionally, improper sample handling can cause the artificial generation of FPA in plasma during collection and processing.[1]
Recommendations:
-
Sample Processing is Crucial: For plasma samples, it is critical to remove fibrinogen to prevent both in-vitro FPA generation and direct cross-reactivity.[1] This can be achieved through methods like ethanol precipitation.[1]
-
Use a Validated Antibody: Select an antibody with minimal cross-reactivity to fibrinogen. The manufacturer's data sheet should provide this information, but independent validation is recommended.
Frequently Asked Questions (FAQs)
Q3: What are the most common cross-reactants for an anti-Fibrinopeptide A antibody?
A3: The most common and significant cross-reactants are molecules that share structural similarities with FPA. These include:
-
Fibrinogen: The precursor molecule from which FPA is cleaved.[1] The N-terminal portion of the fibrinogen Aα chain is identical to the FPA sequence.
-
FPA-Containing Fibrinogen Fragments: These are fragments of fibrinogen that still contain the FPA sequence, which can be generated during coagulation or fibrinolysis.[3] Examples include the N-terminal disulfide knot (N-DSK) and Fragment E.[3]
-
Fibrinopeptide B (FPB): While structurally distinct from FPA, some polyclonal antisera may exhibit minor cross-reactivity if the immunization process was not highly specific.
Q4: How can I quantitatively assess the cross-reactivity of my anti-FPA antibody?
A4: A competitive ELISA is the standard method for quantifying antibody cross-reactivity. This involves running the immunoassay with a constant concentration of labeled FPA and varying concentrations of the potential cross-reactant. The concentration of the cross-reactant required to cause 50% inhibition of the signal is compared to the concentration of FPA that causes 50% inhibition.
Cross-Reactivity Calculation: % Cross-Reactivity = (Concentration of FPA at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Data Presentation: Anti-FPA Antibody Cross-Reactivity
| Antiserum ID | Analyte | % Cross-Reactivity | Reference |
| R-2 | Fibrinogen | < 2% | [3] |
| FPA-Containing Fragments | < 2% | [3] | |
| R-33 | Fibrinogen | High (not quantified) | [3] |
| FPA-Containing Fragments | High (not quantified) | [3] |
Q5: What is the role of sample preparation in minimizing cross-reactivity?
A5: Proper sample preparation is critical for accurate FPA measurement. Since FPA is generated from fibrinogen by thrombin, it is essential to prevent in-vitro coagulation after blood collection.[1] Furthermore, removing fibrinogen from the sample before the assay eliminates it as a source of cross-reactivity.[1]
Key Sample Preparation Steps for Plasma:
-
Anticoagulant: Collect blood into tubes containing an anticoagulant like EDTA or citrate.[4]
-
Fibrinogen Precipitation: Before analysis, treat the plasma to remove fibrinogen. A common method is ethanol precipitation.[1]
-
Dialysis: To further separate the small FPA peptide from larger proteins, dialysis can be employed.[1]
Q6: Are there alternative methods to confirm the specificity of my antibody?
A6: Yes, besides competitive ELISA, you can use Immunoprecipitation followed by Western Blot (IP-WB) to confirm that your antibody specifically binds to FPA. This involves using the anti-FPA antibody to pull down its target from a sample, and then using a separate detection method (Western Blot) to confirm the identity of the pulled-down protein.
Key Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol allows for the quantification of the cross-reactivity of an anti-FPA antibody with potential cross-reactants like fibrinogen.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for FPA (if using a sandwich format) or directly with FPA. For this example, we assume a pre-coated plate with a capture antibody.
-
Anti-FPA antibody being tested.
-
HRP-conjugated detection antibody.
-
FPA standard.
-
Potential cross-reactants (e.g., purified fibrinogen, Fibrinopeptide B).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
Procedure:
-
Plate Preparation: If not pre-coated, coat microtiter plate wells with a capture antibody overnight at 4°C. Wash three times with wash buffer. Block the remaining protein-binding sites with 200 µL of blocking buffer for 1-2 hours at 37°C. Wash three times.
-
Standard and Cross-Reactant Preparation:
-
Prepare a serial dilution of the FPA standard (e.g., from 10 ng/mL to 0.156 ng/mL).
-
Prepare a serial dilution of the potential cross-reactant (e.g., fibrinogen) at a much higher concentration range (e.g., from 1000 ng/mL to 15.6 ng/mL).
-
-
Competitive Reaction:
-
Add 50 µL of the FPA standard dilutions to their respective wells.
-
Add 50 µL of the cross-reactant dilutions to their respective wells.
-
Add 50 µL of the anti-FPA antibody (at a pre-determined optimal concentration) to all wells.
-
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with wash buffer.
-
Detection: Add 100 µL of HRP-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Plot the concentration of FPA and the cross-reactant against the percentage of inhibition. Determine the concentration of each that results in 50% inhibition and calculate the percent cross-reactivity.
Protocol 2: Immunoprecipitation-Western Blot (IP-WB) for Specificity Confirmation
This protocol confirms that the anti-FPA antibody binds specifically to FPA and not to other proteins in a complex mixture like plasma.
Caption: Workflow for IP-Western Blot validation.
Materials:
-
Plasma sample (processed to remove fibrinogen if necessary, or unprocessed to test for cross-reactivity).
-
Anti-FPA antibody.
-
Protein A/G agarose or magnetic beads.
-
Cell lysis buffer (if applicable).
-
Wash buffer (e.g., RIPA or PBS).
-
Elution buffer (e.g., 2X SDS-PAGE sample buffer).
-
SDS-PAGE gel and electrophoresis apparatus.
-
Western blot transfer system and membranes.
-
Blocking buffer for Western blot.
-
Detection antibody (can be the same anti-FPA antibody or another one that recognizes FPA).
-
HRP-conjugated secondary antibody.
-
ECL substrate for detection.
Procedure:
-
Lysate Preparation (if using cells): Prepare cell lysate according to standard protocols. For plasma, pre-clear the sample by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[5]
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 20-40 µL of 2X SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes to elute and denature the proteins.[6]
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot:
-
Load the supernatant onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary detection antibody (e.g., anti-FPA) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the bands using an imaging system. A single band at the expected molecular weight of FPA would indicate high specificity.
-
This compound Generation Pathway
The following diagram illustrates the final step of the coagulation cascade where thrombin cleaves fibrinogen to release Fibrinopeptides A and B, leading to the formation of a fibrin clot. Understanding this pathway is crucial for recognizing the origin of potential cross-reactants.
Caption: Generation of this compound from Fibrinogen.
References
- 1. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Fibrinogen as a source of interference in heterogeneous enzyme immunoassays] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of fibrinogen and this compound containing fibrinogen fragments with antisera to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human this compound (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 5. ulab360.com [ulab360.com]
- 6. scbt.com [scbt.com]
Technical Support Center: Fibrinopeptide A (FPA) Detection Assays
Welcome to the Technical Support Center for Fibrinopeptide A (FPA) detection. This resource is designed for researchers, scientists, and drug development professionals to enhance the sensitivity and troubleshoot issues encountered during FPA quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPA) and why is its detection important?
A1: this compound is a small peptide that is cleaved from the N-terminal end of the fibrinogen Aα chain by the enzyme thrombin during the conversion of fibrinogen to fibrin, a critical step in blood coagulation.[1][2] The concentration of FPA in plasma is a direct indicator of in vivo thrombin activity and fibrin formation.[3][4] Therefore, sensitive and accurate detection of FPA is crucial for studying and diagnosing conditions involving abnormal coagulation, such as disseminated intravascular coagulation (DIC)[5][6], thrombosis, and certain leukemias.[5] It can also serve as a biomarker for monitoring anticoagulant therapy.[7]
Q2: What are the common methods for detecting FPA?
A2: The most common methods for FPA detection are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA). Each method offers different advantages in terms of sensitivity, specificity, throughput, and cost.
Q3: How can I improve the sensitivity of my FPA ELISA?
A3: To improve the sensitivity of your FPA ELISA, consider the following:
-
Optimize Antibody Concentrations: Ensure you are using the optimal concentrations of both capture and detection antibodies.
-
Enhance Signal Amplification: Use a more sensitive substrate or a signal amplification system.
-
Increase Incubation Times: Longer incubation times for the sample and antibodies can allow for greater binding.
-
Reduce Background Noise: Proper blocking and thorough washing steps are critical to minimize non-specific binding and enhance the signal-to-noise ratio.[8]
-
Sample Dilution: Diluting your sample can sometimes reduce matrix effects that may be interfering with the assay.[9]
Q4: What are the key considerations for FPA sample collection and handling?
A4: Proper sample handling is critical to prevent the in vitro generation of FPA, which can lead to artificially elevated results. Key considerations include:
-
Anticoagulant Choice: Collect blood in tubes containing an anticoagulant such as EDTA or heparin.[5][10]
-
Immediate Processing: Process the blood sample as soon as possible after collection, ideally within 30 minutes, by centrifuging at 1000 x g for 15 minutes at 2-8°C to obtain platelet-poor plasma.[5]
-
Prevent In Vitro Clotting: To prevent in vitro generation of FPA, fibrinogen can be removed from the plasma by precipitation with ethanol before analysis.[1][2]
-
Storage: If not assayed immediately, plasma samples should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer after each step.[8] |
| Insufficient blocking | Increase blocking time or try a different blocking agent. | |
| Cross-reactivity of antibodies | Use highly specific monoclonal antibodies. Consider pre-adsorbing the secondary antibody.[11] | |
| Contaminated reagents | Use fresh, sterile reagents and buffers. | |
| Weak or No Signal | Incorrect antibody concentrations | Optimize the concentrations of capture and detection antibodies. |
| Inactive enzyme conjugate | Ensure proper storage and handling of the enzyme conjugate. Use a new vial if necessary. | |
| Insufficient incubation time | Increase incubation times for sample and antibodies. | |
| Low FPA concentration in sample | Concentrate the sample or use a more sensitive detection method like LC-MS/MS. | |
| Poor Standard Curve | Improper standard preparation | Prepare fresh standards for each assay and ensure accurate serial dilutions. |
| Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. | |
| Incorrect plate reader settings | Verify the correct wavelength and other settings on the microplate reader. | |
| High Variability (Poor Duplicates) | Inconsistent pipetting | Ensure uniform pipetting technique across all wells. |
| Incomplete washing | Ensure all wells are washed equally and thoroughly. | |
| Edge effects on the plate | Avoid using the outer wells of the plate or ensure proper plate sealing during incubations. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization of FPA | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow). |
| Matrix effects (ion suppression) | Dilute the plasma sample.[12] Use a stable isotope-labeled internal standard. Optimize the solid-phase extraction (SPE) cleanup procedure.[3][4] | |
| Inefficient peptide fragmentation | Optimize collision energy for the selected precursor-to-product ion transitions. | |
| Poor Peak Shape | Suboptimal chromatographic conditions | Adjust the gradient, flow rate, or column temperature. Ensure the mobile phase composition is correct. |
| Sample overload | Inject a smaller volume of the sample extract. | |
| High Background Noise | Contamination from sample preparation | Use high-purity solvents and reagents. Ensure thorough cleanup of the sample extract. |
| Carryover from previous injections | Implement a robust needle wash protocol between samples. | |
| Inconsistent Retention Time | Fluctuations in the LC system | Equilibrate the column thoroughly before each run. Check for leaks in the system. |
| Changes in mobile phase composition | Prepare fresh mobile phases daily. |
Data Presentation
Comparison of FPA Detection Methods
| Parameter | ELISA | LC-MS/MS | Radioimmunoassay (RIA) |
| Principle | Antigen-antibody binding with enzymatic signal amplification | Separation by chromatography and detection by mass-to-charge ratio | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibodies |
| Sensitivity (LOD) | ~0.039 - 0.156 ng/mL[7][13] | ~0.16 nM (~0.25 ng/mL)[3][4] | Can measure down to 1 pmole (~1.5 ng)[14] |
| Specificity | Can be affected by cross-reactivity with fibrinogen or its fragments[15] | High specificity due to detection based on mass and fragmentation pattern | Can be highly specific depending on the antibody, but cross-reactivity with fibrinogen is a known issue[2][16] |
| Precision (CV%) | Intra-assay: <8%, Inter-assay: <10%[7] | Intra- and Inter-day: <15%[3][4] | Generally good, but can be variable |
| Throughput | High (96-well plate format) | Moderate to High (with automation) | Low to Moderate |
| Cost | Relatively low | High (instrumentation) | Moderate (reagents and waste disposal) |
| Safety | Generally safe | Requires handling of solvents | Involves radioactive materials |
Experimental Protocols
Detailed ELISA Protocol (Sandwich ELISA)
This protocol is a generalized procedure based on commercially available FPA ELISA kits.[4]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Dilution: Prepare a serial dilution of the FPA standard to create a standard curve. A typical range is 0.156 to 10 ng/mL.[13]
-
Sample Addition: Add 100 µL of standards and samples into the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with 200 µL of wash buffer per well.
-
Detection Antibody Addition: Add 100 µL of biotin-conjugated anti-FPA antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 5.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-avidin solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step, but for a total of five times.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Detailed LC-MS/MS Protocol
This protocol is based on a validated method for FPA quantification in human plasma.[3][4]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE plate with methanol followed by water.
-
Load 100 µL of plasma sample.
-
Wash the plate with an acidic solution followed by an organic solvent.
-
Elute the FPA with a basic organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase over several minutes to separate FPA from other components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for FPA and a stable isotope-labeled internal standard.
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in a surrogate matrix.
-
Calculate the FPA concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: Coagulation cascade leading to the formation of this compound.
Caption: FPA-induced pro-inflammatory signaling pathway.[1][17]
Caption: Logical workflow for troubleshooting FPA immunoassays.
References
- 1. This compound Induces Expression of C-Reactive Protein via the ROS-ERK1/2/ P38-NF-κB Signal Pathway in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIE Multimedia - this compound blood test [ssl.adam.com]
- 6. ucsfhealth.org [ucsfhealth.org]
- 7. cusabio.com [cusabio.com]
- 8. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplified procedure for the assay of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 14. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactivity of fibrinogen and this compound containing fibrinogen fragments with antisera to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid radioimmunoassay of human this compound - removal of cross-reacting fibrinogen with bentonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces C-reactive protein expression through the ROS-ERK1/2/p38-NF-κB signal pathway in the human umbilical vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of In Vitro Fibrinopeptide A Generation
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you minimize the in vitro generation of Fibrinopeptide A (FPA) during blood collection and sample processing. Accurate FPA measurement is critical for assessing coagulation activation, and pre-analytical variables are the most common source of error.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPA) and why is its in vitro generation a problem?
A1: this compound is a small peptide that is cleaved from fibrinogen by the enzyme thrombin during the formation of a blood clot.[1] Measuring FPA levels in plasma provides a direct marker of thrombin activity and coagulation system activation.[2] However, improper blood collection or sample handling can artificially activate the coagulation cascade, leading to thrombin generation and subsequent cleavage of FPA from fibrinogen in vitro (in the collection tube). This artificially inflates FPA levels, resulting in inaccurate data that does not reflect the true physiological state of the patient or experimental subject.
Q2: What is the primary cause of in vitro FPA generation?
A2: The primary cause is the activation of the coagulation cascade during and after blood collection. This can be triggered by several factors, including:
-
Difficult venipuncture: Traumatic or slow blood draws can cause the release of tissue factor from endothelial cells, initiating the extrinsic pathway of coagulation.[3]
-
Contact activation: Blood contact with the surface of the collection tube or needle can activate the intrinsic pathway.
-
Inadequate mixing with anticoagulant: Failure to immediately and gently mix the blood with the anticoagulant in the collection tube can allow microclots to form.[4]
-
Platelet activation: Agitation of the blood sample can activate platelets, which release procoagulant factors.
Q3: Which blood collection tube should I use for FPA measurement?
A3: It is crucial to use tubes containing a suitable anticoagulant and protease inhibitors. The recommended choice is a tube containing a cocktail of anticoagulants and protease inhibitors specifically designed to preserve sensitive biomarkers like FPA. Light blue top tubes containing 3.2% sodium citrate are a common starting point, to which a custom inhibitor cocktail is often added.[5][6][7]
Q4: Can I use serum for FPA measurement?
A4: No, serum is inappropriate for FPA measurement. Serum is the liquid portion of blood that remains after clotting, a process that involves the extensive generation of thrombin and cleavage of fibrinogen into fibrin, releasing large amounts of FPA.[8] Therefore, FPA levels in serum will be artificially high and not representative of the circulating levels.
Troubleshooting Guide
Issue: High Baseline FPA Levels in Control Samples
| Possible Cause | Troubleshooting Action |
| Difficult or traumatic venipuncture | * Ensure venipuncture is performed by an experienced phlebotomist.[3] * Use a needle gauge of 21G or larger to ensure a smooth, rapid blood flow.[5] * If the first attempt fails, use a new needle and collection tube for the subsequent attempt.[6] |
| Inadequate or delayed mixing of blood with anticoagulant | * Gently invert the collection tube 3-6 times immediately after the blood is drawn to ensure thorough mixing with the anticoagulant.[4] * Avoid vigorous shaking, as this can activate platelets and cause hemolysis. |
| Contamination with tissue factor | * If using a winged collection device (butterfly needle), draw a small discard tube (1-2 mL) first to eliminate air and any tissue factor from the needle and tubing.[5] |
| Inappropriate anticoagulant or inhibitor cocktail | * Ensure you are using the recommended anticoagulant and protease inhibitor cocktail at the correct concentrations (see Table 1). * Verify the expiration date of your collection tubes and reagents. |
Issue: Inconsistent or Non-reproducible FPA Results
| Possible Cause | Troubleshooting Action |
| Variability in sample processing time | * Process all samples consistently and as quickly as possible after collection. Ideally, centrifuge and separate plasma within 30 minutes to one hour.[5][9] |
| Improper centrifugation | * Centrifuge at a speed and duration sufficient to obtain platelet-poor plasma (typically 2000 x g for 10-15 minutes).[8][10] A second centrifugation step is recommended to further deplete platelets.[5] * Perform centrifugation at a controlled temperature (e.g., 4°C) to minimize enzyme activity.[9] |
| Incorrect sample storage | * If not analyzing immediately, aliquot the plasma into polypropylene tubes and freeze at -80°C.[5][8] * Avoid repeated freeze-thaw cycles, as this can degrade the sample.[10] |
| Pre-analytical physiological factors | * Be aware of physiological factors that can influence in vivo FPA levels, such as stress, exercise, and inflammatory conditions, and try to standardize collection conditions where possible.[11][12] |
Data Presentation: Anticoagulant and Protease Inhibitor Cocktails
The following table summarizes common anticoagulants and protease inhibitors used to prevent in vitro FPA generation. The optimal cocktail may vary depending on the specific assay and experimental conditions.
| Component | Mechanism of Action | Typical Concentration | Advantages | Disadvantages/Considerations |
| Heparin | Potentiates antithrombin, which inhibits thrombin (Factor IIa) and Factor Xa.[13] | 10-50 IU/mL of blood[14] | Widely available and effective at preventing clot formation. | Can interfere with some downstream applications like PCR.[15] Less effective at inhibiting fibrin-bound thrombin compared to direct thrombin inhibitors.[16] |
| Hirudin/Bivalirudin | Direct thrombin inhibitor; binds directly to thrombin to block its activity.[13][17] | 50 µg/mL of blood (Hirudin)[17] | Highly specific and potent inhibitor of both free and clot-bound thrombin.[16] Produces more physiological conditions for some in vitro studies compared to heparin.[17] | May be more expensive than heparin. |
| Citrate (Sodium Citrate) | Chelates calcium ions, which are essential cofactors for many coagulation enzymes.[5] | 3.2% or 3.8% (in a 1:9 ratio with blood)[6] | Standard anticoagulant for coagulation testing. | Does not inhibit enzymes directly, so some level of protease activity may persist. |
| EDTA | Chelates divalent cations, primarily calcium.[5] | 1.5 - 2.0 mg/mL of blood | Strong anticoagulant. | Can interfere with certain enzyme assays. May not be the optimal choice for FPA preservation compared to specialized cocktails.[5] |
| Aprotinin (Trasylol) | A broad-spectrum serine protease inhibitor that inhibits plasmin and kallikrein.[18] | 500 KIU/mL of blood | Reduces fibrinolysis and contact activation. | Can prolong clotting times independently of heparin.[18] |
| PPACK (D-Phe-Pro-Arg-chloromethylketone) | An irreversible inhibitor of thrombin.[19] | Varies by application; often used in combination with other inhibitors. | Highly specific and potent thrombin inhibition. | May not be necessary as a routine additive if other effective thrombin inhibitors are used.[19] |
Experimental Protocols
Recommended Blood Collection and Plasma Processing Protocol for FPA Measurement
-
Preparation:
-
Label pre-chilled collection tubes containing the appropriate anticoagulant and protease inhibitor cocktail (e.g., a tube containing 3.2% sodium citrate supplemented with a thrombin inhibitor like hirudin and a protease inhibitor like aprotinin).
-
Allow the subject to rest for at least 15-30 minutes before blood collection to minimize stress-induced coagulation activation.[12]
-
-
Venipuncture:
-
Use a 21-gauge or larger needle for venipuncture to ensure a clean and rapid blood flow.[5]
-
If using a butterfly needle, employ a discard tube to clear the line of air and potential tissue factor contamination.[5]
-
Collect the required volume of blood directly into the prepared collection tube. Ensure the tube is filled to the appropriate level to maintain the correct blood-to-anticoagulant ratio.[4][6]
-
-
Immediate Post-Collection Handling:
-
Gently invert the tube 3-6 times immediately after collection to ensure thorough mixing of blood and anticoagulants.[4] Do not shake.
-
Place the tube on wet ice immediately to slow down enzymatic processes.
-
-
Plasma Preparation (within 30-60 minutes of collection):
-
Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to pellet the cellular components.[8][9]
-
Carefully aspirate the top two-thirds of the plasma using a polypropylene pipette, being cautious not to disturb the buffy coat (the layer of white blood cells and platelets).[5]
-
Transfer the plasma to a clean, pre-chilled polypropylene tube.
-
For optimal platelet removal, perform a second centrifugation step at 2000-3000 x g for 10-15 minutes at 4°C.[5]
-
Transfer the platelet-poor plasma to new, clearly labeled polypropylene cryovials.
-
-
Storage:
Mandatory Visualizations
Caption: The Coagulation Cascade Leading to this compound (FPA) Generation.
Caption: Recommended Experimental Workflow for FPA Sample Collection and Processing.
Caption: Logical Flowchart for Troubleshooting Elevated this compound (FPA) Results.
References
- 1. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 2. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Coagulation, Specimen Transport, Collection, and Processing [lug.hfhs.org]
- 5. lifespantech.com [lifespantech.com]
- 6. eclinpath.com [eclinpath.com]
- 7. Collection and Processing of Coagulation Specimens » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 8. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 9. cinj.org [cinj.org]
- 10. researchgate.net [researchgate.net]
- 11. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn0.scrvt.com [cdn0.scrvt.com]
- 13. Effects of heparin and hirudin on thrombin generation and platelet aggregation after intrinsic activation of platelet rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of anticoagulants on fibrin clot structure: A comparison between vitamin K antagonists and factor Xa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the inhibition by heparin and hirudin of coagulation activation during r-tPA-induced thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hirudin versus heparin for use in whole blood in vitro biocompatibility models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aprotinin and heparin monitoring during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Markers of coagulation and fibrinolysis in blood drawn into citrate with and without D-Phe-Pro-Arg-Chloromethylketone (PPACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Fibrinopeptide A Measurement in Pediatric Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibrinopeptide A (FPA) measurements in pediatric samples. The information is designed to address specific issues that may be encountered during experimentation, with a focus on pre-analytical, analytical, and post-analytical challenges unique to the pediatric population.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPA) and why is it a significant biomarker in pediatric research?
A1: this compound is a small peptide that is released from the fibrinogen molecule by the action of the enzyme thrombin during blood clot formation.[1][2] Its measurement in plasma serves as a direct indicator of thrombin activity and the rate of fibrin generation.[1][2] In pediatrics, FPA is a valuable biomarker for investigating and monitoring conditions involving abnormal coagulation activation, such as disseminated intravascular coagulation (DIC), thrombosis, and certain leukemias.[3][4]
Q2: How does "developmental hemostasis" in children affect FPA measurement and interpretation?
A2: The hemostatic system in neonates and children is not fully mature and undergoes significant changes from birth through adolescence.[5][6] This "developmental hemostasis" means that the plasma levels of many coagulation proteins in children differ from those in adults.[5][6] Consequently, FPA levels and other coagulation parameters can vary with age. This necessitates the use of age-specific reference intervals for accurate interpretation of FPA measurements in pediatric samples.[5][7][8][9][10]
Q3: What are the expected FPA levels in healthy pediatric populations?
A3: Comprehensive, age-stratified reference intervals for FPA in all pediatric age groups are not well-established in the literature. However, some data is available for specific populations. It is crucial for each laboratory to establish its own age-specific reference ranges.[5][7][8][9][10]
| Population | Mean FPA Level (ng/mL) | Notes |
| Healthy Non-Pregnant Adults | 1.43 (± 0.46) | For comparison. |
| Healthy Newborns (Cord Blood) | 31.06 (± 12.67) | Significantly higher than in adults, reflecting increased coagulation activity during parturition.[11] |
| Healthy Adult Males | 0.5 |
Q4: What are the primary pre-analytical challenges when collecting pediatric samples for FPA measurement?
A4: The primary challenges stem from the small blood volumes of pediatric patients and the technical difficulties of venipuncture. Key issues include:
-
Insufficient sample volume: Difficulty in obtaining the required volume for analysis.
-
Clotted samples: Higher incidence due to difficult and prolonged blood draws.
-
Hemolysis: Can interfere with assay results.
-
In vitro FPA generation: Traumatic venipuncture can activate the coagulation cascade, leading to falsely elevated FPA levels.
Q5: Which assay methodology is better for pediatric FPA measurement: ELISA or Radioimmunoassay (RIA)?
A5: Both ELISA and RIA can be used to measure FPA. The choice depends on the laboratory's resources and the specific requirements of the study.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | RIA (Radioimmunoassay) |
| Label | Enzyme | Radioisotope |
| Sensitivity | Generally less sensitive than RIA. | Highly sensitive, capable of detecting very low concentrations. |
| Safety | Safer, as it does not involve radioactive materials. | Requires special handling and disposal of radioactive waste. |
| Cost | More cost-effective. | More expensive. |
| Throughput | Well-suited for testing a large number of samples quickly. | Can be more time-consuming for large batches. |
Given the safety profile and ease of use, ELISA is often preferred in modern clinical and research laboratories.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of FPA in pediatric samples.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal in ELISA | 1. Insufficient washing between steps. 2. Primary or secondary antibody concentration is too high. 3. Inadequate blocking of non-specific binding sites. 4. Contamination of reagents or samples. | 1. Increase the number and duration of wash cycles. 2. Titrate antibodies to their optimal concentration. 3. Increase the blocking incubation time or try a different blocking agent. 4. Use sterile technique and fresh, filtered buffers. |
| Low or No Signal in ELISA | 1. Reagents are expired or were improperly stored. 2. Insufficient antibody or substrate concentration. 3. Incorrect filter wavelength used for reading the plate. 4. FPA levels in the sample are below the detection limit of the assay. | 1. Verify the expiration dates and storage conditions of all kit components. 2. Check calculations and ensure proper dilution of reagents. 3. Confirm the correct wavelength setting on the plate reader. 4. Concentrate the sample if possible, or use a more sensitive assay. |
| High Inter-well or Intra-assay Variability | 1. Inconsistent pipetting technique. 2. Inadequate mixing of reagents or samples. 3. Temperature gradients across the microplate during incubation. 4. Bubbles in wells. | 1. Use calibrated pipettes and ensure consistent technique. 2. Thoroughly mix all solutions before adding to the plate. 3. Ensure uniform temperature by using a properly calibrated incubator and avoiding plate stacking. 4. Carefully inspect wells for bubbles and remove them before reading. |
| Falsely Elevated FPA Levels | 1. In vitro thrombin generation during sample collection due to traumatic venipuncture. 2. Inadequate anticoagulation of the blood sample. 3. Delayed processing of the sample. | 1. Use a clean venipuncture technique with an appropriate gauge needle. The two-syringe technique may be beneficial. 2. Ensure the correct blood-to-anticoagulant ratio in the collection tube. 3. Process the sample promptly after collection, keeping it on ice until centrifugation. |
| Sample Clotting During Collection | 1. Difficult or slow blood draw. 2. Inadequate mixing of the sample with the anticoagulant in the collection tube. | 1. Employ experienced phlebotomists for pediatric draws. Use of a butterfly needle may facilitate collection. 2. Gently invert the collection tube several times immediately after filling to ensure proper mixing with the anticoagulant. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Pediatric FPA Measurement
This protocol is critical for minimizing pre-analytical errors.
-
Patient Preparation: Ensure the child is calm and well-hydrated to facilitate blood collection.
-
Materials:
-
Pre-chilled siliconized glass or plastic tubes containing an anticoagulant and a protease inhibitor (e.g., EDTA with hirudin or a specific FPA sample collection tube).
-
Appropriate gauge butterfly needle (e.g., 23-25 gauge) for pediatric use.
-
Two-syringe technique materials (optional but recommended).
-
-
Procedure:
-
Perform a clean, atraumatic venipuncture. If using the two-syringe technique, discard the first 1-2 mL of blood to avoid contamination with tissue thromboplastin from the puncture site.
-
Collect the blood directly into the pre-chilled anticoagulant tube.
-
Gently invert the tube 5-10 times to ensure thorough mixing of blood and anticoagulant.
-
Immediately place the sample on ice.
-
-
Processing:
-
Within 30 minutes of collection, centrifuge the sample at 2000-2500 x g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Carefully aspirate the plasma, avoiding the buffy coat layer.
-
For long-term storage, aliquot the plasma into cryovials and store at -70°C or lower. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for FPA Measurement by Sandwich ELISA
This is a general protocol; always refer to the specific manufacturer's instructions for the ELISA kit being used. Modifications for low-volume samples may include using a smaller final reaction volume, provided the assay is re-validated.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Assay Procedure:
-
Add standards and pediatric plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions to allow FPA to bind to the immobilized antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotin-conjugated anti-FPA antibody to each well and incubate.
-
Wash the plate to remove unbound biotin-conjugated antibody.
-
Add avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate.
-
Wash the plate to remove unbound avidin-HRP.
-
Add the substrate solution to each well. A color change will develop in proportion to the amount of FPA bound.
-
Stop the reaction by adding the stop solution. The color will change (typically from blue to yellow).
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the FPA concentration in the pediatric samples by interpolating their absorbance values from the standard curve. Account for any sample dilution factors.
-
Signaling Pathways and Experimental Workflows
Caption: Pathway of Fibrin Formation and FPA Release
Caption: Workflow for Pediatric FPA Measurement
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 4. New Biomarkers for Prediction of Disseminated Intravascular Coagulation in Patients With Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference Intervals for Coagulation Parameters in Developmental Hemostasis from Infancy to Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paediatric Reference Ranges [practical-haemostasis.com]
- 7. researchgate.net [researchgate.net]
- 8. Paediatric reference intervals for common coagulation assays in Chinese children as performed on the STA-R coagulation analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Normal Reference Intervals for Coagulation Test Indicators in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound levels in maternal and newborn plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize pre-analytical errors for Fibrinopeptide A testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing pre-analytical errors in Fibrinopeptide A (FPA) testing. Accurate FPA measurement is critical for assessing in vivo thrombin generation and coagulation activation, making stringent control of pre-analytical variables paramount.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during FPA testing, providing potential causes and actionable solutions.
Question: Why are my FPA levels unexpectedly high in healthy control samples?
Answer: Elevated FPA levels in healthy controls are often indicative of in vitro thrombin generation during or after blood collection. Consider the following potential causes:
-
Traumatic Venipuncture: Difficult or slow blood draws can activate the coagulation cascade, leading to artificially high FPA levels. Ensure a clean, swift venipuncture.
-
Inadequate Anticoagulation: Immediate and thorough mixing of the blood sample with the anticoagulant is crucial to inhibit thrombin formation.
-
Delayed Processing: Leaving blood samples at room temperature for extended periods before centrifugation can lead to ongoing FPA generation.[1] Process samples promptly after collection.
-
Contamination: Contamination of the sample with tissue factor from the puncture site can initiate coagulation. The use of a discard tube is recommended.
Question: What is the impact of hemolysis on FPA results?
Answer: Hemolysis can interfere with FPA testing, although the exact quantitative impact can vary depending on the assay method. Hemolysis indicates red blood cell lysis, which can release procoagulant materials and interfere with the analytical measurement.[2][3] It is strongly recommended to reject hemolyzed samples and collect a new specimen.[4]
Question: How should I choose an appropriate anticoagulant for FPA testing?
Answer: The choice of anticoagulant is critical for preventing in vitro coagulation. A common recommendation is the use of a specialized anticoagulant mixture. For instance, a combination of sodium citrate, aprotinin (a protease inhibitor), and EDTA can be effective. Heparin is also used, but its concentration must be carefully controlled as it can interfere with some downstream applications.
Question a: Can I store my plasma samples before FPA analysis? If so, under what conditions?
Answer: Yes, plasma samples for FPA testing can be stored, but strict temperature control is necessary to maintain sample integrity. For long-term storage, freezing at -70°C is recommended. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.
| Storage Temperature | Maximum Duration | Notes |
| Room Temperature (18-24°C) | Up to 4 hours | For whole blood prior to centrifugation.[5] |
| Refrigerated (2-4°C) | Not Recommended | Can activate platelets and lead to FPA generation. |
| Frozen (-20°C) | Up to 1 month | For short- to medium-term storage. |
| Ultra-low (-70°C or colder) | > 1 month | Recommended for long-term storage to ensure stability. |
Question: My FPA results are inconsistent across different collection time points from the same subject. What could be the cause?
Answer: Inconsistent results can stem from a lack of standardized collection and processing procedures. Ensure that every step, from venipuncture technique to centrifugation speed and duration, is performed identically for all samples. Physiological factors in the patient, such as stress or physical activity immediately prior to the blood draw, can also influence FPA levels.[6]
Experimental Protocols
Adherence to a standardized and detailed experimental protocol is the most effective strategy for minimizing pre-analytical errors in FPA testing.
Detailed Methodology for Blood Collection and Plasma Preparation
This protocol is designed to minimize in vitro activation of the coagulation system.
-
Patient Preparation: The patient should be at rest for at least 10 minutes before blood collection. Physical activity and stress should be minimized.[6]
-
Materials:
-
Tourniquet
-
21-gauge butterfly needle with tubing
-
Discard tube (plain, no additive)
-
Blood collection tube containing 3.2% sodium citrate and a protease inhibitor cocktail (e.g., aprotinin).
-
Biohazard container for sharps
-
Ice water bath
-
Refrigerated centrifuge
-
-
Blood Collection Procedure:
-
Apply the tourniquet and select a suitable vein.
-
Perform a clean venipuncture using the butterfly needle.
-
Collect 2-3 mL of blood in the discard tube to prevent contamination with tissue factor.
-
Collect the blood sample into the chilled anticoagulant tube.
-
Gently invert the tube 5-10 times to ensure thorough mixing of blood and anticoagulant.
-
Immediately place the collection tube in an ice water bath.
-
-
Plasma Processing:
-
All processing steps should be carried out at 2-8°C.
-
Within one hour of collection, centrifuge the blood sample at 2000 x g for 15 minutes in a refrigerated centrifuge.
-
Carefully aspirate the platelet-poor plasma, avoiding disturbance of the buffy coat and red blood cell layers.
-
Transfer the plasma to a pre-chilled, labeled polypropylene tube.
-
Immediately freeze the plasma sample at -70°C or colder if not being analyzed on the same day.
-
Mandatory Visualizations
Coagulation Cascade and this compound Release
The following diagram illustrates the key steps in the coagulation cascade leading to the generation of thrombin and the subsequent cleavage of fibrinogen to release this compound.
Caption: The coagulation cascade leading to the release of this compound.
Experimental Workflow for FPA Testing
This diagram outlines the critical pre-analytical steps for reliable this compound measurement.
Caption: Recommended pre-analytical workflow for this compound testing.
References
- 1. Generation and degradation of this compound in stored platelet concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential impacts of hemolysis on coagulation parameters of blood samples: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Hemolysis on Routine Coagulation Tests when Tested on an Optical Coagulation Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epiprocolon.com [epiprocolon.com]
- 5. fondation-merieux.org [fondation-merieux.org]
- 6. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fibrinopeptide A vs. D-dimer for Venous Thromboembolism Diagnosis: A Comparative Guide
In the diagnostic landscape of venous thromboembolism (VTE), which encompasses deep vein thrombosis (DVT) and pulmonary embolism (PE), the roles of Fibrinopeptide A (FPA) and D-dimer have evolved significantly. While both are byproducts of the coagulation and fibrinolysis cascades, their clinical utility and the breadth of supporting evidence differ substantially. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
D-dimer is the current cornerstone biomarker for the exclusion of VTE in patients with low to intermediate clinical probability. Its high sensitivity and negative predictive value (NPV) are supported by extensive clinical validation through numerous studies and meta-analyses. In contrast, this compound, an earlier marker of thrombin activity, has been largely superseded by D-dimer in routine clinical practice for VTE diagnosis. While historically significant in demonstrating in-vivo thrombin activity, FPA lacks the robust, large-scale comparative data against modern imaging standards that D-dimer possesses. Consequently, a direct head-to-head comparison of their diagnostic accuracy in the same patient cohorts is scarce in contemporary literature. This guide presents the available evidence for both markers, highlighting the comprehensive validation of D-dimer and the more historical and limited data for FPA.
Data Presentation: Diagnostic Performance
The following tables summarize the quantitative data on the diagnostic performance of D-dimer and the limited available data for this compound in the context of VTE diagnosis.
Table 1: Diagnostic Accuracy of D-dimer for Venous Thromboembolism (VTE)
| Assay Type | Sensitivity (%) | Specificity (%) | Negative Predictive Value (NPV) (%) | Positive Predictive Value (PPV) (%) | Source |
| ELISA (Microplate) | 94 - 95 | 45 - 55 | ~99 | Varies | [1] |
| ELFA | 96 - 97 | 40 - 50 | ~99 | Varies | [1] |
| Latex Quantitative | 93 - 95 | 50 - 60 | ~98 | Varies | [1] |
| Whole-Blood Agglutination | 83 - 87 | 69 - 71 | ~97 | Varies | [1] |
| Latex Qualitative | 69 - 75 | 99 | Varies | Varies | [1] |
Note: Sensitivity and specificity can vary based on the patient population, clinical setting, and the specific assay used. The values presented are pooled estimates from a large systematic review.
Table 2: Diagnostic Performance of this compound for Venous Thromboembolism (VTE) - Historical Data
| Patient Cohort | Sensitivity (%) | Specificity (%) | Comments | Source |
| Patients with suspected VTE | 89.4 | 85.3 | Data from a single study. Comparison was not against a modern D-dimer assay. | A 1982 study cited in historical reviews. |
| Patients with confirmed DVT/PE | Elevated levels noted | Not reported for diagnostic accuracy | Study focused on changes in FPA levels with treatment rather than diagnostic accuracy. | A 1983 study on FPA and beta-thromboglobulin.[2] |
It is crucial to note that the data for FPA is limited and derived from older studies that did not directly compare its performance against contemporary D-dimer assays using current gold-standard imaging techniques.
Signaling Pathways and Experimental Workflows
The generation of this compound and D-dimer are distinct events within the coagulation and fibrinolysis pathways.
Caption: Formation of FPA and D-dimer in coagulation and fibrinolysis.
Experimental Protocols
This compound (FPA) Assay (Radioimmunoassay - Historical Method)
The historical method for FPA measurement is radioimmunoassay (RIA), a technique that has been largely replaced by other methods in modern clinical laboratories due to the use of radioactive materials and its complexity.
Principle: The assay is a competitive binding immunoassay. Patient-derived FPA competes with a fixed amount of radiolabeled FPA for binding to a limited amount of anti-FPA antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of FPA in the patient sample.
Methodology:
-
Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent in vitro generation of FPA.
-
Plasma Separation: Platelet-poor plasma is obtained by centrifugation.
-
Fibrinogen Removal: Fibrinogen is removed from the plasma sample, often by precipitation with ethanol, as it can cross-react with the anti-FPA antibody.[3]
-
Assay Procedure:
-
A known quantity of radiolabeled FPA (typically with ¹²⁵I) and a specific anti-FPA antibody are incubated with the patient's plasma sample (or calibrators).
-
After an incubation period to allow for competitive binding, the antibody-bound FPA is separated from the free FPA. This can be achieved by precipitation of the antibody-antigen complexes.
-
The radioactivity of the precipitated (bound) fraction is measured using a gamma counter.
-
-
Quantification: The concentration of FPA in the patient sample is determined by comparing the measured radioactivity to a standard curve generated using known concentrations of FPA.[4][5]
D-dimer Assay (Latex-Enhanced Immunoturbidimetric Assay)
This is a common, automated method used in many clinical laboratories for the quantitative measurement of D-dimer.
Principle: Latex particles are coated with monoclonal antibodies specific to the D-dimer epitope. When a plasma sample containing D-dimer is added, the D-dimer fragments cause the latex particles to agglutinate. The degree of agglutination is proportional to the D-dimer concentration and is measured as an increase in turbidity (light scattering) of the sample.
Methodology:
-
Sample Collection: Blood is collected in a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.
-
Assay Performance (Automated Analyzer):
-
The patient's plasma sample is mixed with a buffer and the latex reagent containing the antibody-coated microparticles.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
A light source passes a beam of light through the sample cuvette, and a detector measures the amount of light transmitted or scattered.
-
The change in absorbance or turbidity over time is measured and is proportional to the rate of agglutination.
-
-
Quantification: The D-dimer concentration is calculated by the instrument's software by comparing the sample's turbidity change to a calibration curve established using calibrators with known D-dimer concentrations.[6][7][8]
Caption: Role of D-dimer in the diagnostic pathway for VTE.
Conclusion
The evidence overwhelmingly supports the use of D-dimer as a highly sensitive test for the exclusion of venous thromboembolism in patients with low to intermediate pre-test probability. A variety of validated and automated D-dimer assays are widely available, making it a practical and integral part of modern diagnostic algorithms.
This compound, while a specific marker of in-vivo thrombin generation, has not undergone the same rigorous and extensive clinical validation for VTE diagnosis as D-dimer. The available data for FPA is largely historical and lacks direct, robust comparisons with current D-dimer methodologies. Therefore, for the purpose of VTE diagnosis in a clinical or research setting, D-dimer remains the superior and recommended biomarker. Future research into novel biomarkers for VTE may revisit markers of thrombin generation, but D-dimer is the current, evidence-based standard of care.
References
- 1. Comparison of the efficacy of D-dimer, fibrin degradation products and prothrombin fragment 1+2 in clinically suspected deep venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, beta-thromboglobulin, and fibrin degradation products as screening test for the diagnosis of deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicord.com [clinicord.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. atlas-medical.com [atlas-medical.com]
- 7. verotest-ivd.com [verotest-ivd.com]
- 8. fybreeds.com [fybreeds.com]
Fibrinopeptide A vs. Prothrombin Fragment 1+2: A Comparative Analysis for Researchers
In the landscape of hemostasis research and clinical diagnostics, particularly in the context of hypercoagulable states, Fibrinopeptide A (FPA) and Prothrombin Fragment 1+2 (F1+2) serve as critical biomarkers for assessing coagulation activation. Both are peptide fragments released during the enzymatic cascade of blood clotting, yet they originate from different precursors and possess distinct biochemical and kinetic properties. This guide provides a detailed comparative analysis of FPA and F1+2, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies to aid in the selection and application of these important biomarkers.
Biochemical Origin and Pathway
The generation of FPA and F1+2 occurs at two pivotal, sequential steps in the coagulation cascade. F1+2 is an upstream marker of thrombin generation, while FPA is a direct downstream marker of thrombin activity on fibrinogen.
Prothrombin Fragment 1+2 (F1+2) is a polypeptide that is cleaved from the N-terminus of prothrombin (Factor II) by the prothrombinase complex, which consists of activated Factor X (FXa) and Factor V (FVa).[1][2][3] This cleavage is a crucial step in the conversion of prothrombin into the active enzyme thrombin (Factor IIa).[1][3] The release of F1+2 is therefore a direct indicator of the rate of thrombin generation.[1][2][4]
This compound (FPA) is a small peptide released from the Aα chain of fibrinogen when it is cleaved by thrombin.[5][6] This action initiates the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a clot.[4][5][7] Consequently, the presence of FPA in circulation is a specific marker of thrombin's enzymatic activity and subsequent fibrin formation.[5][6]
The distinct origins of these markers within the coagulation cascade are visualized in the signaling pathway diagram below.
Comparative Performance and Characteristics
The primary distinction in the clinical and research utility of FPA and F1+2 lies in their differing plasma half-lives, which significantly influences their reliability as biomarkers of ongoing coagulation.
| Feature | This compound (FPA) | Prothrombin Fragment 1+2 (F1+2) |
| Biochemical Origin | Cleavage product of fibrinogen by thrombin[5] | Cleavage product of prothrombin by prothrombinase complex[1] |
| Indication | Marker of thrombin activity and fibrin formation[5] | Marker of in vivo thrombin generation[1][4] |
| Molecular Weight | ~1.5 kDa (1536.6 g/mol )[8] | ~33-43 kDa |
| Plasma Half-life | Very short (~3-5 minutes)[5] | Relatively long (~90 minutes)[1][2] |
| Normal Plasma Range | ~0.64 pmol/mL or <2 ng/mL[9] | 69 - 229 pmol/L or 0.44 - 1.11 nM[10] |
| Clinical Utility | Sensitive marker for acute thrombosis, but transient nature can be a limitation.[1][5] Used to monitor anticoagulant therapy.[4] | Considered a more reliable marker for sustained or ongoing coagulation activation due to its longer half-life.[1][2] Used to assess thrombotic risk.[11] |
| Diagnostic Performance | High sensitivity for acute VTE, but low specificity. Normal levels may help rule out acute DVT/PE.[8] | In some studies, found to be less sensitive than D-dimer for DVT.[2] However, it may have superior specificity and is a useful parameter for thrombosis diagnosis.[7] |
Due to its significantly longer half-life, F1+2 provides a more stable and time-integrated measure of coagulation system activation, making it potentially more reliable for assessing baseline hypercoagulable states.[1][2] In contrast, the very short half-life of FPA makes it a highly sensitive marker for immediate, real-time thrombin activity, but its levels can fluctuate rapidly and may be missed if sampling is not timed correctly.[5]
Experimental Protocols: Measurement by ELISA
The most common method for the quantitative determination of both FPA and F1+2 in plasma is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized, detailed protocol representative of commercially available kits.
Objective: To quantify the concentration of FPA or F1+2 in human citrated plasma.
Principle: A microplate is pre-coated with a monoclonal antibody specific to the target analyte (FPA or F1+2). Standards and samples are added to the wells, and the analyte binds to the immobilized antibody. A second, biotinylated detection antibody is added, which binds to a different epitope on the captured analyte. Avidin-Horseradish Peroxidase (HRP) conjugate is then added, which binds to the biotin. Finally, a substrate solution (TMB) is added, which is converted by HRP into a colored product. The intensity of the color, measured spectrophotometrically at 450 nm, is directly proportional to the concentration of the analyte in the sample.[6][11][12]
Materials:
-
ELISA kit containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution.
-
Citrated platelet-poor plasma samples.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and disposable tips.
-
Deionized water.
-
Vortex mixer.
Methodology:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as specified in the kit manual. It is recommended to run all standards and samples in duplicate.[13]
-
Sample Incubation: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. Cover the plate and incubate for the time and temperature specified (e.g., 80 minutes at 37°C).[13]
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with 300 µL of wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate (e.g., 50 minutes at 37°C).[13]
-
Washing: Repeat the washing step as described in step 3.
-
HRP Conjugate Incubation: Add 100 µL of the HRP conjugate solution to each well. Cover and incubate (e.g., 50 minutes at 37°C).[13]
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature (e.g., 10-15 minutes) until the desired color develops. The wells will turn from colorless to blue.[13]
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.[3]
-
Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the concentration of the analyte in the unknown samples, correcting for any dilution factors.
The following diagram illustrates a typical workflow for this experimental procedure.
Conclusion
Both this compound and Prothrombin Fragment 1+2 are valuable biomarkers for detecting the activation of the coagulation cascade. The choice between them depends largely on the specific research or clinical question. F1+2, with its longer half-life, offers a more stable assessment of an individual's thrombotic state, making it suitable for risk stratification and monitoring chronic conditions.[1][11] FPA, with its short half-life, provides a highly sensitive, real-time snapshot of thrombin activity, which is advantageous for studying acute thrombotic events or the immediate pharmacodynamic effects of anticoagulants.[4][5] For a comprehensive evaluation of the coagulation system, the simultaneous measurement of both markers can provide complementary information on the rate of thrombin generation versus its ultimate enzymatic action on fibrinogen.
References
- 1. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prothrombin Fragment 1+2 [practical-haemostasis.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 6. Human this compound (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 7. Elevated levels of prothrombin fragment 1 + 2 indicate high risk of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, human | C63H97N19O26 | CID 25081464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, human TFA - Immunomart [immunomart.com]
- 10. Prothrombin fragment 1+2 | Synnovis [synnovis.co.uk]
- 11. labcorp.com [labcorp.com]
- 12. Human F1+2(Prothrombin Fragment 1+2) ELISA Kit - Elabscience® [elabscience.com]
- 13. mybiosource.com [mybiosource.com]
Fibrinopeptide A in Sepsis: A Comparative Guide to its Correlation with Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fibrinopeptide A (FPA) as a biomarker for clinical outcomes in sepsis. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to sepsis-induced coagulopathy (SIC) and disseminated intravascular coagulation (DIC).[1] FPA, a small peptide cleaved from fibrinogen by thrombin, is a direct marker of thrombin activity and intravascular fibrin formation.[2] Understanding its correlation with disease severity and patient prognosis is crucial for the development of targeted therapies and improved diagnostic strategies.
Data Presentation: FPA and Other Hemostatic Markers in Sepsis
While elevated FPA levels are a known indicator of coagulation activation in sepsis, specific quantitative data directly comparing FPA levels in septic patients with different clinical outcomes (e.g., survivors versus non-survivors) is not extensively available in recent literature.[3] However, the broader context of hemostatic markers provides valuable insights. The following tables summarize key findings for FPA and compare its performance with other relevant biomarkers like D-dimer, Prothrombin Fragment 1+2 (F1+2), and Fibrinogen.
Table 1: this compound (FPA) Levels in Sepsis and Other Conditions
| Patient Group | FPA Levels | Key Findings & Citations |
| Normal Healthy Adults | Mean: 0.5 - 0.97 ng/mL | Baseline levels are typically low, indicating minimal thrombin activity.[4][5] |
| Patients with Sepsis/Septic Shock | Significantly Increased | Concentrations are markedly elevated compared to control subjects, reflecting enhanced thrombin generation and fibrin formation.[3] |
| Patients with Venous Thromboembolism | 5 - 23 ng/mL | Elevated levels are indicative of active thrombosis.[4] |
| Patients with Reduced Fibrinogen/Platelets | 4 - 289 ng/mL | A wide range of FPA levels is observed, suggesting varying degrees of underlying coagulopathy.[4] |
Table 2: Comparison of Hemostatic Biomarkers in Predicting Sepsis Mortality
| Biomarker | Association with Mortality | Key Findings & Citations |
| This compound (FPA) | Elevated levels associated with increased thrombin activity, a hallmark of poor prognosis in sepsis. | Direct quantitative comparisons between survivors and non-survivors are limited in recent literature.[6] |
| D-dimer | High levels associated with mortality, though prognostic accuracy can be inconsistent. | A U-shaped relationship with mortality has been observed, with both very high and normal levels being associated with worse outcomes in some studies.[7] |
| Prothrombin Fragment 1+2 (F1+2) | Elevated levels indicate thrombin generation and are associated with thrombosis risk. | Plasma concentrations are significantly higher in patients with thrombosis.[8] |
| Fibrinogen | Low or decreasing levels are associated with increased mortality. | In pediatric sepsis, fibrinogen levels were significantly lower in non-survivors. A level <2 g/L is associated with a greater risk of hospital death.[9] In adults, decreasing fibrinogen levels are associated with higher mortality rates.[10] |
| Plasma Fibronectin (pFN) | Lower concentrations are found in non-survivors. | The concentration of pFN on the first day in the ICU was significantly lower in non-survivors compared to survivors.[11] |
Table 3: Correlation of Hemostatic Markers with Sepsis Severity (SOFA Score)
| Biomarker | Correlation with SOFA Score | Key Findings & Citations |
| This compound (FPA) | Limited direct correlational data available. | As a marker of thrombin generation, it is pathophysiologically linked to the organ dysfunction captured by the SOFA score. |
| D-dimer | Moderate positive correlation. | Studies have shown a positive and significant correlation between D-dimer levels and SOFA scores in septic patients.[12] |
| Fibrinogen | Inconsistent correlation. | Some studies report no significant correlation between fibrinogen levels and SOFA scores.[12] |
| SOFA Score | Higher scores are strongly associated with mortality. | The median SOFA score is significantly higher in non-survivors compared to survivors of sepsis.[13] |
Experimental Protocols
Measurement of this compound
The most common method for quantifying FPA in plasma is the Radioimmunoassay (RIA) .
1. Sample Collection and Preparation:
-
Blood is drawn into a syringe containing a precise ratio of anticoagulant (e.g., heparin) and a protease inhibitor (e.g., Trasylol) to prevent in vitro generation of FPA.
-
The blood is immediately centrifuged at a high speed to separate the plasma.
2. Fibrinogen Precipitation:
-
To prevent cross-reactivity of the antibody with fibrinogen, fibrinogen is precipitated from the plasma, typically using ethanol.[4]
-
The sample is then centrifuged, and the supernatant containing FPA is collected.
3. Radioimmunoassay Procedure:
-
A known quantity of radiolabeled FPA (e.g., with ¹²⁵I) is mixed with a limited amount of anti-FPA antibody.
-
The patient's plasma sample (containing an unknown amount of "cold" FPA) is added to this mixture.
-
The unlabeled FPA from the patient's sample competes with the radiolabeled FPA for binding to the antibody.
-
After an incubation period, the antibody-bound FPA is separated from the free FPA (e.g., by precipitation with dioxane).[1]
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
The concentration of FPA in the patient's sample is determined by comparing the results to a standard curve generated with known concentrations of FPA.
4. Quality Control:
-
A standard curve is generated for each assay run.
-
Control samples with known FPA concentrations are included to ensure the accuracy and reproducibility of the assay.
Mandatory Visualization
Sepsis-Induced Thrombin Generation and FPA Release
Caption: Sepsis-induced inflammation triggers the coagulation cascade, leading to thrombin generation and the release of this compound (FPA) from fibrinogen, resulting in fibrin clot formation.
Conclusion
This compound is a sensitive and specific marker of in vivo thrombin generation, which is a central process in the pathophysiology of sepsis-induced coagulopathy. While elevated FPA levels are clearly associated with sepsis, there is a need for more contemporary research providing robust quantitative data that directly correlates FPA concentrations with clinical outcomes such as mortality and organ dysfunction scores like SOFA. Such studies would be invaluable for solidifying the role of FPA in risk stratification and as a potential therapeutic target in septic patients. In the meantime, a comprehensive assessment of hemostasis in sepsis should include a panel of biomarkers, including D-dimer and fibrinogen, to provide a more complete picture of the underlying coagulopathy.
References
- 1. Unraveling the Intricate Web: Complement Activation Shapes the Pathogenesis of Sepsis-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 3. Proteolysis in septic shock patients: plasma peptidomic patterns are associated with mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Elevated levels of prothrombin fragment 1 + 2 indicate high risk of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrinogen as a Prognostic Predictor in Pediatric Patients with Sepsis: A Database Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreasing Plasma Fibrinogen Levels in the Intensive Care Unit Are Associated with High Mortality Rates In Patients With Sepsis-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma and Cellular Forms of Fibronectin as Prognostic Markers in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Prediction of median survival time in sepsis patients by the SOFA score combined with different predictors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different Fibrinopeptide A assay platforms
For Researchers, Scientists, and Drug Development Professionals
Fibrinopeptide A (FpA) is a small peptide cleaved from fibrinogen by the enzyme thrombin during the conversion of fibrinogen to fibrin, a critical step in the blood coagulation cascade. The concentration of FpA in plasma is a direct indicator of in vivo thrombin activity and the rate of fibrin formation, making it a valuable biomarker for the assessment of thrombotic states, the monitoring of anticoagulant therapy, and in the development of new antithrombotic drugs. This guide provides a comparative overview of three major platforms for the quantification of this compound: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance Characteristics of FpA Assay Platforms
The selection of an appropriate assay platform depends on various factors, including the required sensitivity, specificity, sample throughput, and available laboratory equipment. The following tables summarize the performance characteristics of commercially available this compound ELISA kits and a validated LC-MS/MS assay. Data for RIA is based on published literature.
Table 1: Performance Comparison of this compound ELISA Kits
| Parameter | Cusabio Human FpA ELISA Kit | Novus Biologicals Human FpA ELISA Kit (NBP3-06929) |
| Assay Principle | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | 0.039 ng/mL[1] | 0.94 ng/mL[2] |
| Detection Range | 0.156 - 10 ng/mL[1] | 1.56 - 100 ng/mL[2] |
| Intra-assay Precision | CV% < 8%[1] | 5.06% |
| Inter-assay Precision | CV% < 10%[1] | 5.96% |
| Spike Recovery | 85-99% (Serum), 92-103% (EDTA plasma)[1] | 93-108% |
| Specificity | High sensitivity and excellent specificity for human FpA. No significant cross-reactivity or interference observed.[1][3] | Recognizes Human this compound in samples. No significant cross-reactivity or interference between Human this compound and analogues was observed.[2] |
Table 2: Performance Characteristics of this compound RIA and LC-MS/MS Assays
| Parameter | Radioimmunoassay (RIA) - Mallinckrodt Kit | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Assay Principle | Competitive Radioimmunoassay | Tandem Mass Spectrometry |
| Sensitivity (LLOQ) | Detects ~0.05 ng/mL[4] | 0.16 nM |
| Precision | Variation coefficient of 4.82% reported in one study[5] | Inter- and Intra-day %CV < 15% |
| Accuracy/Recovery | Proven reliability in precision and accuracy[6] | Not explicitly stated, but the assay was validated. |
| Specificity | Dependent on antibody specificity; cross-reactivity with fibrinogen can occur without proper sample preparation.[7] | High specificity due to mass-based detection. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any assay. Below are generalized protocols for each of the three major FpA assay platforms.
Sandwich ELISA Protocol (Based on commercial kits)
This protocol outlines the typical steps for a sandwich ELISA for FpA detection.
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions. Dilute wash buffer and other concentrated reagents as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of standards and samples into appropriate wells of the pre-coated microplate. Cover the plate and incubate for 2 hours at 37°C.[3]
-
Biotinylated Antibody Addition: Aspirate the liquid from each well. Add 100 µL of biotin-conjugated anti-human FpA antibody to each well. Cover and incubate for 1 hour at 37°C.[3]
-
Washing: Aspirate and wash each well with wash buffer three to five times.[2] Ensure complete removal of liquid at each step.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-avidin or HRP-streptavidin conjugate to each well. Cover and incubate for 1 hour (or as specified in the manual) at 37°C.[2][3]
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.[2]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm within 5-10 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard concentration versus the known concentration. Use the standard curve to determine the FpA concentration in the unknown samples.
Radioimmunoassay (RIA) Protocol
This is a generalized protocol for a competitive RIA for FpA.
-
Sample Preparation: To prevent in vitro generation of FpA and to remove cross-reacting fibrinogen, plasma samples are typically treated with ethanol or bentonite to precipitate fibrinogen.[8]
-
Reagent Preparation: Prepare standards with known concentrations of FpA. Dilute the 125I-labeled FpA tracer and the anti-FpA antibody to their working concentrations.
-
Assay Setup: In appropriately labeled tubes, pipette the standard or sample, the anti-FpA antibody, and the 125I-labeled FpA.
-
Incubation: Vortex the tubes and incubate at room temperature or 4°C for a specified period to allow for competitive binding between the unlabeled FpA (in the sample/standard) and the labeled FpA for the antibody binding sites.
-
Separation of Bound and Free FpA: Add a separation reagent (e.g., a second antibody, charcoal, or polyethylene glycol) to precipitate the antibody-bound FpA. Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Calculation: The amount of radioactivity in the pellet is inversely proportional to the concentration of FpA in the sample. Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the FpA concentration in the samples from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the quantification of FpA by LC-MS/MS.
-
Sample Preparation:
-
Protein Precipitation: Precipitate larger proteins, including fibrinogen, from the plasma sample using an organic solvent like acetonitrile.
-
Solid Phase Extraction (SPE): Further clean up the sample and concentrate the FpA using a suitable SPE cartridge.[9]
-
Internal Standard Spiking: Add a stable isotope-labeled FpA internal standard to the samples, calibrators, and quality control samples to correct for matrix effects and variability in sample processing and instrument response.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto an LC system equipped with a reversed-phase column.
-
Elute FpA and the internal standard using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The chromatographic separation resolves FpA from other plasma components.
-
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native FpA and the stable isotope-labeled internal standard are monitored.
-
-
Data Analysis:
-
The peak area of the FpA is normalized to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio of the calibrators against their known concentrations.
-
The concentration of FpA in the unknown samples is determined from the calibration curve.
-
Mandatory Visualizations
Signaling Pathway: this compound Formation in the Coagulation Cascade
Caption: Thrombin-mediated cleavage of Fibrinogen to form Fibrin and release Fibrinopeptides A and B.
Experimental Workflow: Sandwich ELISA for this compound
Caption: A step-by-step workflow diagram for the quantification of this compound using a sandwich ELISA.
References
- 1. cusabio.com [cusabio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Determination of human this compound by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance characteristics of a simple radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a commercial kit for the radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fibrinopeptide A: A Potential Biomarker for Predicting Recurrent Cardiovascular Events
For Researchers, Scientists, and Drug Development Professionals
The early identification of individuals at high risk for recurrent cardiovascular events is crucial for guiding secondary prevention strategies. While traditional risk factors provide a foundational assessment, there is a growing interest in novel biomarkers that can offer enhanced prognostic information. Fibrinopeptide A (FPA), a small peptide released during the conversion of fibrinogen to fibrin by thrombin, has emerged as a direct marker of in vivo thrombin activity and coagulation activation. This guide provides a comprehensive comparison of FPA with other established and emerging biomarkers for the prediction of recurrent cardiovascular events, supported by experimental data and detailed methodologies.
The Role of this compound in Cardiovascular Disease
This compound is a 16-amino acid peptide that is cleaved from the N-terminal end of the fibrinogen Aα-chain by the enzyme thrombin. Its release is a critical step in the formation of a fibrin clot, the hallmark of thrombosis. Elevated levels of FPA in the plasma are therefore indicative of increased thrombin generation and an active thrombotic state.[1] Given that atherothrombosis is the primary underlying pathology of most cardiovascular events, measuring FPA offers a direct window into the dynamic process of clot formation and dissolution.
Elevated FPA levels have been observed in various cardiovascular conditions, including acute coronary syndrome (ACS), stable coronary artery disease, and venous thromboembolism.[2][3] Studies have suggested that higher FPA concentrations are associated with an increased risk of adverse cardiovascular outcomes.
Comparative Performance of this compound and Other Biomarkers
The predictive value of a biomarker is assessed by its ability to accurately stratify individuals based on their risk of future events. The following tables summarize the performance of FPA in comparison to other commonly used or investigated biomarkers for the prediction of recurrent cardiovascular events.
Table 1: this compound (FPA) for the Prediction of Recurrent Cardiovascular Events
| Study Population | Follow-up | Endpoint | FPA Predictive Value (Odds Ratio) | 95% Confidence Interval | p-value |
| Patients with chest pain | 6 months | Death, myocardial infarction, unstable angina, coronary revascularization | 9.57 | 3.29 - 27.8 | <0.001 |
Data extracted from a prospective study evaluating urinary FPA levels.
Table 2: Comparison of this compound with Other Biomarkers for Predicting Recurrent Cardiovascular Events
| Biomarker | Study Population | Follow-up | Endpoint | Predictive Value (Hazard Ratio/Odds Ratio) | 95% Confidence Interval | p-value |
| This compound (FPA) | Patients with chest pain | 6 months | Composite of death, MI, unstable angina, revascularization | OR: 9.57 | 3.29 - 27.8 | <0.001 |
| Troponin I (TnI) | Patients with chest pain | 6 months | Composite of death, MI, unstable angina, revascularization | Not an independent predictor | - | >0.05 |
| High-sensitivity C-reactive protein (hs-CRP) | Patients with stable coronary heart disease | 5 years | Cardiovascular events | HR: 1.11 (per SD increase) | 0.97 - 1.27 | 0.15 |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Patients with stable coronary heart disease | 5 years | Cardiovascular events | HR: 1.7 (per SD increase) | 1.4 - 2.1 | <0.001 |
| D-dimer | Patients with a history of venous thromboembolism | 1 year | Recurrent VTE | OR: 2.1 | 1.7 - 2.8 | <0.001 |
Note: The data presented in this table are from different studies and are not from direct head-to-head comparisons in the same patient cohort, except for FPA and TnI. Therefore, direct comparison of the magnitude of risk should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To visualize the biological role of this compound and the process of its measurement, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible measurement of this compound is essential for its clinical and research application. The following are detailed protocols for the two most common methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This compound Quantification by ELISA
This protocol outlines the steps for a sandwich ELISA, a common and robust method for quantifying FPA in plasma samples.[4][5]
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for human FPA.
-
Human FPA standard.
-
Biotin-conjugated polyclonal antibody specific for human FPA.
-
Horseradish Peroxidase (HRP)-conjugated streptavidin.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Plasma samples collected in tubes containing a thrombin inhibitor (e.g., EDTA, heparin, and aprotinin).
Procedure:
-
Sample Preparation:
-
Collect whole blood in chilled tubes containing an anticoagulant and a thrombin inhibitor.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6]
-
Aliquot the plasma and store at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.[6]
-
Before the assay, thaw samples on ice and centrifuge again to remove any precipitates.
-
-
Assay Protocol:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the FPA standard in Assay Diluent to generate a standard curve.
-
Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.[4]
-
Aspirate the contents of the wells and wash three times with Wash Buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate for 60 minutes at 37°C.[4]
-
Aspirate and wash the wells three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated streptavidin to each well.
-
Incubate for 30 minutes at 37°C.[4]
-
Aspirate and wash the wells five times with Wash Buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[4]
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the optical density at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the FPA concentration in the samples by interpolating their mean absorbance values from the standard curve.
-
This compound Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity for the quantification of peptides like FPA.[7]
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 reverse-phase HPLC column.
-
FPA standard and a stable isotope-labeled internal standard (SIL-IS).
-
Acetonitrile, water (LC-MS grade), and formic acid.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
Procedure:
-
Sample Preparation:
-
Collect and process plasma samples as described for the ELISA protocol.
-
To 100 µL of plasma, add the SIL-IS.
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Further purify the supernatant using SPE to remove salts and other interfering substances.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate FPA and the SIL-IS from other components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on the C18 column.
-
Detect and quantify FPA and the SIL-IS using multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of FPA to the SIL-IS against the concentration of the FPA standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Calculate the concentration of FPA in the samples based on their peak area ratios and the calibration curve.
-
Conclusion
This compound is a promising biomarker that directly reflects in vivo thrombin activity and the prothrombotic state. The available evidence, particularly from prospective studies, suggests that elevated FPA levels are associated with a significantly increased risk of recurrent cardiovascular events. While direct head-to-head comparisons with a broad panel of other biomarkers are still needed, FPA's strong predictive value for future ischemic events warrants further investigation. The detailed ELISA and LC-MS/MS protocols provided in this guide offer robust methods for the accurate quantification of FPA, facilitating its inclusion in research and clinical studies aimed at improving risk stratification in patients with cardiovascular disease. As our understanding of the role of thrombosis in recurrent cardiovascular events deepens, FPA has the potential to become a valuable tool in the personalized management of these high-risk patients.
References
- 1. Serum this compound is increased in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NT-proBNP for risk prediction of cardiovascular events and all-cause mortality: The getABI-study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma level changes of this compound after uncomplicated coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Human this compound (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 7. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fibrinopeptide A ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of Fibrinopeptide A (FPA) is a critical indicator of thrombin activity and fibrin formation. This guide provides an objective comparison of commercially available this compound ELISA kits, offering a detailed look at their performance characteristics based on manufacturer-provided data. This analysis is supplemented with a comprehensive experimental protocol and visual diagrams to aid in both kit selection and practical application.
Performance Characteristics of this compound ELISA Kits
The selection of an appropriate ELISA kit is paramount for obtaining reliable and reproducible data. Key performance indicators such as assay range, sensitivity, and precision are crucial considerations. The following table summarizes the quantitative data for several commercially available FPA ELISA kits. It is important to note that this data is sourced from the manufacturers' product literature and has not been independently verified.
| Manufacturer | Kit Name/Catalog No. | Assay Principle | Assay Range (ng/mL) | Sensitivity (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Types |
| Cusabio | Human this compound,FPA ELISA Kit (CSB-E09178h) | Sandwich ELISA | 0.156 - 10 | 0.039 | < 8% | < 10% | Serum, Plasma, Tissue Homogenates[1] |
| Novus Biologicals | Human this compound ELISA Kit (NBP3-06929) | Sandwich ELISA | 1.56 - 100 | 0.94 | Not Specified | Not Specified | Serum, Plasma, Cell supernatant |
| Biomatik | Human FPA (this compound) ELISA Kit (EKF57145) | Sandwich ELISA | 0.156 - 10 | 0.094 | Not Specified | Not Specified | Serum, Plasma, Cell culture supernatant, Cell or tissue lysate, Other biological fluids[2] |
| antibodies-online | This compound (FPA) ELISA Kit (ABIN6966748) | Sandwich ELISA | 0.156 - 10 | 0.156 | Not Specified | Not Specified | Plasma, Serum, Tissue Homogenate[3] |
| AFG Scientific | Human this compound (FPA) Elisa Kit | Sandwich ELISA | Not Specified | Not Specified | Not Specified | Not Specified | Serum, Plasma, Tissue homogenates, Cell Lysates, Urine, Saliva[4] |
The Role of this compound in the Coagulation Cascade
This compound is a small peptide that is cleaved from the N-terminal end of the fibrinogen Aα chain by the action of thrombin. The release of FPA is a key step in the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable fibrin clot. Therefore, the concentration of FPA in circulation is a direct and sensitive marker of in vivo thrombin activity and the rate of fibrin formation.
References
Prognostic Value of Fibrinopeptide A in Disseminated Intravascular Coagulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disseminated Intravascular Coagulation (DIC) is a life-threatening condition characterized by widespread activation of coagulation, leading to microvascular thrombosis and, paradoxically, bleeding due to the consumption of clotting factors and platelets. Early and accurate prognostication is crucial for guiding therapeutic strategies and improving patient outcomes. This guide provides a comparative analysis of the prognostic value of Fibrinopeptide A (FPA) and other key biomarkers in DIC, supported by experimental data and detailed methodologies.
Introduction to Prognostic Markers in DIC
An ideal prognostic marker in DIC should provide early and accurate information about the risk of adverse outcomes, such as mortality and organ failure. Various biomarkers reflecting different aspects of the pathophysiology of DIC, including thrombin generation, fibrinolysis, and endothelial dysfunction, have been investigated for their prognostic utility.
This compound (FPA) is a small peptide cleaved from fibrinogen by thrombin during the formation of a fibrin clot. Its presence in plasma is a direct indicator of in vivo thrombin activity and fibrin formation. While elevated levels of FPA have been documented in patients with DIC, its comparative prognostic value against more commonly used markers has not been extensively established in recent clinical studies.
This guide compares FPA with other established and emerging prognostic markers in DIC:
-
D-dimer: A specific degradation product of cross-linked fibrin, indicating active fibrinolysis.
-
Antithrombin: A major inhibitor of thrombin and other coagulation proteases.
-
Protein C: A key component of the natural anticoagulant system.
-
Soluble Fibrin Monomer (sFM): An intermediate product in the conversion of fibrinogen to fibrin.
-
Fibrin Degradation Products (FDPs): Products of the breakdown of fibrin and fibrinogen.
-
Thrombin-Antithrombin Complex (TAT): A direct marker of thrombin generation.
Comparative Analysis of Prognostic Performance
The following tables summarize the prognostic performance of FPA and its alternatives in predicting mortality and other adverse outcomes in patients with DIC. It is important to note that direct head-to-head comparisons of FPA with other markers are limited in the recent literature.
Table 1: Prognostic Value of this compound in Disseminated Intravascular Coagulation
| Biomarker | Prognostic Value | Supporting Data | Limitations |
| This compound (FPA) | Indicator of in vivo thrombin generation and fibrin formation. Elevated levels are observed in DIC. | In patients with acute DIC (n=12), elevated FPA levels were found (mean: 23.5 +/- 15.0 ng/ml).[1] In animal models, plasma FPA levels elevated rapidly, reflecting fibrin formation, and these changes were found to be most rapid and sensitive among indicators for coagulation and fibrinolysis.[1] | Limited recent studies directly comparing its prognostic accuracy (sensitivity, specificity, hazard ratios for mortality) against other markers in large DIC cohorts. |
Table 2: Prognostic Value of Alternative Markers in Disseminated Intravascular Coagulation
| Biomarker | Prognostic Parameter | Value | Clinical Significance in DIC | Reference |
| D-dimer | Hazard Ratio (30-day mortality) | 1.032 (95% CI 1.005 - 1.060) | Associated with an increased risk of 30-day all-cause mortality.[2] | [2] |
| Area Under the Curve (AUC) for 30-day mortality | 0.590 - 0.610 | Poor to moderate prognostic accuracy for 30-day mortality.[2][3] | [2][3] | |
| Antithrombin | Hazard Ratio (28-day mortality) | 3.44 (95% CI 2.66 - 4.46) | A powerful prognostic marker, especially in patients with sepsis/severe infection.[4] | [4] |
| Odds Ratio (28-day mortality) | 7.66 (95% CI 1.67 - 35.17) | A good predictor of 28-day mortality in patients suspected of having DIC. | [5] | |
| AUC for 28-day mortality | 0.66 | A statistically significant predictor of mortality at hospital discharge. | [6] | |
| Protein C | Hazard Ratio (28-day mortality) | 3.09 (95% CI 2.41 - 3.95) | A powerful prognostic marker, particularly in patients with sepsis/severe infection.[4] | [4] |
| Standardized Mean Difference (Survivors vs. Non-survivors) | 0.52 (95% CI 0.24 - 0.81) | Levels are less reduced in sepsis survivors compared to non-survivors.[7] | [7] | |
| Soluble Fibrin Monomer (sFM) | Diagnostic Sensitivity for DIC | 87.7% | Higher sensitivity for diagnosing DIC compared to D-dimer in one study.[8] | [8] |
| Diagnostic Specificity for DIC | 79.6% | Higher specificity for diagnosing DIC compared to D-dimer in one study.[8] | [8] | |
| Fibrin Degradation Products (FDPs) | Independent Predictor of Death | Yes | In trauma-induced DIC, FDP levels were independent predictors of death.[9] | [9] |
| Thrombin-Antithrombin Complex (TAT) | Odds Ratio (28-day mortality) | 5.18 (95% CI 2.11 - 12.72) | A useful prognostic marker for 28-day mortality in patients suspected of having DIC. | [5] |
| AUC for 28-day mortality | 0.70 | A useful prognostic marker for 28-day mortality in patients suspected of having DIC. | [5] |
Experimental Protocols
Measurement of this compound (Radioimmunoassay)
The measurement of FPA in plasma is typically performed using a competitive binding radioimmunoassay (RIA).
Principle: This assay is based on the competition between unlabeled FPA in the patient's sample and a fixed amount of radiolabeled FPA for a limited number of binding sites on FPA-specific antibodies. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of FPA in the sample.
Sample Collection and Preparation:
-
Blood is collected in a tube containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) to prevent in vitro generation of FPA.
-
The blood is immediately centrifuged at a low temperature to separate the plasma.
-
To prevent interference from fibrinogen, which can cross-react with FPA antibodies, fibrinogen is removed from the plasma, often by precipitation with ethanol.
-
The supernatant containing FPA is then used for the assay.
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled FPA.
-
Patient samples, standards, and controls are incubated with a specific amount of anti-FPA antibody and a tracer amount of radiolabeled FPA (e.g., ¹²⁵I-labeled FPA).
-
After an incubation period to allow for competitive binding, the antibody-bound FPA is separated from the free FPA. This can be achieved by methods such as precipitation with a second antibody or polyethylene glycol.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of FPA in the patient samples is determined by comparing the results to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows relevant to the prognostic markers discussed.
Caption: Coagulation cascade leading to this compound (FPA) generation.
Caption: Experimental workflow for prognostic marker analysis in DIC.
Conclusion
The available evidence indicates that while this compound is a sensitive marker of thrombin generation and is elevated in DIC, its direct comparative prognostic value for predicting mortality and other clinical outcomes remains less defined in contemporary literature compared to other biomarkers. Markers such as D-dimer, Antithrombin, and Protein C have more robust data supporting their association with prognosis in DIC, particularly in the context of sepsis.
For researchers and drug development professionals, this suggests that while FPA can provide valuable insights into the underlying pathophysiology of DIC, a panel of markers, including those with established prognostic significance, is likely to be more informative for patient stratification and monitoring therapeutic responses in clinical trials. Further prospective studies directly comparing the prognostic performance of FPA with other modern biomarkers are warranted to clarify its role in the clinical management of DIC.
References
- 1. [Significance of this compound as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic values of the factor Xa-activated clotting time and endogenous thrombin potential in patients suspected of having disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic Value of Antithrombin Activity Levels in the Early Phase of Intensive Care: A 2-Center Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disseminated Intravascular Coagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thd.org.tr [thd.org.tr]
- 9. Disseminated intravascular coagulation with a fibrinolytic phenotype at an early phase of trauma predicts mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrinopeptide A in comparison to other markers of hypercoagulability
In the landscape of hemostasis research and clinical diagnostics, the assessment of hypercoagulability—a prothrombotic state—is paramount for the prediction and management of thrombotic disorders. A variety of biomarkers have been developed to detect the activation of the coagulation cascade. This guide provides an objective comparison of Fibrinopeptide A (FPA) with other key markers of hypercoagulability: Prothrombin Fragment 1+2 (F1+2), D-dimer, and Thrombin-Antithrombin Complex (TAT), supported by experimental data and detailed methodologies.
Introduction to Markers of Hypercoagulability
Hypercoagulable states are characterized by an excessive generation of thrombin and fibrin. The ideal biomarker for hypercoagulability should be sensitive, specific, and provide a clear indication of ongoing thrombotic activity.
-
This compound (FPA) is a peptide released from fibrinogen by the direct action of thrombin. Its presence is a direct indicator of thrombin activity and fibrin formation.[1][2] FPA has a very short half-life of approximately 3 to 5 minutes.[3]
-
Prothrombin Fragment 1+2 (F1+2) is a polypeptide released during the conversion of prothrombin to thrombin by the prothrombinase complex.[4][5][6] It serves as a marker of in vivo thrombin generation.[4][6] F1+2 has a relatively long half-life of about 90 minutes, which may make it a more reliable marker for ongoing coagulation compared to markers with shorter half-lives.[6]
-
D-dimer is a specific degradation product of cross-linked fibrin, indicating that a fibrin clot has formed and is undergoing fibrinolysis.[7] It is widely used as a marker to rule out venous thromboembolism (VTE).[8]
-
Thrombin-Antithrombin Complex (TAT) is formed when thrombin is inactivated by its primary inhibitor, antithrombin. Elevated levels of TAT indicate increased thrombin generation.[9][10] The half-life of TAT is approximately 15 minutes.
Performance Characteristics
The clinical utility of these markers is determined by their diagnostic accuracy, which is assessed by metrics such as sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following table summarizes the performance of these markers in the context of diagnosing venous thromboembolism (VTE), based on available studies. It is important to note that performance can vary depending on the patient population, the specific assay used, and the clinical setting.
| Marker | Assay Type | Condition | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Reference |
| This compound (FPA) | Radioimmunoassay | DVT/PE | High sensitivity reported, but not consistently specific for thrombosis. Normal levels can help exclude acute DVT or PE. | Not consistently specific; elevated in inflammatory disorders and malignancy. | Not specified in the provided results. | [11] |
| Prothrombin Fragment 1+2 (F1+2) | ELISA | Clinically suspected DVT | 100 | 17 | Not specified | [12] |
| ELISA | VTE post-TKA | Not specified | Not specified | 0.797 | [13][14] | |
| D-dimer | Latex Assay | Clinically suspected DVT | 69 | 92 | Not specified | [12] |
| ELISA | Clinically suspected DVT | 94 | Not specified (High NPV of 95%) | Not specified | [15] | |
| Not specified | VTE post-TKA | Not specified (100% with a 0.5 ug/mL cutoff) | Not specified (0.5% with a 0.5 ug/mL cutoff) | 0.645 | [13][14] | |
| Thrombin-Antithrombin Complex (TAT) | ELISA | VTE post-TKA | Not specified | Not specified | 0.771 | [13][14] |
Signaling Pathways and Experimental Workflow
To visualize the generation of these biomarkers within the coagulation cascade and a typical workflow for their comparative evaluation, the following diagrams are provided.
Caption: Generation of hypercoagulability markers in the coagulation cascade.
Caption: A typical experimental workflow for comparing hypercoagulability markers.
Experimental Protocols
Accurate measurement of these biomarkers is crucial for their clinical and research application. The following are generalized protocols for the enzyme-linked immunosorbent assay (ELISA) technique commonly used for these markers. Specific details may vary based on the commercial kit manufacturer.
General ELISA Protocol (Sandwich Principle)
This protocol is applicable to FPA, F1+2, and TAT with specific antibodies and reagents for each marker.
-
Plate Preparation : A microtiter plate is pre-coated with a capture antibody specific to the target marker (e.g., anti-FPA antibody).
-
Sample and Standard Incubation :
-
Prepare a dilution series of a known standard for the marker to create a standard curve.
-
Add 100 µL of standards, control plasma, and patient plasma samples to the appropriate wells.
-
Incubate for a specified time (e.g., 60-90 minutes) at a specific temperature (e.g., 37°C).[9][10] During this time, the marker present in the sample binds to the capture antibody.
-
-
Washing : Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with a wash buffer to remove any unbound substances.[9][10]
-
Detection Antibody Incubation :
-
Washing : Repeat the washing step to remove the unbound detection antibody.
-
Substrate Addition and Color Development :
-
Stopping the Reaction : Add 50 µL of a stop solution (e.g., sulfuric acid) to each well to terminate the reaction.[9]
-
Measurement : Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation : The concentration of the marker in the patient samples is determined by interpolating their absorbance values from the standard curve.
D-dimer Latex Immunoturbidimetric Assay
This is a common automated method for D-dimer measurement.
-
Principle : Latex particles are coated with monoclonal antibodies specific to D-dimer. When these particles are mixed with a plasma sample containing D-dimer, agglutination occurs.
-
Procedure :
-
The patient's plasma sample is mixed with the latex reagent.
-
The mixture is incubated, and the degree of agglutination is measured as a change in turbidity (light scattering) by a coagulation analyzer.
-
The change in turbidity is proportional to the D-dimer concentration in the sample.
-
The concentration is quantified by comparing the result to a calibration curve.[7][16]
-
Discussion and Conclusion
The choice of a hypercoagulability marker depends on the specific clinical question and setting.
-
This compound is a highly specific marker for the action of thrombin on fibrinogen.[17] Its very short half-life makes it a sensitive indicator of acute, ongoing thrombin activity. However, this short half-life can also be a limitation, as it may miss intermittent or low-level coagulation activation. Its utility may be more pronounced in monitoring the immediate effects of anticoagulant therapy.[11]
-
Prothrombin Fragment 1+2 reflects thrombin generation and, with its longer half-life, provides a more integrated picture of the coagulation status over time compared to FPA and TAT.[6] Studies have suggested that F1+2 may be a more reliable marker for ongoing coagulation.[6]
-
D-dimer is an excellent marker for ruling out VTE in low-probability settings due to its high negative predictive value.[15] However, its specificity is low, as levels can be elevated in various non-thrombotic conditions such as inflammation, infection, and cancer.[8]
-
Thrombin-Antithrombin Complex directly measures the result of thrombin generation and its subsequent inhibition. It is a sensitive marker of thrombin formation.[9]
In comparative studies for the diagnosis of DVT, D-dimer assays, particularly ELISA-based methods, have often shown the best diagnostic accuracy with high sensitivity and negative predictive value.[15] However, in specific situations, such as predicting VTE after surgery, markers like F1+2 and TAT have demonstrated higher diagnostic value than D-dimer.[13][14]
For researchers and drug development professionals, the selection of a biomarker will depend on the specific aims of the study. For assessing the immediate procoagulant effect of a new compound, the short half-life of FPA might be advantageous. For monitoring a chronic hypercoagulable state or the longer-term efficacy of an anticoagulant, F1+2 may be more suitable. A combination of these markers can often provide a more comprehensive assessment of the coagulation system. Further head-to-head comparative studies are needed to delineate the precise roles and superiorities of each marker in different clinical scenarios.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Prothrombin fragment 1+2 | Synnovis [synnovis.co.uk]
- 6. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 7. linear.es [linear.es]
- 8. childrensmn.org [childrensmn.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Diagnostic value of this compound and beta-thromboglobulin in acute deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy of D-dimer, fibrin degradation products and prothrombin fragment 1+2 in clinically suspected deep venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasminogen activator inhibitor-1, thrombin-antithrombin, and prothrombin fragment F1+2 have higher diagnostic values than D-dimer for venous thromboembolism after TKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasminogen activator inhibitor-1, thrombin-antithrombin, and prothrombin fragment F1+2 have higher diagnostic values than D-dimer for venous thromboembolism after TKA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Dimers, thrombin antithrombin III complexes and prothrombin fragments 1+2: diagnostic value in clinically suspected deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atlas-medical.com [atlas-medical.com]
- 17. This compound in the diagnosis and treatment of deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Intervals for Fibrinopeptide A in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fibrinopeptide A (FPA) as a biomarker of in vivo thrombin activity. It details established reference intervals in healthy populations, compares FPA with alternative biomarkers, and provides insights into the experimental protocols for its measurement.
Introduction to this compound
This compound is a small peptide that is cleaved from the N-terminal end of the fibrinogen Aα chain by the action of thrombin.[1][2] Its release is a direct indicator of thrombin activity and the conversion of fibrinogen to fibrin, a crucial step in the formation of a blood clot.[3][4] Consequently, plasma levels of FPA are used as a sensitive marker for hypercoagulable states and to assess the efficacy of anticoagulant therapies.[4]
Reference Intervals for this compound in Healthy Adults
The reference intervals for FPA in healthy individuals can vary depending on the assay methodology and the specific population studied. The following tables summarize the reported reference ranges from various sources.
Table 1: this compound Reference Intervals by Assay Methodology
| Assay Method | Population | Reference Interval | Source(s) |
| Radioimmunoassay (RIA) | 30 healthy men | < 2 ng/mL (mean 0.5 ng/mL) | [3][5] |
| Radioimmunoassay (RIA) | 20 healthy donors | Mean 0.9 ng/mL (SD 0.3) | [6][7] |
| Radioimmunoassay (RIA) | 36 healthy individuals | Mean 0.64 ± 0.56 pmol/mL | [8] |
| LC-MS/MS | Healthy individuals | 1 - 30 nM | [9][10] |
| Not Specified | General Population | 0.6 - 1.9 mg/mL* | [11] |
*Note: The unit of mg/mL reported in this source is likely an error and may represent ng/mL, as it is inconsistent with other reported values by several orders of magnitude.
Table 2: Performance Characteristics of Commercial this compound ELISA Kits
| Kit Name/Supplier | Assay Range | Sensitivity | Source(s) |
| CUSABIO | 0.156 - 10 ng/mL | 0.039 ng/mL | [12] |
| Novus Biologicals | 1.56 - 100 ng/mL | 0.94 ng/mL | [13] |
Comparison with Alternative Biomarkers
FPA is one of several biomarkers used to assess coagulation activation. The most common alternatives are Prothrombin Fragment 1+2 (F1+2) and D-dimer.
Prothrombin Fragment 1+2 (F1+2): F1+2 is a polypeptide released during the conversion of prothrombin to thrombin and is considered the best marker of in vivo thrombin generation.[14] It has a longer half-life (approximately 90 minutes) compared to FPA (3-5 minutes), which may make it a more reliable marker for ongoing coagulation.[3][14] In healthy individuals, F1+2 concentrations typically range from 0.44 to 1.11 nM.[14] Studies have shown that F1+2 has a similar diagnostic ability for thrombosis as FPA.[15]
D-dimer: D-dimer is a degradation product of cross-linked fibrin and its presence in plasma indicates that both thrombin generation and fibrinolysis have occurred.[16][17] It is widely used as a screening test to exclude venous thromboembolism (VTE) due to its high negative predictive value.[16] While sensitive, D-dimer is not specific for VTE and can be elevated in various other conditions.[16]
Table 3: Comparison of this compound and Alternative Biomarkers
| Biomarker | Origin | Half-life | Primary Clinical Use | Strengths | Limitations |
| This compound (FPA) | Cleavage of fibrinogen by thrombin | 3-5 minutes | Direct marker of thrombin action on fibrinogen | High sensitivity for recent thrombin activity | Short half-life may miss intermittent coagulation activation |
| Prothrombin Fragment 1+2 (F1+2) | Cleavage of prothrombin to thrombin | ~90 minutes | Best marker of in vivo thrombin generation | Longer half-life provides a more stable measure of coagulation | May not reflect the final step of fibrin formation |
| D-dimer | Degradation of cross-linked fibrin | 6-8 hours | Exclusion of venous thromboembolism | High negative predictive value | Low specificity, elevated in many non-thrombotic conditions |
Experimental Protocols
The accurate measurement of FPA is critical for its clinical and research applications. Below are summaries of common methodologies.
1. Radioimmunoassay (RIA)
A historically significant method for FPA quantification.
-
Principle: Competitive binding of radiolabeled FPA and unlabeled FPA (from the sample) to a limited number of anti-FPA antibodies. The amount of bound radioactivity is inversely proportional to the concentration of FPA in the sample.
-
Sample Preparation: To prevent in vitro generation of FPA, blood is collected in tubes containing an anticoagulant (e.g., heparin) and a protease inhibitor.[8] Plasma is separated by centrifugation. To remove cross-reacting fibrinogen, plasma is often treated with ethanol or trichloroacetic acid (TCA) to precipitate larger proteins.[3][6][7]
-
Assay Procedure:
-
A known amount of radiolabeled FPA and a specific anti-FPA antibody are incubated with the patient's plasma sample (or standard).
-
After incubation, the antibody-bound FPA is separated from the free FPA.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
A standard curve is generated using known concentrations of FPA, and the concentration in the patient sample is determined by interpolation.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
The most common immunoassay format for FPA measurement.
-
Principle: A sandwich ELISA format is typically used.
-
Assay Procedure:
-
A microplate is coated with a capture antibody specific for FPA.
-
The plasma sample (or standard) is added to the wells, and any FPA present binds to the capture antibody.
-
After washing, a detection antibody, also specific for FPA and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
-
A substrate for the enzyme is then added, resulting in a color change that is proportional to the amount of FPA in the sample.
-
The absorbance is read using a microplate reader, and the concentration is calculated from a standard curve.[13]
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A highly specific and sensitive method for FPA quantification.
-
Principle: This method separates FPA from other plasma components based on its physicochemical properties and then measures its mass-to-charge ratio for precise quantification.
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to enrich for FPA and remove interfering substances.[9][10]
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system separates the peptides in the prepared sample.
-
A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is set to monitor for specific precursor-to-product ion transitions that are unique to FPA.
-
-
Advantages: High specificity and accuracy, with the ability to distinguish between different forms of FPA (e.g., phosphorylated forms).[18]
Visualizations
Signaling Pathway: Generation of this compound
Caption: The coagulation cascade leading to the generation of this compound.
Experimental Workflow: Establishing FPA Reference Intervals
Caption: A generalized workflow for establishing this compound reference intervals.
Logical Relationship of Coagulation Biomarkers
Caption: The relationship of FPA, F1+2, and D-dimer to the coagulation process.
References
- 1. D-Dimers and D-Dimer Assays [practical-haemostasis.com]
- 2. droracle.ai [droracle.ai]
- 3. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - The generation of this compound in clinical blood samples: evidence for thrombin activity. [jci.org]
- 9. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ucsfhealth.org [ucsfhealth.org]
- 12. cusabio.com [cusabio.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 15. Elevated levels of prothrombin fragment 1 + 2 indicate high risk of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-Dimer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. erbamannheim.com [erbamannheim.com]
- 18. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high performance liquid chromatography: investigation of A alpha-chain N-terminal heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fibrinopeptide A: A Guide for Laboratory Professionals
Fibrinopeptide A (FpA) is a polypeptide cleaved from fibrinogen during the coagulation cascade and is often used in research as a marker for thrombin activity.[1][2][3] As with all laboratory reagents, the proper handling and disposal of this compound are critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling
Before any handling or disposal procedures, it is crucial to review the Safety Data Sheet (SDS) for the specific this compound product in use.[4] While some suppliers state that this compound is not a hazardous substance or mixture, it is often considered a physiologically active substance that requires careful handling.[5][6]
Personal Protective Equipment (PPE): The primary defense against accidental exposure is the consistent use of appropriate PPE.[4]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves.[4]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, especially when handling FpA in powdered or liquid form.[4]
-
Lab Coat: A lab coat or protective gown should always be worn over personal clothing.[4]
-
Respiratory Protection: When handling lyophilized FpA powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[4]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent degradation.[7]
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C or -80°C in a sealed container with desiccant.[4][8] | Store in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[9] |
| Short-Term Storage | Stable for days to weeks at room temperature, though cold storage is recommended.[7] | Requires refrigeration for short periods.[4] |
| Environmental Factors | Protect from moisture and bright light.[7] | Use sterile buffers at pH 5-6 to prolong stability. Avoid pH >8.[7] |
Before use, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[7][8]
Step-by-Step Disposal Procedures
The disposal of this compound waste must comply with all local, state, and federal regulations.[4] Never dispose of peptides in the regular trash or down the sink.[4][10] All peptide waste should be treated as laboratory chemical waste.[10]
Step 1: Waste Segregation at the Source Proper segregation is the first and most critical step in the disposal process.[11] Establish separate and clearly labeled waste streams for different types of this compound waste.
-
Solid Waste: This includes items such as:
-
Liquid Waste: This includes:
-
Sharps Waste:
-
Contaminated needles, syringes, or any other item that can puncture the skin.[11]
-
Step 2: Containerization of Waste
-
Solid Waste: Collect in a dedicated, leak-proof container that is clearly labeled "this compound Solid Waste" or as required by your institution.[9][11] High-density polyethylene (HDPE) containers are generally suitable.[11] The container must be kept closed except when adding waste.[11]
-
Liquid Waste: Collect in a leak-proof and chemically resistant container.[9][11] Ensure the container is compatible with any solvents used. Label it clearly as "this compound Liquid Waste."
-
Sharps Waste: Immediately dispose of all contaminated sharps in a designated puncture-resistant and leak-proof sharps container.[11]
Step 3: Final Disposal
-
Consult Institutional Guidelines: Coordinate with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule waste pickups.[4][9]
-
Licensed Disposal Contractor: Your institution's EHS department will typically arrange for the final disposal through a licensed hazardous waste contractor.[4]
Experimental Protocol: Spill Cleanup
In the event of a spill, a prepared response is crucial to mitigate exposure and contamination.[4]
Methodology:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills of powdered this compound, evacuate the immediate area to prevent inhalation.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing gloves, safety goggles, and a lab coat.[9] For large powder spills, respiratory protection may be necessary.[9]
-
Contain the Spill:
-
Collect Cleanup Materials: Carefully collect all contaminated absorbent materials and place them into a sealed, labeled container for disposal as solid chemical waste.[9][11][12]
-
Decontaminate the Area: Once the spilled material is removed, thoroughly clean and ventilate the affected area.[11][12]
-
Seek Medical Attention (if exposed):
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][12]
-
Eye Contact: Flush the eyes for at least 15 minutes at an eyewash station and seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air and seek medical attention.[4][12]
-
Mandatory Visualization: Waste Disposal Workflow
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound, human - Immunomart [immunomart.com]
- 2. This compound | C63H97N19O26 | CID 25078015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 4. peptide24.store [peptide24.store]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. benchchem.com [benchchem.com]
- 12. abcepta.com [abcepta.com]
Personal protective equipment for handling Fibrinopeptide A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fibrinopeptide A. The following procedures are designed to ensure the safe and effective use of this peptide, from receipt to disposal, minimizing risks and promoting a secure laboratory environment.
This compound (FpA) is a small polypeptide cleaved from fibrinogen by the enzyme thrombin, and its presence in plasma is a sensitive marker of thrombin activity and ongoing thrombosis.[1] While specific hazard information for this compound is not extensively detailed in publicly available safety data sheets, general prudent laboratory practices for handling peptides should be followed. The information presented here is a synthesis of best practices and data from related compounds.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wash and dry hands thoroughly after handling.[2][3] |
| Body Protection | Laboratory coat. For larger quantities or where significant exposure is possible, wear fire/flame resistant and impervious clothing.[2][3] |
| Respiratory | For operations that may generate dust or aerosols, use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will ensure both the integrity of the product and the safety of laboratory personnel.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Verify that the product name and catalog number on the vial match the order.
-
Note the recommended storage temperature, which is typically -20°C.[4]
2. Storage:
-
Store the lyophilized peptide in a tightly sealed container in a dry, cool, and well-ventilated place, such as a laboratory freezer, at the recommended temperature of -20°C.[2][4]
3. Reconstitution:
-
This compound is a peptide and may require specific solvents for reconstitution.
-
For peptides that are difficult to dissolve in aqueous solutions, it is recommended to first try dissolving them in a small amount of an organic solvent like acetonitrile or methanol.[1]
-
For very hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water to the desired concentration is a suggested method.[1]
-
The salt form of this compound (e.g., TFA salt) generally has enhanced water solubility and stability.[1]
-
Handle the lyophilized powder in a well-ventilated area, avoiding the formation of dust and aerosols.[2][3]
4. Handling and Use:
-
Always handle this compound in a designated, well-ventilated area.[2][3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][3]
-
Ensure emergency exits and a risk-elimination area are readily accessible.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential hazards.
1. Waste Collection:
-
Collect all waste materials, including empty vials, used pipette tips, and contaminated gloves, in a suitable, clearly labeled, and closed container.[2]
2. Inactivation (if necessary):
-
While specific inactivation procedures for this compound are not provided, general practices for peptide waste disposal can be followed. This may include treatment with a suitable chemical inactivating agent if required by institutional guidelines.
3. Disposal:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[2]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[2][3]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
